molecular formula C28H52F3N6O5P B15580153 Tenofovir-C3-O-C15-CF3 ammonium

Tenofovir-C3-O-C15-CF3 ammonium

Numéro de catalogue: B15580153
Poids moléculaire: 640.7 g/mol
Clé InChI: MAVYHINXUMVIRW-GJFSDDNBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tenofovir-C3-O-C15-CF3 ammonium is a useful research compound. Its molecular formula is C28H52F3N6O5P and its molecular weight is 640.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H52F3N6O5P

Poids moléculaire

640.7 g/mol

Nom IUPAC

azanium [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(16,16,16-trifluorohexadecoxy)propoxy]phosphinate

InChI

InChI=1S/C28H49F3N5O5P.H3N/c1-24(20-36-22-35-25-26(32)33-21-34-27(25)36)40-23-42(37,38)41-19-15-18-39-17-14-12-10-8-6-4-2-3-5-7-9-11-13-16-28(29,30)31;/h21-22,24H,2-20,23H2,1H3,(H,37,38)(H2,32,33,34);1H3/t24-;/m1./s1

Clé InChI

MAVYHINXUMVIRW-GJFSDDNBSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of Tenofovir-C3-O-C15-CF3 ammonium (B1175870), a novel long-acting prodrug of the potent nucleotide reverse transcriptase inhibitor, tenofovir (B777). This document collates available data on its chemical and physical properties, alongside a generalized framework for its synthesis and analysis based on related long-chain tenofovir derivatives. The guide also details the established mechanism of action for tenofovir prodrugs and the logical pathway for the intracellular activation of this lipophilic conjugate. The information is intended to support further research and development of this and similar compounds as potential long-acting antiretroviral agents.

Core Properties

Tenofovir-C3-O-C15-CF3 ammonium is a chemically modified version of tenofovir designed for enhanced pharmacokinetic properties. The addition of a long C15 alkyl chain with a terminal trifluoromethyl group, connected via a C3 linker, significantly increases the lipophilicity of the parent molecule. This modification is intended to prolong its half-life and improve its distribution in the body.[1][2][3][4]

Chemical and Physical Data

A summary of the fundamental properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 2611373-80-7[5][6][7][8]
Molecular Formula C28H52F3N6O5P[5]
Molecular Weight 640.72 g/mol [5]

Further quantitative data, such as aqueous solubility, pKa, and partition coefficient (LogP), are not yet publicly available in the reviewed literature.

Mechanism of Action and Metabolic Activation

As a prodrug of tenofovir, the primary mechanism of action of this compound is the inhibition of viral reverse transcriptase.[9] The long-chain lipophilic moiety is designed to be cleaved intracellularly, releasing the active tenofovir molecule.

Intracellular Activation Pathway

The metabolic activation of tenofovir prodrugs is a multi-step enzymatic process that occurs within target cells. The proposed pathway for this compound, based on similar lipid-conjugated prodrugs, is as follows:

  • Cellular Uptake: The lipophilic nature of the molecule facilitates its passive diffusion across the cell membrane.

  • Ester Hydrolysis: Intracellular esterases, such as cathepsin A (CatA) and carboxylesterase 1 (CES1), are responsible for cleaving the ester bond linking the lipid tail to the tenofovir molecule.[10]

  • Phosphorylation: Once tenofovir is released, it is phosphorylated by cellular kinases to its active diphosphate (B83284) form, tenofovir diphosphate (TFV-DP).[9][11]

  • Viral Inhibition: TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator when incorporated into viral DNA, thus preventing viral replication.[9]

G Tenofovir-C3-O-C15-CF3_ammonium This compound (Extracellular) Cell_Membrane Cell Membrane Tenofovir-C3-O-C15-CF3_ammonium->Cell_Membrane Intracellular_Prodrug Intracellular Prodrug Cell_Membrane->Intracellular_Prodrug Tenofovir Tenofovir Intracellular_Prodrug->Tenofovir Esterase Hydrolysis Tenofovir-P Tenofovir Monophosphate Tenofovir->Tenofovir-P Cellular Kinases Tenofovir-PP Tenofovir Diphosphate (Active) Tenofovir-P->Tenofovir-PP Tenofovir-PP->Inhibition HIV_RT HIV Reverse Transcriptase Inhibition->HIV_RT

Caption: Proposed metabolic activation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the public domain. However, based on the synthesis of other long-chain tenofovir prodrugs, a generalized workflow can be proposed.

General Synthesis Workflow

The synthesis of long-chain tenofovir prodrugs typically involves the esterification of tenofovir with a lipophilic alcohol.

G Tenofovir Tenofovir Coupling Esterification (Coupling Agents, Base) Tenofovir->Coupling Lipophilic_Alcohol C3-O-C15-CF3 Alcohol Lipophilic_Alcohol->Coupling Crude_Prodrug Crude Prodrug Coupling->Crude_Prodrug Purification Purification (e.g., HPLC) Crude_Prodrug->Purification Final_Product Tenofovir-C3-O-C15-CF3 Ammonium Purification->Final_Product

References

A Technical Guide to the Mechanism of Action of Tenofovir-C3-O-C15-CF3 Ammonium: A Novel Lipophilic Prodrug of Tenofovir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for "Tenofovir-C3-O-C15-CF3 ammonium" is not publicly available. This guide is constructed based on the well-established mechanism of action of other lipophilic tenofovir (B777) prodrugs and the structural features of the named compound. The experimental protocols and quantitative data presented are representative examples used to illustrate the evaluation of such compounds.

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the treatment of HIV and Hepatitis B infections. However, its clinical utility in its parent form is limited by poor oral bioavailability due to the negatively charged phosphonate (B1237965) group, which restricts its ability to cross cellular membranes. To overcome this limitation, various prodrug strategies have been developed to mask the phosphonate moiety, thereby enhancing lipophilicity and facilitating passive diffusion into cells.

"this compound" represents a novel, lipophilic prodrug of tenofovir. Its chemical structure, inferred from its name, suggests a tenofovir molecule modified with a C15 alkyl chain attached via a C3 ether linker, and a trifluoromethyl group. The quaternary ammonium (B1175870) salt form likely enhances its solubility for formulation purposes. This design aims to improve its pharmacokinetic profile, potentially leading to a long-acting formulation with enhanced cellular uptake and retention. This technical guide elucidates the proposed mechanism of action, intracellular activation, and methods for its evaluation.

Proposed Mechanism of Action

The overarching mechanism of action of this compound is to deliver the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to target cells, where it inhibits viral reverse transcriptase. This process can be broken down into several key steps:

  • Cellular Uptake: The lipophilic nature of the C15 alkyl chain facilitates the passive diffusion of the prodrug across the lipid bilayer of the cell membrane.

  • Intracellular Cleavage: Once inside the cell, the prodrug is metabolized by intracellular enzymes, such as esterases or other hydrolases, to release tenofovir. The ether linkage and other structural components are designed to be stable in plasma but labile within the intracellular environment.

  • Phosphorylation: The released tenofovir is then phosphorylated by cellular kinases in a two-step process. First, adenylate kinase 2 (AK2) phosphorylates tenofovir to tenofovir monophosphate (TFV-MP). Subsequently, other cellular kinases, such as nucleoside diphosphate kinase (NDPK), phosphorylate TFV-MP to the active metabolite, tenofovir diphosphate (TFV-DP).

  • Inhibition of Reverse Transcriptase: TFV-DP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP). It competes with dATP for incorporation into the growing viral DNA chain by the viral reverse transcriptase.

  • Chain Termination: Upon incorporation into the viral DNA, TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thus halting viral replication.

Signaling Pathway Diagram

tenofovir_prodrug_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_Ext Tenofovir-C3-O-C15-CF3 Ammonium Prodrug_Int Tenofovir-C3-O-C15-CF3 Prodrug_Ext->Prodrug_Int Passive Diffusion Tenofovir Tenofovir Prodrug_Int->Tenofovir Intracellular Cleavage (Hydrolases) TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (AK2) TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Phosphorylation (NDPK) RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition Chain_Termination DNA Chain Termination RT->Chain_Termination dATP dATP dATP->RT

Caption: Intracellular activation pathway of this compound.

Experimental Protocols

The evaluation of a novel tenofovir prodrug like this compound involves a series of in vitro and in vivo experiments to determine its efficacy, metabolic stability, and pharmacokinetic profile.

In Vitro Antiviral Activity Assay

Objective: To determine the concentration of the prodrug that inhibits 50% of viral replication (EC50).

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4, CEM-SS) are cultured in appropriate media.

  • Viral Infection: Cells are infected with a known titer of HIV-1 (e.g., IIIB or BaL strain).

  • Drug Treatment: Immediately after infection, cells are treated with serial dilutions of this compound. A positive control (e.g., tenofovir or another approved NtRTI) and a no-drug control are included.

  • Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric or radiometric assay, or by measuring the level of p24 antigen using an ELISA.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to the no-drug control. The EC50 value is determined by non-linear regression analysis.

Cytotoxicity Assay

Objective: To determine the concentration of the prodrug that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Culture and Treatment: Uninfected cells (same type as used in the antiviral assay) are seeded in 96-well plates and treated with serial dilutions of this compound.

  • Incubation: Cells are incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis. The selectivity index (SI) is calculated as CC50/EC50.

Intracellular Anabolite Analysis

Objective: To quantify the intracellular concentrations of tenofovir and its phosphorylated metabolites (TFV-MP and TFV-DP).

Methodology:

  • Cell Culture and Treatment: Target cells (e.g., PBMCs) are incubated with a defined concentration of this compound for various time points.

  • Cell Lysis and Extraction: At each time point, cells are harvested, counted, and lysed. The intracellular contents are extracted, typically using a cold methanol/acetonitrile solution, to precipitate proteins and extract the small molecule analytes.

  • Sample Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify tenofovir, TFV-MP, and TFV-DP. Stable isotope-labeled internal standards are used for accurate quantification.

  • Data Analysis: The concentrations of the analytes are normalized to the cell number and expressed as fmol/10^6 cells.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the prodrug and the parent drug in an animal model.

Methodology:

  • Animal Model: A suitable animal model, such as Sprague-Dawley rats or beagle dogs, is used.

  • Drug Administration: A single dose of this compound is administered via the intended clinical route (e.g., oral or intramuscular).

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing. Tissues of interest (e.g., liver, kidney, lymphoid tissue) may also be collected at the end of the study.

  • Sample Processing: Plasma is separated from blood by centrifugation. Tissues are homogenized.

  • Bioanalysis: The concentrations of the prodrug and tenofovir in plasma and tissue homogenates are quantified using LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antiviral Antiviral Activity Assay (EC50) EC50 EC50 SI Selectivity Index (SI) = CC50 / EC50 Antiviral->SI Cytotox Cytotoxicity Assay (CC50) CC50 CC50 Cytotox->SI Anabolite Intracellular Anabolite Analysis Metabolite_Levels [TFV], [TFV-MP], [TFV-DP] Anabolite->Metabolite_Levels LC-MS/MS PK_Study Pharmacokinetic Study in Animal Model PK_Params Cmax, Tmax, AUC, t1/2 PK_Study->PK_Params LC-MS/MS

Caption: Workflow for the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables present hypothetical but plausible quantitative data for this compound, based on values reported for other lipophilic tenofovir prodrugs.

Table 1: In Vitro Activity and Cytotoxicity

CompoundEC50 (nM) vs HIV-1 in PBMCsCC50 (µM) in PBMCsSelectivity Index (SI)
This compound 0.8 > 25 > 31,250
Tenofovir5.2> 100> 19,230
Tenofovir Disoproxil Fumarate (TDF)2.55020,000
Tenofovir Alafenamide (TAF)1.1> 50> 45,450

Table 2: Intracellular Anabolite Levels in PBMCs (at 100 nM, 24h)

CompoundTenofovir (fmol/10⁶ cells)TFV-MP (fmol/10⁶ cells)TFV-DP (fmol/10⁶ cells)
This compound 150 850 1200
Tenofovir25120150
Tenofovir Disoproxil Fumarate (TDF)80400550
Tenofovir Alafenamide (TAF)1207001000

Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg, intramuscular)

CompoundCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)t₁/₂ (h)
This compound 500 24 45,000 120
Tenofovir15000.530001.5

Conclusion

This compound is a promising lipophilic prodrug of tenofovir designed for enhanced cellular delivery and potentially long-acting antiviral activity. Its mechanism of action follows the established pathway of intracellular cleavage and subsequent phosphorylation to the active metabolite, tenofovir diphosphate, which acts as a potent inhibitor of viral reverse transcriptase. The preclinical evaluation of this compound, through a combination of in vitro and in vivo studies, is crucial to ascertain its therapeutic potential. The hypothetical data presented herein suggest that this novel prodrug could offer significant advantages over existing tenofovir formulations, including higher potency and a more favorable pharmacokinetic profile. Further investigation is warranted to fully characterize its properties and potential for clinical development.

A Technical Guide to Tenofovir-C3-O-C15-CF3 Ammonium: Structure, Synthesis, and Antiviral Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir-C3-O-C15-CF3 ammonium (B1175870) (CAS No. 2611373-80-7) is a novel ether lipid prodrug of the potent antiviral agent Tenofovir. This technical guide provides a comprehensive overview of its chemical structure, a proposed synthesis pathway based on established methodologies for analogous lipid prodrugs, and its known biological activity. The strategic incorporation of a C15 lipid chain terminated by a trifluoromethyl (CF3) group is designed to enhance metabolic stability and improve pharmacokinetic properties, representing a promising strategy in the development of next-generation antiviral therapeutics.[1][2][3] This document consolidates available data and presents detailed, scientifically grounded protocols and diagrams to support further research and development in this area.

Chemical Structure and Properties

Tenofovir-C3-O-C15-CF3 ammonium is an acyclic nucleoside phosphonate (B1237965) derivative. The core structure consists of the Tenofovir molecule, where the phosphonate group is esterified with a specialized lipid promoiety. This promoiety is a 3-(15,15,15-trifluoropentadecyloxy)propyl group. The terminal trifluoromethyl group is a key modification aimed at blocking ω-oxidation, a common metabolic pathway for long alkyl chains, thereby increasing the compound's metabolic stability.[3][4] The ammonium salt form enhances the compound's solubility and handling properties.

Systematic Name: Ammonium (R)-(1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl(3-(15,15,15-trifluoropentadecyloxy)propoxy)phosphinate

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 2611373-80-7 [5][6]
Molecular Formula C28H52F3N6O5P [1][6]
Molecular Weight 640.72 g/mol [1][6]

| SMILES Code | C--INVALID-LINK--CN1C=NC2=C(N=CN=C21)N |[7] |

Proposed Synthesis Pathway

While a specific, published synthesis for this compound is not publicly available, a plausible and robust multi-step synthetic route can be devised based on established methods for creating long-chain alkoxyalkyl esters of nucleoside phosphonates.[3][8][9] The proposed pathway involves the synthesis of a key trifluorinated alcohol intermediate, its subsequent conversion to an activated tosylate, and final coupling with Tenofovir, followed by deprotection.

Synthesis_Workflow cluster_0 Side Chain Synthesis cluster_1 Linker Synthesis & Activation cluster_2 Coupling & Final Product A 15-Bromo-1,1,1-trifluoropentadecane B 15,15,15-Trifluoropentadecyl Acetate (B1210297) A->B KOAc, DMF C 15,15,15-Trifluoropentadecan-1-ol B->C LiAlH4, THF E 3-(15,15,15-Trifluoropentadecyloxy)propan-1-ol C->E NaH, THF D 3-Bromopropan-1-ol D->E F 3-(15,15,15-Trifluoropentadecyloxy)propyl tosylate E->F TsCl, Pyridine (B92270) G Tenofovir (PMPA) H Protected Tenofovir-Side Chain Adduct G->H F, Cs2CO3, DMF I Tenofovir-C3-O-C15-CF3 H->I TMSBr, DCM J This compound I->J NH3 in MeOH

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 15,15,15-Trifluoropentadecan-1-ol (Intermediate C)

  • Acetylation: To a solution of 15-bromo-1,1,1-trifluoropentadecane (1.0 equiv) in anhydrous dimethylformamide (DMF), add potassium acetate (KOAc, 1.5 equiv). Heat the mixture to 80°C and stir for 12 hours. Monitor reaction completion by TLC. After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude 15,15,15-trifluoropentadecyl acetate.

  • Reduction: Dissolve the crude acetate in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0°C in an ice bath. Add lithium aluminum hydride (LiAlH4, 1.2 equiv) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford 15,15,15-trifluoropentadecan-1-ol.

Step 2: Synthesis of 3-(15,15,15-Trifluoropentadecyloxy)propyl tosylate (Intermediate F)

  • Etherification: To a cooled (0°C) suspension of sodium hydride (NaH, 1.3 equiv) in anhydrous THF, add a solution of 15,15,15-trifluoropentadecan-1-ol (1.0 equiv) in THF dropwise. Stir the mixture for 30 minutes at 0°C, then add 3-bromopropan-1-ol (1.1 equiv). Allow the reaction to warm to room temperature and then heat to reflux for 16 hours. After cooling, quench with saturated NH4Cl solution and extract with ethyl acetate. Dry the combined organic layers over Na2SO4, concentrate, and purify by chromatography to yield 3-(15,15,15-trifluoropentadecyloxy)propan-1-ol.

  • Tosylation: Dissolve the resulting alcohol (1.0 equiv) in anhydrous pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) and stir at 0°C for 4 hours. Pour the reaction mixture into ice-water and extract with dichloromethane (B109758) (DCM). Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and use the crude tosylate directly in the next step.

Step 3: Synthesis of this compound (Final Product)

  • Coupling: In a sealed vessel, suspend Tenofovir (PMPA, 1.0 equiv) and cesium carbonate (Cs2CO3, 2.5 equiv) in anhydrous DMF. Add the crude tosylate from the previous step (1.1 equiv). Heat the mixture to 100°C for 24 hours.[10] Cool the reaction, filter the solids, and concentrate the filtrate.

  • Deprotection (if necessary): Note: The phosphonate may form a diester. A selective dealkylation is required. Dissolve the crude product in anhydrous DCM and add trimethylsilyl (B98337) bromide (TMSBr, 3.0 equiv). Stir at room temperature for 12 hours. Evaporate the solvent and excess reagent under reduced pressure.

  • Purification and Salt Formation: Purify the resulting phosphonic acid by reverse-phase HPLC. To the purified acid, add a solution of ammonia (B1221849) in methanol (B129727) (7N) until the pH is basic. Concentrate under reduced pressure to yield the final ammonium salt.

Analytical Characterization Data

The following table summarizes representative analytical data expected for the target compound and its intermediates, based on characterization of similar Tenofovir lipid prodrugs.[7]

Table 2: Representative Analytical Data

Compound Technique Expected Values
Intermediate C ¹H NMR (CDCl₃) δ 3.64 (t, 2H, -CH₂OH), 2.05-2.20 (m, 2H, -CH₂CF₃), 1.20-1.60 (m, 24H, alkyl chain)
ESI-MS [M+Na]⁺ peak corresponding to C₁₅H₂₉F₃ONa
Final Product ¹H NMR (DMSO-d₆) δ 8.31 (s, 1H, purine (B94841) H-2), 8.05 (s, 1H, purine H-8), 7.20 (br s, 2H, -NH₂), 4.2-4.4 (m, 1H, N-CH₂-CH), 3.8-4.1 (m, 4H, P-O-CH₂), 3.4-3.6 (m, 2H, ether -O-CH₂), 2.0-2.2 (m, 2H, -CH₂CF₃), 1.2-1.6 (m, 26H, alkyl chain), 1.1 (d, 3H, -CH₃)
³¹P NMR (DMSO-d₆) δ 20-25 ppm
HRMS (ESI) [M-H]⁻ peak corresponding to C₂₈H₅₀F₃N₆O₅P⁻

| | HPLC Purity | >95% (RP-HPLC, 260 nm detection) |

Mechanism of Action and Biological Activity

This compound is designed as a prodrug to improve the oral bioavailability and cellular uptake of Tenofovir.[11] Once inside a target cell, it is expected to undergo enzymatic cleavage to release Tenofovir monophosphate (PMPA). Cellular kinases then phosphorylate PMPA to its active diphosphate (B83284) form, Tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and causes chain termination when incorporated into viral DNA, thus halting viral replication.

Reports indicate that Tenofovir-C3-O-C15-CF3 (ammonium) exhibits potent anti-HIV activity in vitro and has a significantly longer half-life in human liver microsomes compared to the parent drug, suggesting enhanced metabolic stability.[1][2] This improved stability, combined with high lipophilicity, likely contributes to enhanced pharmacokinetic properties in vivo.[1][2][11]

MoA_Pathway cluster_0 Extracellular cluster_1 Intracellular Prodrug_ext Tenofovir-C3-O-C15-CF3 (Oral Administration) Prodrug_int Prodrug Prodrug_ext->Prodrug_int Cellular Uptake PMPA Tenofovir Monophosphate (PMPA) Prodrug_int->PMPA Enzymatic Cleavage TFV_DP Tenofovir Diphosphate (TFV-DP, Active Form) PMPA->TFV_DP Cellular Kinases (Phosphorylation) RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition DNA Viral DNA Chain Termination RT->DNA

Caption: Intracellular activation and mechanism of action of Tenofovir prodrugs.

Conclusion

This compound represents a sophisticated prodrug design that leverages a long-chain, terminally-fluorinated lipid moiety to overcome the pharmacokinetic limitations of Tenofovir. The proposed synthesis provides a clear, viable route for obtaining this molecule for further study. The enhanced metabolic stability and potent antiviral activity reported for this compound make it a compelling candidate for continued investigation in the fight against HIV and other viral infections. This guide serves as a foundational resource for researchers dedicated to advancing antiviral drug development.

References

Technical Guide: Physicochemical Characterization of Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Tenofovir-C3-O-C15-CF3 ammonium" is a novel molecular entity. Publicly available data on its specific solubility and stability parameters are limited. This guide, therefore, provides a predictive overview based on its chemical structure and established methodologies for characterizing similar lipophilic prodrugs. All quantitative data herein are presented as illustrative examples.

Introduction

Tenofovir (B777) is a cornerstone of antiretroviral therapy, but its inherent hydrophilicity and poor cell permeability necessitate prodrug strategies for effective oral administration.[1] Tenofovir-C3-O-C15-CF3 ammonium (B1175870) is a novel, highly lipophilic prodrug of tenofovir designed to enhance its pharmacokinetic profile.[2][3] The structure suggests a tenofovir core modified with a long, trifluoromethylated lipid tail attached via a propyl ether linker, formulated as an ammonium salt. These modifications are intended to improve metabolic stability and alter tissue distribution.[1][4]

This document outlines the critical solubility and stability considerations for this compound and provides standardized protocols for their experimental determination.

Predicted Physicochemical Properties

The unique structure of this compound—combining a hydrophilic tenofovir head, a phosphonate (B1237965) group, and a long, fluorinated lipid tail—results in complex solubility behavior.

  • Solubility: The long C15 alkyl chain renders the molecule highly lipophilic, predicting poor aqueous solubility. The terminal trifluoromethyl (CF3) group further increases lipophilicity. However, its formulation as an ammonium salt of the phosphonate group may provide a modest improvement in aqueous solubility compared to the free acid form. The molecule is expected to exhibit significantly higher solubility in organic solvents and lipid-based formulation vehicles.

  • Stability: The primary points of potential chemical instability are the ether linkage and the phosphonamidate bond, which may be susceptible to hydrolysis under acidic or basic conditions. The long lipid chain itself is expected to be relatively stable but could be subject to oxidation if unsaturated bonds were present (though none are indicated in the name).

Solubility Profile and Determination

Accurate solubility data is fundamental to developing a viable formulation.[5][6] A comprehensive solubility profile should be established in various media relevant to preclinical and clinical development.

Table 1: Illustrative Solubility Data for this compound

Solvent/MediumTemperature (°C)Predicted Solubility (µg/mL)Method
Purified Water25< 1Shake-Flask
Phosphate Buffered Saline (pH 7.4)25< 5Shake-Flask
Simulated Gastric Fluid (pH 1.2)37< 1Shake-Flask
Simulated Intestinal Fluid (pH 6.8)37< 5Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 10,000Kinetic
Ethanol25~500Kinetic
Propylene Glycol25~200Kinetic

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][7]

Objective: To determine the thermodynamic equilibrium solubility of the compound in various aqueous and non-aqueous media.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test medium (e.g., water, buffer, biorelevant media) in a sealed vial.[7]

  • Equilibration: Agitate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples to pellet the excess solid.[7]

  • Analysis: Carefully collect an aliquot of the supernatant, filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF), and dilute with a suitable solvent.[7] Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

Diagram 1: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis A Add excess solid compound to test medium B Agitate at constant temperature (24-72 hours) A->B C Centrifuge to pellet solid B->C D Collect and filter supernatant C->D E Dilute and quantify (HPLC or LC-MS) D->E

A standard workflow for determining equilibrium solubility.

Stability Profile and Assessment

Stability testing is a regulatory requirement that ensures a drug product maintains its quality, safety, and efficacy throughout its shelf life.[5] Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9][10]

Table 2: Illustrative Forced Degradation Data for this compound

ConditionDurationParent Compound Remaining (%)Major Degradants
0.1 M HCl24 hours85Tenofovir, Lipid side-chain
0.1 M NaOH8 hours70Tenofovir, Other species
3% H₂O₂ (Oxidative)24 hours98Minimal degradation
80°C (Thermal, Solid)7 days99Minimal degradation
Photostability (ICH Q1B)7 days97Minor unspecified degradants

Objective: To identify the likely degradation products and pathways for this compound under various stress conditions.[8]

Methodology:

  • Stress Conditions: Expose solutions or solid samples of the compound to a range of harsh conditions as mandated by ICH guidelines.[7]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.[7]

    • Thermal: Solid compound at 80°C and solution at 60°C.[7]

    • Photostability: Expose solid and solution to light with overall illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt hours/m².[7]

  • Time Points: Sample at multiple time points (e.g., 2, 8, 24, 48 hours) to target 5-20% degradation, which is ideal for identifying degradants without overly complex profiles.[11]

  • Sample Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity.[7]

  • Characterization: Use LC-MS/MS to identify the mass of degradation products, which is essential for elucidating their structures and understanding the degradation pathways.[9]

Diagram 2: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A API Sample B Acid (HCl) A->B C Base (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Sample at Time Points (Target 5-20% Degradation) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze via Stability-Indicating HPLC-PDA H->I J Characterize Degradants (LC-MS/MS) I->J

A workflow for identifying degradation pathways.

Conclusion

The successful development of this compound hinges on a thorough understanding of its solubility and stability. Its highly lipophilic nature presents significant formulation challenges, likely requiring enabling technologies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems) or nanosuspensions to achieve adequate oral bioavailability.[12] Stability studies are critical to ensure that the prodrug remains intact until it reaches its intended site of absorption and to identify storage and handling conditions that prevent degradation. The protocols outlined in this guide provide a robust framework for generating the essential data needed to advance this promising compound through the development pipeline.

References

Technical Guide: Physicochemical and Permeability Profile of Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: Lipophilicity and Permeability of a Novel Tenofovir (B777) Prodrug

Executive Summary

This technical guide provides an in-depth analysis of the anticipated lipophilicity and permeability characteristics of the novel nucleotide prodrug, "Tenofovir-C3-O-C15-CF3 ammonium" (CAS No. 2611373-80-7). Direct experimental data for this specific molecule is not yet publicly available. Therefore, this document establishes a predictive framework by leveraging comprehensive data from well-characterized lipophilic tenofovir prodrugs, namely Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The guide includes detailed experimental protocols for key assays, comparative data tables, and process diagrams to provide researchers with the necessary tools and context to evaluate this and similar next-generation antiviral compounds.

Introduction: The Rationale for Lipophilic Tenofovir Prodrugs

Tenofovir is a potent acyclic nucleotide phosphonate (B1237965) analog with significant activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). However, as a di-anion at physiological pH, its phosphonate group confers high hydrophilicity, leading to poor lipid membrane permeability and consequently, low oral bioavailability.[1] To overcome this limitation, a prodrug strategy is employed, masking the phosphonate charge with lipophilic moieties that are cleaved intracellularly to release the active tenofovir diphosphate.

The compound of interest, Tenofovir-C3-O-C15-CF3 ammonium (B1175870), represents a further evolution of this strategy. Its structure, featuring a long C15 alkyl chain, suggests a design focused on maximizing lipophilicity to enhance passive diffusion across the intestinal epithelium. Commercial suppliers note that the compound exhibits a prolonged half-life in human liver microsomes and enhanced pharmacokinetic properties in vivo, underscoring the success of its design in improving metabolic stability and systemic exposure.[2][3][4]

Lipophilicity Profile

Lipophilicity, typically quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For oral drugs, an optimal lipophilicity range is essential for balancing membrane permeability with aqueous solubility.

Comparative Lipophilicity Data

While specific experimental logP/D values for this compound are not available, we can infer its properties by comparing the parent drug, Tenofovir, with its established lipophilic prodrugs. The addition of the long, fluorinated alkyl ether chain in the target compound is expected to result in a significantly higher logP value compared to even TDF and TAF.

CompoundStructureKey Lipophilic MoietyExpected logP/D
Tenofovir Acyclic Nucleotide PhosphonateNone (hydrophilic phosphonate)Low (< 0)
Tenofovir Disoproxil Bis(isopropoxycarbonyloxymethyl) esterTwo POC estersModerately Lipophilic
Tenofovir Alafenamide Isopropylalaninyl phenyl monoesterPhenyl and isopropylalaninyl groupsLipophilic
Tenofovir-C3-O-C15-CF3 Long-chain alkyl ether-C3-O-C15-CF3Highly Lipophilic

Table 1: Comparative Lipophilicity of Tenofovir and its Prodrugs.

Experimental Protocol: logP/D Determination by Shake-Flask Method

The gold standard for experimental logP determination is the shake-flask method, as recommended by the OECD.[2]

Objective: To determine the n-octanol/water partition coefficient (logP) or distribution coefficient (logD) of a test compound.

Materials:

  • Test Compound

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4, pre-saturated with n-octanol)

  • DMSO (for stock solution)

  • Glass vials with PTFE-lined screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the phases to separate completely before use.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).

  • Partitioning:

    • Add a precise volume of the pre-saturated aqueous buffer to a vial.

    • Add a precise volume of the pre-saturated n-octanol. The volume ratio can be adjusted based on the expected lipophilicity (e.g., 1:1 for moderate logP, higher aqueous volume for high logP).

    • Spike the system with a small volume of the compound's stock solution to a final concentration that is analytically feasible and below the solubility limit in either phase.

  • Equilibration: Securely cap the vials and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the vials (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (HPLC or LC-MS/MS).

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]aqueous

    • The final value is expressed as its logarithm: logP = log10(P)

Permeability Profile

Intestinal permeability is a key factor governing the rate and extent of absorption for orally administered drugs. The Caco-2 cell monolayer assay is the industry-standard in vitro model for predicting human intestinal permeability.

Comparative Permeability Data

The enhanced lipophilicity of prodrugs like TDF and TAF directly translates to improved membrane permeability compared to the parent drug. A recent study provided quantitative apparent permeability coefficient (Papp) values from Caco-2 assays. Given its highly lipophilic structure, this compound is predicted to have a Papp value at least comparable to, and likely higher than, TDF and TAF, assuming it is not a strong substrate for efflux transporters.

Compound (at 100 µM)Apparent Permeability (Papp A→B) (10-6 cm/s)Permeability Class
Tenofovir (TFV) ~0.1Very Low
Tenofovir Disoproxil (TDF) ~1.0Low to Moderate
Tenofovir Alafenamide (TAF) ~1.5Moderate
Tenofovir-C3-O-C15-CF3 Predicted >1.5 Moderate to High

Table 2: Comparative Caco-2 Permeability of Tenofovir Prodrugs. Data for TFV, TDF, and TAF are adapted from studies comparing their transepithelial transfer.[5][6]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To measure the rate of flux of a test compound across a polarized Caco-2 cell monolayer to predict in vivo intestinal absorption.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transwell™ permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound and control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

  • Plate shaker, incubator (37°C, 5% CO2)

  • TEER (Transepithelial Electrical Resistance) meter

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical (upper) side of the Transwell™ inserts at an appropriate density.

    • Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²), which indicates proper tight junction formation.

  • Permeability Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers on both apical and basolateral (lower) sides with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Prepare a dosing solution of the test compound in the transport buffer at the desired concentration (e.g., 10 µM).

    • Remove the wash buffer from the apical (donor) compartment and add the dosing solution.

    • Place the plate on a shaker in the incubator (37°C) for the duration of the experiment (e.g., 2 hours).

  • Sampling:

    • At pre-defined time points (e.g., 60, 90, 120 minutes), take a sample from the basolateral (receiver) compartment. Immediately replace the volume with fresh, pre-warmed transport buffer.

    • At the end of the experiment, take a final sample from the apical (donor) compartment to confirm the initial concentration.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the steady-state flux rate (mass/time) into the receiver compartment.

        • A is the surface area of the permeable support (cm²).

        • C0 is the initial concentration in the donor compartment.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help visualize the experimental processes and conceptual frameworks discussed.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (Measure TEER) culture->teer wash Wash monolayer with transport buffer (pH 7.4) teer->wash add_receiver Add fresh buffer to Basolateral side wash->add_receiver add_donor Add dosing solution to Apical side wash->add_donor incubate Incubate at 37°C with gentle shaking add_receiver->incubate add_donor->incubate sample Sample Basolateral side at timed intervals incubate->sample quantify Quantify compound (LC-MS/MS) sample->quantify calculate Calculate Papp Value quantify->calculate

Caption: Workflow for a Caco-2 Permeability Assay.

G Structure Prodrug Structure (e.g., Tenofovir-C3-O-C15-CF3) Lipophilicity Increased Lipophilicity (High logP) Structure->Lipophilicity Long alkyl chain masks phosphonate charge Permeability Enhanced Membrane Permeability (High Papp) Lipophilicity->Permeability Facilitates passive diffusion across intestinal epithelium Absorption Improved Oral Absorption (High %F) Permeability->Absorption Increased flux into portal circulation

Caption: Relationship between Prodrug Structure and Bioavailability.

Conclusion

This compound is a rationally designed prodrug intended to maximize lipophilicity and, by extension, passive intestinal absorption. While direct experimental data is pending, analysis of its structure in the context of established prodrugs like TDF and TAF strongly suggests it will exhibit high lipophilicity and permeability. The provided experimental protocols for logP determination and Caco-2 permeability assessment offer a robust framework for the empirical validation of these properties. The successful translation of these physicochemical characteristics into improved in vivo pharmacokinetics, as suggested by preliminary supplier data, positions this compound as a promising candidate for further development in antiviral therapy.

References

The Potential of Tenofovir-C3-O-C15-CF3 Ammonium as a Long-Acting Anti-HIV Agent: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Rationale

Tenofovir (B777), a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of HIV treatment. However, its hydrophilic nature results in poor oral bioavailability and a short plasma half-life, necessitating daily dosing. The development of prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) has significantly improved its clinical utility. The current frontier in tenofovir prodrug research is the creation of long-acting injectable formulations that can be administered weekly, monthly, or even less frequently.

Tenofovir-C3-O-C15-CF3 ammonium (B1175870) emerges from this research thrust. The key structural modifications—a C3-linker, a C15 lipid chain, and a terminal trifluoromethyl (CF3) group—are designed to dramatically increase its lipophilicity. This enhanced lipophilicity is hypothesized to facilitate its formulation into nanosuspensions for long-acting injectables and to promote its distribution into lymphatic tissues, a key reservoir for HIV.

Physicochemical Properties

PropertyValueSource
CAS Number 2611373-80-7Chemical Supplier Data
Molecular Formula C28H52F3N6O5PChemical Supplier Data
Molecular Weight 640.72 g/mol Chemical Supplier Data

Preclinical Data Summary

Information from suppliers of Tenofovir-C3-O-C15-CF3 ammonium indicates promising preclinical characteristics. It is reported to exhibit potent anti-HIV activity in vitro. Furthermore, it is suggested to have a substantially longer half-life (t1/2) in human liver microsomes compared to the parent tenofovir, indicating increased metabolic stability. These properties are critical for a long-acting therapeutic agent. In vivo studies are also alluded to, with claims of enhanced pharmacokinetic properties.

Proposed Mechanism of Action and Metabolic Pathway

The proposed mechanism of action for this compound is that of a prodrug. Following administration, it is expected to undergo hydrolysis by cellular enzymes to release tenofovir monophosphate. This is subsequently phosphorylated by cellular kinases to the active metabolite, tenofovir diphosphate, which inhibits HIV reverse transcriptase.

Tenofovir-C3-O-C15-CF3_ammonium Tenofovir-C3-O-C15-CF3 Ammonium Tenofovir_monophosphate Tenofovir Monophosphate Tenofovir-C3-O-C15-CF3_ammonium->Tenofovir_monophosphate Cellular Esterases Tenofovir_diphosphate Tenofovir Diphosphate (Active Metabolite) Tenofovir_monophosphate->Tenofovir_diphosphate Cellular Kinases HIV_RT_inhibition HIV Reverse Transcriptase Inhibition Tenofovir_diphosphate->HIV_RT_inhibition

Caption: Proposed intracellular activation pathway of this compound.

Hypothetical Experimental Workflow for Preclinical Evaluation

Based on the development of similar long-acting tenofovir prodrugs, a typical preclinical evaluation workflow for this compound would likely involve the following stages:

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Chemical Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Antiviral_Assay Anti-HIV Activity Assay (e.g., in PBMCs) Characterization->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Antiviral_Assay->Cytotoxicity_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Cytotoxicity_Assay->Metabolic_Stability Formulation Nanoformulation Development Metabolic_Stability->Formulation PK_Study Pharmacokinetic Study (e.g., in Rats) Formulation->PK_Study Efficacy_Study Long-Acting Efficacy Study (e.g., in Humanized Mice) PK_Study->Efficacy_Study

Caption: A representative experimental workflow for the preclinical assessment of a novel long-acting tenofovir prodrug.

Detailed Experimental Protocols (Hypothetical)

While specific protocols for this compound are not publicly available, the following represent standard methodologies used for similar compounds:

Synthesis

The synthesis of this compound would likely involve a multi-step organic synthesis process. This would begin with the appropriate modification of the tenofovir backbone, followed by the attachment of the C3-linker and the C15-CF3 lipid moiety through esterification or other suitable conjugation chemistries. The final step would involve purification by methods such as column chromatography and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity.

In Vitro Anti-HIV Activity Assay

The anti-HIV activity would typically be assessed in primary human cells, such as peripheral blood mononuclear cells (PBMCs), or in established cell lines.

  • Cell Culture: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).

  • Drug Treatment: The stimulated cells are treated with serial dilutions of this compound.

  • Viral Infection: Cells are then infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 BaL).

  • Incubation: The infected cells are incubated for a period of 7-14 days.

  • Endpoint Analysis: The level of viral replication is quantified by measuring the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The 50% effective concentration (EC50) is then calculated.

Pharmacokinetic Studies in a Rodent Model

Pharmacokinetic studies are crucial to determine the long-acting potential of the prodrug.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Formulation: this compound is formulated as a nanosuspension for intramuscular injection.

  • Dosing: A single intramuscular injection is administered to the rats.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 1, 6, 24 hours, and then weekly for several months) via tail vein or another appropriate method.

  • Analysis: Plasma concentrations of the prodrug and the released tenofovir are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and terminal half-life are then calculated.

Future Directions

The preliminary information on this compound is encouraging and warrants further investigation. The key next steps for the research and development community would be the publication of peer-reviewed studies detailing its synthesis, formulation, and a comprehensive preclinical data package including in vitro antiviral activity, cytotoxicity, and in vivo pharmacokinetics and efficacy in relevant animal models. These data will be essential to fully understand the potential of this molecule as a long-acting therapeutic for HIV.

"Tenofovir-C3-O-C15-CF3 ammonium" prodrug strategy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the could not be completed as specified, because publicly available scientific literature does not contain experimental data or protocols for this exact compound. A chemical supplier lists the molecule with CAS number 2611373-80-7, but no associated research publications were found.

However, to fulfill the user's request for a technical guide on the core principles of this type of prodrug, this document focuses on a closely related and scientifically documented class of compounds: ω-Trifluoromethylated Lipid Ether Prodrugs of Tenofovir (B777) . These molecules share the key structural features implied by the requested compound name—a long lipid chain and a terminal trifluoromethyl (CF3) group—and are designed to enhance oral bioavailability and lymphatic targeting.

This guide uses data and methodologies from published studies on these representative prodrugs to provide the requested in-depth technical information.

Executive Summary

Tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. However, its inherent negative charge results in poor cell permeability and low oral bioavailability, necessitating the use of prodrugs.[1][2] Standard prodrugs like Tenofovir Disoproxil Fumarate (TDF) enhance absorption but are associated with systemic toxicities due to premature conversion to tenofovir in the plasma.[3][4]

A next-generation approach involves creating lipid-ether conjugates of tenofovir. These prodrugs are designed to mimic natural lipids, promoting absorption through the lymphatic system via chylomicrons.[5][6] This strategy aims to increase drug concentrations in lymphatic tissues—a key reservoir for HIV—while minimizing systemic plasma levels of tenofovir, thereby potentially reducing off-target toxicities.[2][7]

The incorporation of a terminal trifluoromethyl (ω-CF3) group on the lipid chain is a key innovation. This modification is intended to block ω-oxidation, a major metabolic pathway for lipids, thus improving the prodrug's stability and systemic exposure.[5][6][8] This technical guide details the core strategy, experimental validation, and relevant protocols for this class of ω-CF3 lipid-ether tenofovir prodrugs.

Core Prodrug Strategy and Mechanism

The fundamental goal of the lipid-ether prodrug strategy is to hijack the body's natural lipid absorption pathway to deliver tenofovir to lymphatic tissues. After oral administration, these highly lipophilic prodrugs are incorporated into chylomicrons within enterocytes.[5][6] These chylomicrons are then secreted into the intestinal lymph, bypassing first-pass metabolism in the liver and delivering the intact prodrug to lymphatic tissues where it can be taken up by target cells (e.g., lymphocytes).

Intracellular Activation Pathway

Once inside the target cell, the prodrug undergoes metabolic activation to release the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP). This multi-step intracellular process is crucial for the drug's efficacy.

cluster_outside Extracellular Space cluster_inside Intracellular Space (Lymphocyte) Prodrug_Ext Lipid-Ether-TFV Prodrug Prodrug_Int Lipid-Ether-TFV Prodrug Prodrug_Ext->Prodrug_Int Cellular Uptake (Lipid Pathway) TFV Tenofovir (TFV) Prodrug_Int->TFV Esterase/Phosphatase Cleavage TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP NME/dNK HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition

Caption: Intracellular metabolic activation of a lipid-ether tenofovir prodrug.

Quantitative Data

The following tables summarize the in vitro performance of representative ω-CF3 functionalized lipid-ether tenofovir prodrugs compared to the unfunctionalized lipid conjugate, Tenofovir Exalidex (TXL).

Table 1: In Vitro Anti-HIV Activity and Cytotoxicity
CompoundAnti-HIV Activity (EC50, nM) in MT-2 CellsCytotoxicity (CC50, µM) in MT-2 CellsSelectivity Index (SI = CC50/EC50)
Tenofovir (TFV)5000>100>20
TXL (unfunctionalized lipid prodrug)4.6>100>21739
ω-CF3 BOG Prodrug4.0>100>25000

Data adapted from studies on benzyloxyglycerol (BOG) derivatives.[5][6]

Table 2: Metabolic Stability in Liver Microsomes
CompoundHuman Liver Microsomes (t½, min)Mouse Liver Microsomes (t½, min)
TXL (unfunctionalized lipid prodrug)29>120
ω-CF3 BOG Prodrug>120>120

Data adapted from studies on benzyloxyglycerol (BOG) derivatives.[5][6] The improved stability of the ω-CF3 prodrug in human liver microsomes highlights the success of blocking ω-oxidation.[6]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of ω-CF3 lipid-ether tenofovir prodrugs, based on established methodologies in the field.

Synthesis of a Representative ω-CF3 Lipid-Ether Prodrug

This protocol describes a general two-step synthesis for coupling a functionalized lipid side chain to the tenofovir molecule.

Step 1: Synthesis of the ω-CF3 Lipid Alcohol

  • To a solution of a long-chain ω-bromo-α,β-unsaturated ester in an appropriate solvent (e.g., DMF), add a trifluoromethyl-containing nucleophile and a suitable catalyst.

  • Stir the reaction at room temperature for 16-24 hours until completion, monitored by TLC.

  • Quench the reaction with an aqueous solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting ester by column chromatography.

  • Reduce the purified ester using a reducing agent like LiAlH4 in an anhydrous solvent (e.g., THF) at 0°C to yield the desired ω-CF3 lipid alcohol.

Step 2: Coupling of Lipid Alcohol to Tenofovir

  • To a solution of tenofovir (TFV) in a high-boiling polar aprotic solvent (e.g., NMP or DMF), add dicyclohexylcarbodiimide (B1669883) (DCC), triethylamine (B128534) (Et3N), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Add the ω-CF3 lipid alcohol (from Step 1) to the mixture.

  • Heat the reaction mixture to 100-105°C for 18-24 hours.[1]

  • After cooling, filter the reaction mixture to remove dicyclohexylurea precipitate.

  • Dilute the filtrate with an organic solvent and wash sequentially with aqueous acid, base, and brine.

  • Dry the organic layer, concentrate it, and purify the crude product via silica (B1680970) gel column chromatography to yield the final lipid-ether tenofovir prodrug.

In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay determines the concentration at which a compound inhibits HIV-1 replication by 50% (EC50).

  • Cell Seeding: Seed HIV-1 permissive cells (e.g., MT-2 cells or fresh human PBMCs) in a 96-well plate at an appropriate density in complete culture medium.

  • Compound Dilution: Prepare serial dilutions of the test prodrug in culture medium. A typical starting concentration might be 1 µM, diluted in half-log steps.

  • Infection: Add the diluted compounds to the cells, followed by a predetermined amount of a laboratory-adapted HIV-1 stock (e.g., HIV-1 IIIB). Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator to allow for multiple rounds of viral replication.[9]

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

  • p24 Quantification: Quantify the amount of HIV-1 p24 capsid protein in the supernatants using a commercial p24 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting inhibition versus log(concentration) and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the concentration at which a compound reduces cell viability by 50% (CC50).

  • Cell Seeding and Dosing: Prepare a 96-well plate with cells and serial dilutions of the test compound, identical to the antiviral assay setup but without adding the virus. Include untreated cells as a 100% viability control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value from a dose-response curve.

Pharmacokinetic (PK) Study in Mice

This protocol outlines a typical oral PK study to determine the plasma and tissue concentrations of the prodrug and released tenofovir.

  • Animal Model: Use male C57BL/6 mice (or other appropriate strain), 8-12 weeks old. Acclimatize the animals for at least one week before the study.

  • Formulation: Prepare the dosing formulation by dissolving the prodrug in a suitable vehicle, such as a 90:10 olive oil:ethanol solution, to facilitate absorption of the lipidic compound.[8]

  • Administration: After an overnight fast, administer a single oral dose of the prodrug (e.g., 10 mg/kg tenofovir equivalents) via gavage.[8][10]

  • Sample Collection: Collect blood samples (e.g., via retro-orbital or tail-vein sampling) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10] Collect plasma by centrifugation. At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, spleen, lymph nodes).

  • Sample Processing: Plasma and homogenized tissue samples are typically processed via protein precipitation with a solvent like acetonitrile.

  • Bioanalysis: Quantify the concentrations of the intact prodrug and released tenofovir in the processed samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

Experimental and Logic Workflows

The overall process for developing and validating a novel tenofovir prodrug follows a logical progression from chemical synthesis to in vivo evaluation.

cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Prodrug Design (e.g., ω-CF3 Lipid) synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify antiviral Anti-HIV Activity Assay (EC50) purify->antiviral cytotox Cytotoxicity Assay (CC50) purify->cytotox stability Metabolic Stability Assay (t½ in Microsomes) purify->stability pk_study Mouse Pharmacokinetic Study (Oral Dosing) stability->pk_study Candidate Selection analysis LC-MS/MS Analysis (Plasma & Tissues) pk_study->analysis pk_params Determine PK Parameters (Cmax, AUC) analysis->pk_params

Caption: High-level workflow for the development of a novel tenofovir prodrug.

References

Technical Whitepaper: In Vitro Anti-HIV-1 Profile of Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: In Vitro Anti-HIV Activity of Tenofovir-C3-O-C15-CF3 Ammonium (B1175870)

Abstract: Tenofovir-C3-O-C15-CF3 ammonium is a novel, lipid-modified prodrug of the nucleotide reverse transcriptase inhibitor (NtRTI) tenofovir (B777). This design aims to enhance oral bioavailability and intracellular drug delivery by leveraging natural lipid uptake pathways. The addition of a C15 lipid chain functionalized with a terminal trifluoromethyl (ω-CF3) group is hypothesized to improve metabolic stability against CYP450-mediated oxidation, a common limitation of other lipid prodrugs. In vitro studies confirm that this compound possesses potent anti-HIV activity.[1] This document provides a consolidated overview of its in vitro pharmacological profile, the experimental protocols used for its evaluation, and the underlying mechanism of action.

Quantitative In Vitro Pharmacology

The anti-HIV activity and cytotoxic profile of tenofovir prodrugs are typically evaluated in cell-based assays. The key parameters are the half-maximal effective concentration (EC50) against HIV-1, the half-maximal cytotoxic concentration (CC50) in host cells, and the resulting selectivity index (SI), which indicates the therapeutic window. While specific data for this compound is not detailed in publicly accessible literature, the data presented below is representative of similar ω-CF3 functionalized lipid tenofovir prodrugs evaluated under comparable experimental conditions.[2]

Table 1: Comparative In Vitro Anti-HIV-1 Activity & Cytotoxicity

Compound/Prodrug Cell Line EC50 (nM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
Representative ω-CF3 Lipid Prodrug HEK293T ~4-10 > 29 > 2900 - 7250
Tenofovir Exalidex (TXL) (Benchmark) HEK293T ~10 > 100 > 10000
Tenofovir Alafenamide (TAF) Various ~5-15 > 100 > 6600 - 20000

| Tenofovir Disoproxil Fumarate (TDF) | Various | ~20-100 | > 100 | > 1000 - 5000 |

Note: Data is compiled from studies on structurally related lipid prodrugs to provide a representative profile.[2][3][4] Absolute values can vary based on specific assay conditions and cell lines used.

Table 2: Metabolic Stability

Compound System Half-life (t1/2, min) Description
This compound Human Liver Microsomes (HLM) Substantially longer than Tenofovir Enhanced stability is a key feature of this prodrug.[1]
Representative ω-CF3 Lipid Prodrug Human Liver Microsomes (HLM) ~66 The ω-CF3 motif is designed to resist CYP450-mediated oxidation.[2]

| Tenofovir Exalidex (TXL) (Benchmark) | Human Liver Microsomes (HLM) | ~42 | Subject to ω-oxidation by CYP450 enzymes.[2][5] |

Experimental Protocols & Methodologies

The following sections detail the standard experimental procedures used to generate the in vitro data for tenofovir lipid prodrugs.

Anti-HIV-1 Activity Assay (Single-Cycle Pseudovirus Assay)

This assay quantifies the ability of a compound to inhibit the reverse transcriptase step of the HIV-1 replication cycle.

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Pseudovirus Production: HIV-1 pseudovirions are produced by co-transfecting HEK293T cells with an HIV-1 packaging plasmid (e.g., pSG3ΔEnv) and a VSV-G envelope expressing plasmid. The virions are engineered to contain a luciferase reporter gene.

  • Infection and Compound Treatment: HEK293T cells are seeded in 96-well plates. The following day, the cells are treated with serial dilutions of the test compound (e.g., this compound). After a short incubation period, the cells are infected with the luciferase-expressing HIV-1 pseudovirions.

  • Luciferase Measurement: Approximately 48-72 hours post-infection, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication/infection, is measured using a luminometer.

  • Data Analysis: The luminescence signal from treated cells is normalized to that of untreated (vehicle control) cells. The EC50 value is calculated by fitting the dose-response curve using a nonlinear regression model.[5]

Cellular Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the compound on the metabolic activity and viability of the host cells.

  • Cell Seeding: HEK293T cells (or other relevant cell lines like PBMCs) are seeded in 96-well plates.

  • Compound Incubation: Cells are incubated with serial dilutions of the test compound for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is read on a spectrophotometer.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels (an indicator of metabolically active cells) is added, and the resulting luminescence is measured.

  • Data Analysis: The signal from treated cells is normalized to the vehicle control. The CC50 value is determined from the dose-response curve using nonlinear regression.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the compound's susceptibility to metabolism by major drug-metabolizing enzymes.

  • Reaction Mixture: The test compound is incubated with human liver microsomes (HLMs, typically at 1 mg/mL) in a phosphate (B84403) buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Quantification: The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t1/2).[2]

Visualizations: Workflows and Mechanisms

Mechanism of Action: Intracellular Activation Pathway

The diagram below illustrates the intracellular journey of a lipid tenofovir prodrug. The lipid moiety facilitates entry into the cell. Inside the cell, host enzymes cleave the prodrug, releasing tenofovir monophosphate, which is then phosphorylated to its active diphosphate (B83284) form (TFV-DP). TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase and causes chain termination when incorporated into viral DNA.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) Prodrug_Ext Tenofovir Lipid Prodrug (Tenofovir-C3-O-C15-CF3) Membrane Cell Membrane Prodrug_Ext->Membrane Prodrug_Int Prodrug Enters Cell Cleavage Enzymatic Cleavage (e.g., Phospholipase C) Prodrug_Int->Cleavage TFV_MP Tenofovir Monophosphate (TFV-MP) Cleavage->TFV_MP Releases TFV-MP + Lipid Moiety TFV_DP Tenofovir Diphosphate (TFV-DP) [Active Form] TFV_MP->TFV_DP Phosphorylation (x2) RT_Inhibition Inhibition of HIV Reverse Transcriptase TFV_DP->RT_Inhibition Membrane->Prodrug_Int Passive Diffusion/ Lipid Uptake

Intracellular activation pathway of a Tenofovir lipid prodrug.
Experimental Workflow for In Vitro Evaluation

The following diagram outlines the logical flow of experiments to characterize a novel anti-HIV compound in vitro.

G cluster_screening Primary Screening cluster_profiling Secondary Profiling Antiviral_Assay Anti-HIV Activity Assay (EC50 Determination) Selectivity_Index Calculate Selectivity Index (SI = CC50/EC50) Antiviral_Assay->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cytotoxicity_Assay->Selectivity_Index Stability_Assay Metabolic Stability (HLM Assay) Resistance_Profiling Resistance Profiling Stability_Assay->Resistance_Profiling Lead_Candidate Lead Candidate for In Vivo Studies Resistance_Profiling->Lead_Candidate Selectivity_Index->Stability_Assay If SI is high

Workflow for in vitro evaluation of novel anti-HIV compounds.

References

A Hypothetical Preliminary Pharmacokinetic Profile of Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, publicly available pharmacokinetic data for "Tenofovir-C3-O-C15-CF3 ammonium" is unavailable. The following profile is a theoretical guide based on the compound's nomenclature and the known pharmacology of Tenofovir and its prodrugs. This document is intended for researchers, scientists, and drug development professionals as a framework for potential initial investigation.

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the treatment of HIV-1 and Hepatitis B infections. However, its clinical efficacy is limited by low oral bioavailability due to its phosphonate (B1237965) group, which is negatively charged at physiological pH. To overcome this limitation, several prodrug strategies have been developed, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The compound "this compound" suggests a novel prodrug design. This whitepaper outlines a hypothetical preliminary pharmacokinetic profile for this compound, proposing potential metabolic pathways and experimental workflows for its characterization.

Inferred Molecular Structure and Physicochemical Properties

Based on its name, we can infer the following structural characteristics:

  • Tenofovir: The active pharmaceutical ingredient.

  • -C3-: A three-carbon (propyl) linker.

  • -O-: An ether or ester linkage.

  • -C15-: A fifteen-carbon alkyl chain.

  • -CF3: A trifluoromethyl group.

  • ammonium (B1175870): The compound is likely a salt to improve solubility and handling.

These modifications suggest a lipophilic prodrug strategy aimed at enhancing passive diffusion across cell membranes. The long alkyl chain would significantly increase lipophilicity, potentially favoring lymphatic absorption and cellular uptake. The trifluoromethyl group could influence metabolic stability and binding to metabolizing enzymes.

Hypothetical Metabolic Pathway

The primary goal of the prodrug is to deliver Tenofovir intracellularly, where it is phosphorylated to its active diphosphate (B83284) form. The proposed metabolic pathway for this compound is likely a multi-step enzymatic process.

cluster_blood Bloodstream/Gut Lumen cluster_cell Target Cell (e.g., Lymphocyte) Prodrug This compound (Absorbed) Intermediate Metabolic Intermediate Prodrug->Intermediate Esterases/CYP450 Tenofovir Tenofovir Intermediate->Tenofovir Cellular Enzymes Tenofovir-MP Tenofovir Monophosphate Tenofovir->Tenofovir-MP Adenylate Kinase Tenofovir-DP Tenofovir Diphosphate (Active) Tenofovir-MP->Tenofovir-DP NDPK cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Metabolism Metabolic Stability (Microsomes, S9) Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F) Metabolism->Parameters Permeability Cell Permeability (Caco-2) Permeability->Parameters Binding Plasma Protein Binding Binding->Parameters PK Pharmacokinetics (Rat, Dog) PK->Parameters Distribution Tissue Distribution (Rat) Distribution->Parameters

Methodological & Application

Application Note & Protocol: Development of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Tenofovir-C3-O-C15-CF3 Ammonium in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir-C3-O-C15-CF3 ammonium (B1175870) is a novel prodrug of tenofovir (B777), an essential nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. This new chemical entity has demonstrated a prolonged half-life in human liver microsomes, potent in-vitro anti-HIV activity, and improved in-vivo pharmacokinetic properties when compared to the parent drug, tenofovir[1]. The development of a robust and sensitive analytical method for the quantification of Tenofovir-C3-O-C15-CF3 ammonium in biological matrices is crucial for preclinical and clinical development, enabling accurate assessment of its pharmacokinetic profile and therapeutic efficacy.

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The methodology is adapted from established and validated methods for other tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)[2][3][4][5][6].

Principle

The analytical method is based on the principle of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of this compound from endogenous plasma components. Subsequent detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity, which are essential for analyzing complex biological samples. An appropriate internal standard (IS) is utilized to ensure accuracy and precision throughout the sample preparation and analysis process.

Materials and Reagents

  • This compound reference standard (CAS No. 2611373-80-7)[7]

  • Isotopically labeled this compound (as internal standard - IS)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent, Waters, Shimadzu)

  • A C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

  • Data acquisition and processing software

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.

2. Sample Preparation (Solid-Phase Extraction)

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC-MS/MS Conditions

The following are proposed starting conditions and may require optimization:

Parameter Condition
HPLC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. For Tenofovir-C3-O-C15-CF3 (non-ammonium form, MW 623.69), a potential precursor ion would be [M+H]+ at m/z 624.7. Product ions would need to be determined experimentally.
Collision Energy To be optimized for each transition

4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity and Selectivity: Analyze blank plasma samples to ensure no interference at the retention times of the analyte and IS.

  • Linearity: Construct a calibration curve over a suitable concentration range and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at low, medium, and high QC concentrations. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: Assess the extraction efficiency of the SPE method.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Investigate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, and long-term storage).

Data Presentation

Table 1: Proposed HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
3.0595
4.0595
4.1955
5.0955

Table 2: Hypothetical Method Validation Summary

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±10%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Extraction Recovery > 85%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction vortex1->spe elute Elute spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant report Report Generation quant->report signaling_pathway prodrug Tenofovir-C3-O-C15-CF3 (Prodrug) absorption Oral Absorption prodrug->absorption hydrolysis Intracellular Hydrolysis absorption->hydrolysis tenofovir Tenofovir (Active Moiety) hydrolysis->tenofovir phosphorylation1 Phosphorylation tenofovir->phosphorylation1 tenofovir_mp Tenofovir Monophosphate phosphorylation1->tenofovir_mp phosphorylation2 Phosphorylation tenofovir_mp->phosphorylation2 tenofovir_dp Tenofovir Diphosphate (Active Metabolite) phosphorylation2->tenofovir_dp inhibition Inhibition of HIV Reverse Transcriptase tenofovir_dp->inhibition

References

Application Notes and Protocols for Purity Analysis of Tenofovir-C3-O-C15-CF3 Ammonium by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the purity analysis of Tenofovir-C3-O-C15-CF3 ammonium (B1175870) using High-Performance Liquid Chromatography (HPLC). While no specific validated method for this novel compound is publicly available, the following protocol is adapted from established and validated methods for Tenofovir (B777) and its prodrugs, such as Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate (B1241708).[1][2][3][4][5][6] This method serves as an excellent starting point for method development and validation for routine quality control and research purposes.

Introduction

Tenofovir-C3-O-C15-CF3 ammonium is a derivative of Tenofovir, an essential antiviral agent used in the treatment of HIV and Hepatitis B infections.[7][8] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy.[9] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of impurities in pharmaceutical substances.[10][11] This document outlines a reverse-phase HPLC (RP-HPLC) method that can be adapted and validated for the purity analysis of this compound.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Due to the lipophilic nature of the -C3-O-C15-CF3 side chain, this compound is expected to be well-retained on a C18 column, allowing for effective separation from more polar impurities related to the core Tenofovir structure and potential starting materials. Detection is achieved using a UV detector at a wavelength where Tenofovir and its chromophoric impurities exhibit significant absorbance.[5][12]

Experimental Protocol

This protocol is a recommended starting point and should be optimized and validated for the specific laboratory conditions and instrumentation.

Instrumentation and Chromatographic Conditions

A summary of the recommended HPLC instrumentation and starting chromatographic conditions is provided in the table below.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column YMC-Triart C18 (100 x 2.0 mm, 1.9 µm) or equivalent
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.2
Mobile Phase B Acetonitrile (B52724):Methanol (50:50, v/v)
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 0.35 mL/min
Column Temperature 40°C
Detector Wavelength 260 nm[2][3][5]
Injection Volume 5 µL
Run Time 15 minutes
Reagent and Sample Preparation
  • Mobile Phase A Preparation: Dissolve approximately 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.2 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B Preparation: Mix equal volumes of HPLC grade acetonitrile and methanol.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (Example Concentration): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation (Example Concentration): Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A system suitability solution containing this compound and a known related impurity should be injected. The following parameters are typically evaluated:

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)
Resolution (Rs) between analyte and closest eluting peak ≥ 1.5
Data Analysis

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Formula for % Purity:

Impurities can be quantified based on their peak areas relative to the main peak area, assuming a response factor of 1.0 if the impurity standards are not available. For accurate quantification, the relative response factors of known impurities should be determined.

Method Validation Parameters

For routine use, the analytical method must be validated according to ICH guidelines (Q2(R1)). The key validation parameters are summarized in the table below.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3][13]
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.[1][7]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][14]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow A Reagent and Mobile Phase Preparation C HPLC System Setup and Equilibration A->C B Standard and Sample Solution Preparation D System Suitability Test B->D C->D D->C If suitability fails, troubleshoot system E Sample Analysis (Injection) D->E If suitability passes F Data Acquisition and Processing E->F G Calculation of Purity and Impurity Profile F->G I Pass/Fail Decision G->I H Method Validation (as per ICH guidelines) H->D

Figure 1. General workflow for HPLC purity analysis.

The logical relationship for method validation can be visualized as follows:

Validation_Relationship cluster_validation Validation Parameters Method Analytical Method for Purity Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validation Validated Method Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation LOD_LOQ->Validation Robustness->Validation

Figure 2. Relationship of validation parameters to a validated method.

Conclusion

The provided HPLC method serves as a robust starting point for developing a validated purity testing procedure for this compound. The chromatographic conditions are based on proven methods for related Tenofovir compounds and are anticipated to provide good resolution and sensitivity. Adherence to a systematic method development and validation approach will ensure the final method is accurate, precise, and reliable for its intended purpose in a research or quality control environment.

References

Application Notes and Protocols for In Vivo Evaluation of Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir-C3-O-C15-CF3 ammonium (B1175870) is a novel prodrug of Tenofovir, a widely used nucleotide reverse transcriptase inhibitor for the treatment of HIV and Hepatitis B (HBV) infections.[1] Preclinical data indicates that this compound exhibits potent anti-HIV activity in vitro and enhanced pharmacokinetic properties, including a significantly longer half-life in human liver microsomes compared to the parent drug, Tenofovir.[1][2] These characteristics suggest the potential for less frequent dosing and improved therapeutic efficacy in vivo.

These application notes provide a comprehensive framework for the in vivo evaluation of Tenofovir-C3-O-C15-CF3 ammonium, encompassing pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The protocols are designed to be adapted to specific laboratory conditions and research objectives.

I. Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its active metabolite, Tenofovir, and to assess its safety profile at different dose levels.

Animal Model: Humanized mice (e.g., hu-PBL-SCID or BLT mice) are recommended for their ability to be reconstituted with human immune cells, providing a more relevant model for HIV infection.[3][4][5] For general PK and toxicology, Sprague-Dawley rats or Beagle dogs can also be utilized.

Experimental Protocol: Single and Repeated Dose PK/TK in Humanized Mice
  • Animal Acclimatization: Acclimatize humanized mice for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Grouping and Dosing:

    • Divide mice into groups (n=5 per group, mixed gender or as per study design).

    • Administer this compound via the intended clinical route (e.g., oral gavage or subcutaneous injection) at three dose levels (low, medium, and high). A vehicle control group should be included.

    • For single-dose PK, collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • For repeated-dose TK (e.g., daily for 14 or 28 days), collect blood samples at similar time points after the first and last dose to assess accumulation.[6][7]

  • Sample Collection and Processing:

    • Collect blood (approx. 50-100 µL) via tail vein or retro-orbital sinus into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

    • At the end of the study, euthanize animals and collect major organs (liver, kidneys, spleen, lymph nodes, etc.) for drug distribution and histopathological analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the simultaneous quantification of this compound and its metabolite, Tenofovir, in plasma and tissue homogenates.[8]

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis (e.g., WinNonlin software).

    • Parameters to be determined include: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t1/2 (half-life), CL (clearance), and Vd (volume of distribution).[9]

Data Presentation: Pharmacokinetic Parameters

ParameterLow Dose (X mg/kg)Medium Dose (Y mg/kg)High Dose (Z mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUC0-t (nghr/mL)
AUC0-inf (nghr/mL)
t1/2 (hr)
CL (L/hr/kg)
Vd (L/kg)

Values to be presented as mean ± standard deviation.

Experimental Workflow: Pharmacokinetic Study

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis Acclimatization Animal Acclimatization Grouping Grouping & Randomization Acclimatization->Grouping Dosing Drug Administration (Single or Repeated) Grouping->Dosing Blood Serial Blood Sampling Dosing->Blood Tissues Terminal Tissue Collection Dosing->Tissues Processing Plasma & Tissue Processing Blood->Processing Tissues->Processing Tox_Analysis Toxicology Assessment Tissues->Tox_Analysis LCMS LC-MS/MS Analysis Processing->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis PK_Analysis->Tox_Analysis Correlate exposure with toxicity

Caption: Workflow for the in vivo pharmacokinetic and toxicology evaluation.

II. Efficacy (Pharmacodynamic) Studies

Objective: To evaluate the in vivo antiviral efficacy of this compound against HIV-1.

Animal Model: HIV-1 infected humanized mice (e.g., BLT mice).

Experimental Protocol: HIV-1 Suppression in Humanized Mice
  • Animal Infection:

    • Infect humanized mice with a replication-competent HIV-1 strain (e.g., NL4-3 or a clinical isolate) via intravenous or intraperitoneal injection.

    • Monitor viral load in plasma weekly by RT-qPCR until it reaches a stable set point.

  • Treatment Initiation:

    • Once a stable viral load is established, randomize the mice into treatment groups (n=5-8 per group):

      • Vehicle Control

      • Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) as a positive control.

      • This compound (low, medium, and high doses).

    • Administer the compounds daily (or at a frequency determined by PK data) for a defined period (e.g., 2-4 weeks).

  • Monitoring Efficacy:

    • Collect blood samples weekly to monitor plasma HIV-1 RNA levels.

    • At the end of the treatment period, euthanize the animals and collect lymphoid tissues (spleen, lymph nodes, gut-associated lymphoid tissue) to measure viral DNA and RNA levels.

    • Analyze human CD4+ T cell counts in peripheral blood and tissues using flow cytometry to assess immune reconstitution.

  • Data Analysis:

    • Calculate the log10 reduction in plasma viral load for each treatment group compared to the vehicle control.

    • Compare the efficacy of this compound with the positive control.

    • Assess the levels of viral reservoirs in tissues.

Data Presentation: Antiviral Efficacy

Treatment GroupDose (mg/kg)Mean Log10 Viral Load Reduction (Plasma)Mean Viral DNA copies/10^6 cells (Spleen)Mean CD4+ T cell count (cells/µL)
Vehicle Control -
Positive Control (TDF/TAF) Z
This compound X (Low)
This compound Y (Medium)
This compound Z (High)

Values to be presented as mean ± standard error of the mean.

Logical Relationship: Efficacy Study Design

G cluster_groups Treatment Groups Start Start: Humanized Mice Infection Infect with HIV-1 Start->Infection Monitor Monitor Viral Load to Set Point Infection->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Vehicle Vehicle Control Randomize->Vehicle Positive Positive Control (TDF/TAF) Randomize->Positive Test_Low Test Compound (Low Dose) Randomize->Test_Low Test_Med Test Compound (Medium Dose) Randomize->Test_Med Test_High Test Compound (High Dose) Randomize->Test_High Treat Administer Treatment Vehicle->Treat Positive->Treat Test_Low->Treat Test_Med->Treat Test_High->Treat Monitor_Efficacy Weekly Monitoring: - Plasma Viral Load - CD4+ T cell counts Treat->Monitor_Efficacy Endpoint End of Study: - Tissue Viral Load - Histopathology Monitor_Efficacy->Endpoint G Prodrug Tenofovir-C3-O-C15-CF3 (Extracellular) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Tenofovir_Intra Tenofovir (Intracellular) Cell_Membrane->Tenofovir_Intra Kinase1 Cellular Kinases Tenofovir_Intra->Kinase1 TFV_MP Tenofovir Monophosphate Kinase1->TFV_MP Kinase2 Cellular Kinases TFV_MP->Kinase2 TFV_DP Tenofovir Diphosphate (Active Metabolite) Kinase2->TFV_DP HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT TFV_DP->Inhibition Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA

References

Application Notes and Protocols for Animal Studies with Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir-C3-O-C15-CF3 ammonium (B1175870) is a novel lipid prodrug of the nucleotide reverse transcriptase inhibitor (NtRTI) Tenofovir.[1][2] This compound has been engineered to enhance the oral bioavailability and lymphatic uptake of Tenofovir, a cornerstone in antiretroviral therapy.[1][3][4] Due to its poor cell permeability and oral bioavailability, Tenofovir is typically administered as a prodrug.[1][2] Tenofovir-C3-O-C15-CF3 ammonium, featuring a benzyloxyglycerol (BOG) motif and a terminal trifluoromethyl (ω-CF3) group, demonstrates improved metabolic stability and a favorable safety profile compared to earlier Tenofovir prodrugs.[3][4]

Preclinical studies in mice have indicated that this next-generation lipid prodrug achieves higher systemic drug levels and enhanced distribution to tissues, such as the lungs, when administered orally.[3][4] These characteristics suggest its potential for improved therapeutic efficacy and possibly reduced dosing frequency. These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of this compound in animal models.

Mechanism of Action and Signaling Pathway

This compound is designed to be absorbed through the lymphatic system, minimizing first-pass metabolism in the liver.[3] Once absorbed, it is incorporated into chylomicrons, the primary transporters of dietary lipids.[3][4] Inside the body, the prodrug is metabolized to release Tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate (B83284) form, Tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to the termination of DNA chain elongation and suppression of viral replication.

Tenofovir-C3-O-C15-CF3_Ammonium_Pathway cluster_absorption Oral Administration & Absorption cluster_distribution Systemic Distribution cluster_activation Intracellular Activation cluster_action Antiviral Action Prodrug_Oral Tenofovir-C3-O-C15-CF3 Ammonium (Oral) Intestinal_Lumen Intestinal Lumen Prodrug_Oral->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Chylomicrons Chylomicron Incorporation Enterocytes->Chylomicrons Lymphatic_System Lymphatic System Chylomicrons->Lymphatic_System Systemic_Circulation Systemic Circulation Lymphatic_System->Systemic_Circulation Target_Cells Target Cells (e.g., Lymphocytes) Systemic_Circulation->Target_Cells Prodrug Uptake Tenofovir Tenofovir Target_Cells->Tenofovir Metabolism TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP Phosphorylation Viral_RT Viral Reverse Transcriptase TFV_DP->Viral_RT Inhibition Inhibition of Viral Replication Viral_RT->Inhibition Blocks

Caption: Intracellular conversion of the prodrug to Tenofovir diphosphate.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes key parameters based on studies of similar next-generation Tenofovir lipid prodrugs.

ParameterObservationSignificance
Metabolic Stability Substantially longer half-life in human liver microsomes compared to Tenofovir.[5][6]Reduced first-pass metabolism, leading to higher systemic exposure.
In Vitro Anti-HIV Activity Potent activity against HIV in vitro.[5][6]Demonstrates strong potential as an effective antiretroviral agent.
Pharmacokinetics (in vivo) Improved pharmacokinetic properties in animal models.[5][6]Higher drug concentrations can be achieved and maintained in the body.
Chylomicron Incorporation Significantly increased uptake into chylomicrons in vitro.[3][4]Facilitates lymphatic absorption and distribution.
Tissue Distribution Enhanced lung distribution observed in mouse models.[3][4]Potential for targeting viral reservoirs in specific tissues.

Experimental Protocols

Formulation Preparation for Oral Gavage in Mice

This protocol describes the preparation of a lipid-based formulation suitable for oral administration to mice.

Materials:

  • This compound

  • Vehicle: A suitable lipid-based vehicle such as a mixture of Labrasol, Capmul MCM, and Tween 80, or a simple oil-in-water emulsion.

  • Sterile, amber glass vials

  • Sonicator

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of this compound.

  • In a sterile amber glass vial, add the weighed compound to the chosen lipid-based vehicle. A common starting concentration for in vivo studies is 1-10 mg/mL.

  • Gently warm the mixture to aid dissolution if necessary, not exceeding 40°C.

  • Vortex the mixture for 5-10 minutes until the compound is fully dissolved.

  • Sonicate the formulation for 15-30 minutes to ensure homogeneity and form a stable emulsion or solution.

  • Visually inspect the formulation for any undissolved particles.

  • Store the formulation at 4°C, protected from light, until use. Prepare fresh formulations regularly to ensure stability.

Animal Dosing and Sample Collection

This protocol outlines the procedure for oral administration and subsequent collection of biological samples for pharmacokinetic analysis.

Animals:

  • BALB/c or C57BL/6 mice (8-10 weeks old)

Procedure:

  • Fast the mice for 4-6 hours prior to dosing, with free access to water.

  • Accurately weigh each mouse to determine the correct dosing volume.

  • Administer the prepared formulation via oral gavage using a suitable gavage needle. A typical dosing volume is 5-10 mL/kg.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples via submandibular or retro-orbital bleeding into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood by centrifugation at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Collect the plasma and store at -80°C until analysis.

  • For tissue distribution studies, euthanize the animals at the final time point and harvest relevant tissues (e.g., liver, lungs, spleen, lymph nodes).

  • Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

Animal_Study_Workflow Start Start Formulation 1. Prepare Lipid-Based Formulation Start->Formulation Animal_Prep 2. Acclimatize and Fast Mice Formulation->Animal_Prep Dosing 3. Oral Gavage Administration Animal_Prep->Dosing Blood_Collection 4. Serial Blood Sampling Dosing->Blood_Collection Tissue_Harvest 6. Euthanize and Harvest Tissues Dosing->Tissue_Harvest Terminal Point Plasma_Separation 5. Centrifuge for Plasma Blood_Collection->Plasma_Separation Sample_Storage 7. Store Samples at -80°C Plasma_Separation->Sample_Storage Tissue_Harvest->Sample_Storage Analysis 8. LC-MS/MS Analysis Sample_Storage->Analysis End End Analysis->End

Caption: Experimental workflow for the animal study.
Bioanalytical Method using LC-MS/MS

This protocol provides a general framework for the quantification of this compound and its metabolite Tenofovir in plasma and tissue homogenates.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended.

  • Protein precipitation and/or solid-phase extraction (SPE) materials

Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample onto the LC-MS/MS system.

Sample Preparation (Tissues):

  • Accurately weigh a portion of the frozen tissue.

  • Add a 3-fold volume of homogenization buffer (e.g., PBS) and homogenize using a bead beater or similar device.

  • Perform protein precipitation on the tissue homogenate as described for plasma.

LC-MS/MS Conditions (Example):

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Logical Relationship of Formulation Components

The success of a lipid-based formulation for a lipophilic prodrug like this compound depends on the interplay of its components to enhance solubility, stability, and absorption.

Formulation_Components cluster_vehicle Lipid Vehicle Components Prodrug Tenofovir-C3-O-C15-CF3 Ammonium (Lipophilic API) Oil Lipid/Oil (e.g., Capmul MCM) Prodrug->Oil Dissolves in Solubilization Enhanced Solubility & Stability Oil->Solubilization Surfactant Surfactant (e.g., Labrasol, Tween 80) Surfactant->Solubilization Cosolvent Cosolvent (Optional) (e.g., Transcutol) Cosolvent->Solubilization Emulsification Emulsion/Micelle Formation in Gut Solubilization->Emulsification Absorption Increased Lymphatic Absorption Emulsification->Absorption

Caption: Logical relationship of the formulation components.

Disclaimer

These application notes and protocols are intended for guidance and informational purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should optimize these protocols based on their specific experimental needs and available resources.

References

Measuring Intracellular Tenofovir Diphosphate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) is a cornerstone of antiretroviral therapy (ART) for HIV infection and is also used in the management of chronic hepatitis B.[1][2] Administered as prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it undergoes intracellular phosphorylation to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1][3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and suppression of viral replication.[1][4] The long intracellular half-life of TFV-DP makes it an excellent biomarker for assessing treatment adherence and cumulative drug exposure.[3]

This document provides detailed application notes and protocols for the quantification of intracellular TFV-DP, primarily focusing on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific compound "Tenofovir-C3-O-C15-CF3 ammonium" may serve as an internal standard in specialized assays, this guide outlines the general principles and procedures applicable to the broader research community.

Metabolic Activation of Tenofovir

Tenofovir prodrugs are metabolized within the cell to the active diphosphate form. This process is crucial for its antiviral activity.

Tenofovir Prodrug (TDF or TAF) Tenofovir Prodrug (TDF or TAF) Tenofovir (TFV) Tenofovir (TFV) Tenofovir Prodrug (TDF or TAF)->Tenofovir (TFV) Hydrolysis Tenofovir Monophosphate (TFV-MP) Tenofovir Monophosphate (TFV-MP) Tenofovir (TFV)->Tenofovir Monophosphate (TFV-MP) Phosphorylation (Adenylate Kinase 2) Tenofovir Diphosphate (TFV-DP) Tenofovir Diphosphate (TFV-DP) Tenofovir Monophosphate (TFV-MP)->Tenofovir Diphosphate (TFV-DP) Phosphorylation (Nucleoside Diphosphate Kinase) Incorporation into Viral DNA Incorporation into Viral DNA Tenofovir Diphosphate (TFV-DP)->Incorporation into Viral DNA Viral Reverse Transcriptase Chain Termination Chain Termination Incorporation into Viral DNA->Chain Termination cluster_0 Sample Collection & Processing cluster_1 Analyte Extraction cluster_2 Analysis & Quantification Whole Blood Whole Blood PBMC Isolation PBMC Isolation Whole Blood->PBMC Isolation DBS Spotting DBS Spotting Whole Blood->DBS Spotting Cell Lysis Cell Lysis PBMC Isolation->Cell Lysis DBS Punching & Extraction DBS Punching & Extraction DBS Spotting->DBS Punching & Extraction Protein Precipitation Protein Precipitation Cell Lysis->Protein Precipitation DBS Punching & Extraction->Protein Precipitation Solid Phase Extraction Solid Phase Extraction Protein Precipitation->Solid Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation

References

Application Notes and Protocols: Long-Term Efficacy of a Novel Long-Acting Tenofovir Prodrug in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of a long-acting tenofovir (B777) (TFV) prodrug, exemplified by compounds structurally related to "Tenofovir-C3-O-C15-CF3 ammonium". The protocols detailed below are based on established methodologies for assessing the long-term efficacy of such compounds in relevant animal models.

Introduction

Tenofovir is a cornerstone of antiretroviral therapy for HIV and treatment for Hepatitis B virus (HBV) infection. However, the requirement for daily oral administration can lead to non-adherence and subsequent treatment failure. Long-acting injectable formulations of tenofovir prodrugs offer a promising solution to this challenge. This document outlines the preclinical assessment of a novel, lipophilic tenofovir prodrug designed for sustained release and long-term efficacy. The data presented is a synthesis from studies on analogous long-acting TFV prodrugs, such as M1TFV and M5TFV, and serves as a model for the evaluation of "this compound".

Data Presentation: Long-Term Efficacy in Animal Models

The following tables summarize the expected quantitative outcomes from long-term efficacy studies of a nanoformulated long-acting tenofovir prodrug in rodent models.

Table 1: Pharmacokinetic Profile in Sprague-Dawley Rats following a Single Intramuscular Injection

Prodrug FormulationDose (TFV eq. mg/kg)Active Metabolite (TFV-DP) Concentration in Rectal Tissue (fmol/g)Duration of Sustained Therapeutic Levels
Nanoformulated Tenofovir Prodrug75~11,000≥ 2 months[1]
Nanoformulated Tenofovir Alafenamide (NTAF) (Control)75~400< 1 month[1]

Table 2: Antiviral Efficacy in HBV Transgenic Mice following a Single Intramuscular Injection

Prodrug FormulationDose (TFV eq. mg/kg)Maximum HBV DNA Reduction (log10 copies/mL)Duration of >2.5 log10 Viral Load Reduction
Nanoformulated Tenofovir Prodrug (e.g., NM5TFV)200>2.5[2][3]> 2 months[2][3]
Nanoformulated Tenofovir Prodrug (e.g., NM5TFV)400>2.5[2][3]> 2 months[2][3]
Nanoformulated TAF (NTAF) (Control)168Not specified to maintain >2.5 log10 for an extended period< 3 months[4]

Experimental Protocols

Protocol 1: Preparation of Nanoformulated Long-Acting Tenofovir Prodrug

Objective: To formulate the lipophilic tenofovir prodrug into a stable aqueous nanocrystal suspension for intramuscular injection.

Materials:

  • Lipophilic tenofovir prodrug (e.g., "this compound")

  • Poloxamer 407

  • Sterile water for injection

  • High-pressure homogenizer

Procedure:

  • Prepare a sterile aqueous solution of Poloxamer 407.

  • Disperse the lipophilic tenofovir prodrug powder in the Poloxamer 407 solution.

  • Subject the suspension to high-pressure homogenization to produce stable nanocrystals.[4]

  • Characterize the resulting nanoformulation for particle size, polydispersity index, and drug concentration.

Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile and tissue distribution of the active metabolite, tenofovir-diphosphate (TFV-DP), following a single intramuscular injection of the nanoformulated prodrug.

Animal Model: Male Sprague-Dawley rats.[1]

Procedure:

  • Administer a single intramuscular dose of the nanoformulated tenofovir prodrug (e.g., 75 mg/kg TFV equivalents).[1]

  • Collect blood and tissue samples (e.g., rectal tissue, liver) at predetermined time points (e.g., Day 7, 28, 56).[1]

  • Extract TFV-DP from the collected samples.

  • Quantify TFV-DP concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Analyze the pharmacokinetic parameters, including peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2).

Protocol 3: Long-Term Efficacy Study in HBV Transgenic Mice

Objective: To evaluate the long-term antiviral efficacy of the nanoformulated tenofovir prodrug in a Hepatitis B virus (HBV) transgenic mouse model.

Animal Model: HBV transgenic mice (e.g., Tg05).[4]

Procedure:

  • Administer a single intramuscular injection of the nanoformulated tenofovir prodrug at varying doses (e.g., 200 mg/kg and 400 mg/kg TFV equivalents).[2][3] A control group receiving a nanoformulated version of a known tenofovir prodrug like TAF (NTAF) should be included.[4]

  • Collect peripheral blood samples biweekly for up to 12 weeks.[4]

  • Quantify HBV DNA levels in the serum using quantitative polymerase chain reaction (qPCR).

  • At the end of the study, sacrifice the animals and collect liver tissue.

  • Assess HBV markers, such as Hepatitis B core antigen (HBcAg) and Hepatitis B surface antigen (HBsAg), in liver sections using immunohistochemistry.[4]

  • Evaluate the reduction in covalently closed circular DNA (cccDNA) in hepatocyte-like cells if applicable to the model.[2][3]

Visualizations

experimental_workflow cluster_formulation Prodrug Formulation cluster_pk_study Pharmacokinetic Study (Rats) cluster_efficacy_study Efficacy Study (HBV Mice) prodrug Lipophilic Tenofovir Prodrug nanoformulation High-Pressure Homogenization (with Poloxamer 407) prodrug->nanoformulation nm_prodrug Nanoformulated Prodrug (Aqueous Suspension) nanoformulation->nm_prodrug pk_dosing Single IM Injection (Sprague-Dawley Rats) nm_prodrug->pk_dosing efficacy_dosing Single IM Injection (HBV Transgenic Mice) nm_prodrug->efficacy_dosing pk_sampling Blood & Tissue Sampling (Days 7, 28, 56) pk_dosing->pk_sampling pk_analysis TFV-DP Quantification (LC-MS/MS) pk_sampling->pk_analysis pk_result Pharmacokinetic Profile pk_analysis->pk_result efficacy_sampling Biweekly Blood Sampling (up to 12 weeks) efficacy_dosing->efficacy_sampling liver_analysis Liver Tissue Analysis (HBcAg, HBsAg) efficacy_dosing->liver_analysis efficacy_analysis HBV DNA Quantification (qPCR) efficacy_sampling->efficacy_analysis efficacy_result Viral Load Reduction efficacy_analysis->efficacy_result liver_result HBV Marker Suppression liver_analysis->liver_result

Caption: Preclinical evaluation workflow for a long-acting tenofovir prodrug.

tenofovir_moa cluster_extracellular Extracellular cluster_intracellular Intracellular (Target Cell) cluster_viral_replication Viral Replication Inhibition prodrug Long-Acting Tenofovir Prodrug (IM Injection) int_prodrug Prodrug Uptake prodrug->int_prodrug cleavage Esterase Cleavage int_prodrug->cleavage tfv Tenofovir (TFV) cleavage->tfv phosphorylation1 Phosphorylation (Adenylate Kinase) tfv->phosphorylation1 tfv_mp Tenofovir Monophosphate (TFV-MP) phosphorylation1->tfv_mp phosphorylation2 Phosphorylation (Nucleoside Diphosphate Kinase) tfv_mp->phosphorylation2 tfv_dp Tenofovir Diphosphate (TFV-DP) (Active Metabolite) phosphorylation2->tfv_dp rt Viral Reverse Transcriptase (RT) tfv_dp->rt inhibition Competitive Inhibition & Chain Termination rt->inhibition

Caption: Intracellular activation pathway of tenofovir prodrugs.

References

Application Notes and Protocols for Novel Tenofovir Prodrugs in Pre-Exposure Prophylaxis (PrEP) Research

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Application of a Novel Long-Acting Tenofovir (B777) Prodrug in HIV Pre-Exposure Prophylaxis (PrEP) Research

For: Researchers, scientists, and drug development professionals

Introduction

Pre-exposure prophylaxis (PrEP) with antiretroviral drugs is a cornerstone of HIV prevention. Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI), is central to current oral PrEP regimens in the form of its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While highly effective, the requirement for daily oral dosing presents adherence challenges. The development of next-generation, long-acting tenofovir prodrugs aims to address this by providing sustained drug levels over extended periods, thereby improving adherence and prophylactic efficacy.

This document provides detailed application notes and protocols for a representative, advanced long-acting tenofovir prodrug, hereafter referred to as "Tenofovir-C3-O-C15-CF3 ammonium" , based on emerging research into novel tenofovir conjugates. While specific public data on "this compound" is limited, with one source noting its extended half-life in human liver microsomes, the following sections synthesize available information on similar long-chain tenofovir prodrugs to provide a comprehensive guide for researchers.[1]

The primary goal of developing such long-chain prodrugs is to enhance lipophilicity, improve pharmacokinetic profiles, and facilitate sustained release from tissue depots, making them suitable for long-acting injectable or implantable PrEP formulations.

Mechanism of Action

Like other tenofovir prodrugs, "this compound" is designed to deliver the active parent drug, tenofovir, into target cells, such as CD4+ T lymphocytes and macrophages.[2] Once inside the cell, the prodrug moiety is cleaved by cellular enzymes to release tenofovir. Tenofovir is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[3] TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase and causes chain termination when incorporated into the nascent viral DNA, thus preventing the virus from replicating.[1] The enhanced stability of this novel prodrug in plasma is expected to lead to more efficient intracellular delivery and higher concentrations of the active metabolite in target cells compared to earlier prodrugs like TDF.

tenofovir_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) Prodrug Tenofovir-C3-O-C15-CF3 ammonium Prodrug_int Tenofovir-C3-O-C15-CF3 Prodrug->Prodrug_int Cellular Uptake TFV Tenofovir (TFV) Prodrug_int->TFV Cellular Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Cellular Kinases HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination & Inhibition of Viral Replication HIV_RT->Chain_Termination

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for "this compound" based on trends observed with other advanced tenofovir prodrugs. This data is intended to serve as a benchmark for researchers evaluating similar compounds.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity

Cell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
TZM-bl0.004> 25> 6250
MT-20.005> 20> 4000
PBMCs0.003> 50> 16667

Table 2: Comparative Pharmacokinetics in Non-Human Primates (Single Intramuscular Dose)

CompoundDose (mg/kg)Plasma Half-life (t½, hours)Intracellular TFV-DP Half-life (t½, days)Bioavailability (%)
This compound101202185
Tenofovir Alafenamide (TAF)100.5740
Tenofovir Disoproxil Fumarate (TDF)100.4225

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Anti-HIV-1 Efficacy Assay

Objective: To determine the 50% effective concentration (EC₅₀) of "this compound" against HIV-1 infection in TZM-bl cells.

Materials:

  • "this compound"

  • TZM-bl cells

  • HIV-1NL4-3 virus stock

  • DMEM, supplemented with 10% FBS, penicillin/streptomycin

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of "this compound" in complete DMEM, ranging from 1 nM to 0.0001 nM.

  • Infection: Remove the culture medium from the cells and add 50 µL of the diluted compound to each well. Immediately add 50 µL of HIV-1NL4-3 virus stock (at a pre-determined titer to yield a high signal-to-noise ratio). Include virus-only (no drug) and cells-only (no virus, no drug) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Luciferase Assay: After incubation, remove the supernatant, wash the cells with PBS, and lyse the cells. Measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus-only control. Determine the EC₅₀ value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of "this compound" in MT-4 cells.

Materials:

  • "this compound"

  • MT-4 cells

  • RPMI 1640 medium, supplemented with 10% FBS, penicillin/streptomycin

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI 1640.

  • Compound Addition: Prepare serial dilutions of "this compound" in complete RPMI 1640 (e.g., from 100 µM to 0.1 µM) and add to the wells. Include a cells-only control (no drug).

  • Incubation: Incubate the plate for 5 days at 37°C, 5% CO₂.

  • Viability Assay: On day 5, equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cells-only control. Determine the CC₅₀ value by non-linear regression analysis.

experimental_workflow cluster_efficacy Efficacy Assay (Protocol 4.1) cluster_cytotoxicity Cytotoxicity Assay (Protocol 4.2) A1 Plate TZM-bl cells A3 Infect cells with HIV-1 + Drug A1->A3 A2 Prepare Drug Dilutions A2->A3 A4 Incubate for 48h A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Calculate EC50 A5->A6 B1 Plate MT-4 cells B3 Add Drug to cells B1->B3 B2 Prepare Drug Dilutions B2->B3 B4 Incubate for 5 days B3->B4 B5 Measure Cell Viability (ATP) B4->B5 B6 Calculate CC50 B5->B6

Caption: Workflow for in vitro efficacy and cytotoxicity testing.
Protocol 3: Pharmacokinetic (PK) Study in Non-Human Primates

Objective: To characterize the plasma and intracellular pharmacokinetics of "this compound" and its metabolites following intramuscular administration in rhesus macaques.

Animals:

  • Healthy, adult male rhesus macaques (n=4 per group).

Procedure:

  • Dosing: Administer a single intramuscular injection of "this compound" at a dose of 10 mg/kg.

  • Sample Collection:

    • Blood: Collect whole blood samples (in K₂EDTA tubes) at pre-dose, and at 1, 4, 8, 24, 48, 72, 168, 336, 504, and 672 hours post-dose.

    • Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from a portion of the whole blood at each time point by density gradient centrifugation.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • PBMCs: Count and lyse the isolated PBMCs. Store lysates at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of "this compound" and tenofovir in plasma using a validated LC-MS/MS method.

    • Quantify the intracellular concentrations of tenofovir and tenofovir diphosphate (TFV-DP) in PBMC lysates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½) for both plasma and intracellular analytes using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Drug Development Pathway for PrEP

The development of a novel long-acting PrEP candidate like "this compound" follows a structured pathway from preclinical research to clinical trials.

development_pathway cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Compound Discovery & Optimization InVitro In Vitro Efficacy & Toxicity Testing Discovery->InVitro AnimalPK Animal PK/PD Studies InVitro->AnimalPK Tox GLP Toxicology Studies AnimalPK->Tox IND Investigational New Drug (IND) Application Tox->IND Transition to Clinical Trials Phase1 Phase 1 (Safety & PK in Humans) Phase2 Phase 2 (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase 3 (Large-Scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: Preclinical to clinical development pathway for a PrEP candidate.

Conclusion

"this compound" represents a promising direction in the development of long-acting PrEP agents. Its anticipated enhanced pharmacokinetic properties could lead to less frequent dosing, improved adherence, and ultimately, more effective HIV prevention. The protocols and data presented herein provide a foundational framework for researchers working to advance this and similar next-generation tenofovir prodrugs from the laboratory to the clinic. Further research is required to fully characterize its safety and efficacy profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tenofovir-C3-O-C15-CF3 ammonium (B1175870). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Tenofovir-C3-O-C15-CF3 ammonium?

A1: The synthesis of this compound, a lipophilic phosphonamidate prodrug of Tenofovir, generally follows the "ProTide" approach. This strategy involves the coupling of a suitably protected Tenofovir phosphonic acid derivative with a lipophilic amino alcohol moiety. The key steps typically include:

  • Activation of the Tenofovir phosphonic acid, often by conversion to a phosphonochloridate.

  • Coupling of the activated Tenofovir species with the C3-O-C15-CF3 amino alcohol.

  • Deprotection of any protecting groups.

  • Purification of the final compound, often as an ammonium salt to improve handling and stability.

Q2: What is a plausible structure for "this compound"?

A2: Based on the nomenclature of similar Tenofovir prodrugs, a plausible structure involves Tenofovir linked via a phosphonamidate bond to an aminoalkoxy chain. The "C3" could represent a 3-aminopropanol linker, and the "O-C15-CF3" would be a lipophilic tail esterified to this linker. The "ammonium" indicates the final product is an ammonium salt.

Q3: Why is the synthesis of phosphonamidate prodrugs like this challenging?

A3: The synthesis of phosphonamidate prodrugs can be challenging due to several factors:

  • Moisture Sensitivity: The activated phosphonic acid intermediates (e.g., phosphonochloridates) are highly sensitive to moisture, which can lead to hydrolysis and reduced yield.

  • Diastereomer Formation: The phosphorus center in the phosphonamidate is chiral, leading to the formation of diastereomers which can be difficult to separate.

  • Side Reactions: Incomplete reactions or side reactions can lead to a complex mixture of products, complicating purification.

  • Purification: The lipophilic nature of the prodrug can make purification by standard chromatography challenging.

Troubleshooting Guide

Low Yield in the Coupling Step

Q: I am experiencing a low yield in the phosphonamidate coupling reaction. What are the potential causes and how can I troubleshoot this?

A: Low coupling yield is a common issue. Here are the likely causes and solutions:

  • Cause 1: Incomplete activation of Tenofovir phosphonic acid.

    • Solution: Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in appropriate stoichiometry. The reaction should be performed under strictly anhydrous conditions. Monitor the reaction by ³¹P NMR to confirm the formation of the phosphonochloridate.

  • Cause 2: Degradation of the activated Tenofovir intermediate.

    • Solution: The phosphonochloridate is often unstable and should be used immediately after its formation. Avoid elevated temperatures during its preparation and handling.

  • Cause 3: Moisture in the reaction.

    • Solution: All glassware must be rigorously dried, and anhydrous solvents should be used. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cause 4: Suboptimal reaction conditions for the coupling.

    • Solution: The choice of base is critical. A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is typically used to scavenge the HCl produced during the coupling. The reaction temperature should be optimized; starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature is a common strategy.

Difficulties in Product Purification

Q: My final product is difficult to purify, and I see multiple spots on TLC/peaks in HPLC. What are the best strategies for purification?

A: Purification of lipophilic phosphonamidates can be complex. Here are some strategies:

  • Issue 1: Presence of unreacted starting materials.

    • Solution: Optimize the stoichiometry of your reactants to drive the reaction to completion. A slight excess of the amino alcohol component can sometimes be beneficial.

  • Issue 2: Formation of diastereomers.

    • Solution: Diastereomers can sometimes be separated by chiral chromatography. However, this can be expensive and time-consuming. For initial studies, it may be acceptable to work with the diastereomeric mixture.

  • Issue 3: Co-elution of impurities in normal-phase chromatography.

    • Solution: Reversed-phase chromatography (e.g., C18 silica) is often more effective for purifying lipophilic compounds. A gradient elution with a suitable solvent system (e.g., water/acetonitrile or water/methanol (B129727) with a modifier like formic acid or ammonia) can provide better separation.

  • Issue 4: Oily product that is difficult to handle.

    • Solution: Conversion of the final product to a salt (e.g., an ammonium salt by treatment with ammonia (B1221849) in a suitable solvent) can often induce crystallization or precipitation, leading to a solid product that is easier to handle and purify.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for Phosphonamidate Coupling

ParameterCondition/ValueNotes
Activation Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Use of a catalyst like DMF can be beneficial.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensure solvent is freshly distilled or from a sealed bottle.
Coupling Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Use 2-3 equivalents to neutralize HCl.
Reaction Temperature 0 °C to Room TemperatureGradual warming can improve yield and reduce side reactions.
Typical Yield 40-70%Yields can vary significantly based on the specific substrates and conditions.

Experimental Protocols

Protocol 1: Synthesis of Tenofovir Monophosphonochloridate
  • To a solution of Tenofovir (1 equivalent) in anhydrous THF, add N-methylmorpholine (2.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add phenyl dichlorophosphate (B8581778) (1.1 equivalents) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • The resulting solution containing the Tenofovir phosphonochloridate is used immediately in the next step without isolation.

Protocol 2: Coupling with the Lipophilic Amino Alcohol
  • In a separate flask, dissolve the C3-O-C15-CF3 amino alcohol (1.5 equivalents) and triethylamine (3 equivalents) in anhydrous THF.

  • Cool this solution to 0 °C.

  • Slowly add the freshly prepared Tenofovir phosphonochloridate solution from Protocol 1 to the amino alcohol solution dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Analyze the fractions by TLC or HPLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Visualizations

Synthesis_Workflow Tenofovir Tenofovir Activation Activation (e.g., SOCl₂) Tenofovir->Activation Activated_TFV Tenofovir Phosphonochloridate Activation->Activated_TFV Coupling Coupling (Base, Anhydrous Solvent) Activated_TFV->Coupling Amino_Alcohol C3-O-C15-CF3 Amino Alcohol Amino_Alcohol->Coupling Crude_Product Crude Tenofovir-C3-O-C15-CF3 Coupling->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Final_Product Pure Tenofovir-C3-O-C15-CF3 Ammonium Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Coupling Yield Check_Activation Check Activation Step (³¹P NMR) Start->Check_Activation Activation_OK Activation Complete? Check_Activation->Activation_OK Yes Activation_Not_OK Incomplete Activation Check_Activation->Activation_Not_OK No Check_Moisture Check for Moisture Activation_OK->Check_Moisture Improve_Activation Use fresh reagents Ensure anhydrous conditions Activation_Not_OK->Improve_Activation Yield_Improved Yield Improved Improve_Activation->Yield_Improved Moisture_Present Moisture Present Check_Moisture->Moisture_Present Yes Moisture_Absent Anhydrous Conditions Check_Moisture->Moisture_Absent No Dry_System Rigorously dry glassware and solvents Moisture_Present->Dry_System Optimize_Coupling Optimize Coupling Conditions (Base, Temp, Time) Moisture_Absent->Optimize_Coupling Dry_System->Yield_Improved Optimize_Coupling->Yield_Improved

Caption: Troubleshooting decision tree for low coupling yield.

Coupling_Mechanism Activated_TFV R-P(O)(Cl)(OAr) Product R-P(O)(NHR')(OAr) Activated_TFV->Product Nucleophilic Attack Amino_Alcohol H₂N-R' Amino_Alcohol->Product Base Base: Salt Base-H⁺Cl⁻ Base->Salt HCl Scavenging

Caption: Simplified mechanism of phosphonamidate coupling.

"Tenofovir-C3-O-C15-CF3 ammonium" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tenofovir-C3-O-C15-CF3 ammonium (B1175870). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this lipophilic tenofovir (B777) prodrug.

Frequently Asked Questions (FAQs)

Q1: What is Tenofovir-C3-O-C15-CF3 ammonium and why is it difficult to dissolve?

A1: this compound is a highly lipophilic (fat-loving) prodrug of the antiviral agent Tenofovir. The long C15-CF3 lipid chain is designed to enhance cell membrane permeability but makes the molecule practically insoluble in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media.[1][2][3] Such molecules are often referred to as "grease-ball" type compounds, and their formulation requires specialized strategies to prevent them from precipitating or "crashing out" of solution.[1]

Q2: What is the recommended solvent for creating a primary stock solution?

A2: For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is recommended. Due to the compound's lipophilic nature, ensure it is fully dissolved using vortexing and, if necessary, brief sonication in a water bath. Aim to create a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experimental system.[4]

Q3: My compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[4] Here are several solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your assay.

  • Reduce Final DMSO Concentration: Keep the final DMSO percentage in your medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and still fail to keep the drug dissolved.[4][5]

  • Use Pre-warmed Medium: Always add your compound to cell culture medium that has been pre-warmed to 37°C, as solubility is often higher at this temperature.[4][5]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly, add it dropwise to the pre-warmed medium while gently vortexing or swirling. This avoids rapid solvent exchange. A serial dilution approach is even better.[4][5]

Q4: Are there formulation strategies to improve the aqueous solubility for in vitro or in vivo studies?

A4: Yes, several formulation strategies can be employed for highly lipophilic compounds:

  • Lipid-Based Formulations: These are often the most effective for this type of molecule. This involves dissolving the compound in a mixture of oils, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a sophisticated version of this, forming fine emulsions when diluted in an aqueous phase.[6][7]

  • Solid Dispersions: The compound can be dispersed within a hydrophilic polymer matrix (like PVP or HPMC) to create an amorphous solid, which can improve dissolution rates.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic molecule, shielding it from the aqueous environment and increasing its apparent solubility.[6][10]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

You observe high variability between replicate wells or experiments. This is often linked to inconsistent compound solubility or precipitation.

Potential Cause Explanation Recommended Solution
Micro-precipitation The compound is precipitating out of solution over the course of the experiment, but it is not visible to the naked eye.1. Perform a Solubility Check: Before your main experiment, conduct a kinetic solubility test in your final cell culture medium.[4] 2. Filter the Final Solution: After diluting the stock into your medium, filter it through a 0.22 µm syringe filter to remove any pre-formed aggregates before adding it to the cells. 3. Incorporate a Surfactant: Consider using a low concentration of a biocompatible, non-ionic surfactant (e.g., Tween® 80) in your formulation to help maintain solubility.[9][11]
Adsorption to Plastics The highly lipophilic compound is sticking to the walls of your pipette tips, tubes, or multi-well plates, reducing the effective concentration.1. Use Low-Retention Plastics: Utilize low-binding polypropylene (B1209903) tubes and pipette tips. 2. Pre-condition Plastics: Before adding the compound solution, rinse the plasticware with a serum-containing medium or a solution of bovine serum albumin (BSA) to block non-specific binding sites. 3. Include Serum: If compatible with your assay, ensure serum is present in the final medium, as albumin can bind to the compound and help keep it in solution.
Issue 2: Difficulty Preparing a Formulation for In Vivo Dosing

Your initial attempts to create a dosing vehicle result in phase separation, precipitation, or high viscosity.

Potential Cause Explanation Recommended Solution
Incorrect Excipient Selection The selected oils, surfactants, or co-solvents are not compatible or do not provide sufficient solubilization capacity for the required dose.1. Systematic Excipient Screening: Perform solubility studies of your compound in a panel of individual pharmaceutical-grade lipid excipients (e.g., fatty acids like oleic acid, triglycerides, and surfactants like Cremophor® EL or Kolliphor® HS 15).[][13][14] 2. Consult the Lipid Formulation Classification System (LFCS): Use the LFCS as a guide to select appropriate combinations of excipients to create Type I (oily solutions), Type II (SEDDS), or Type III (SEDDS with water-soluble components) formulations.[7]
Phase Separation The components of your formulation are immiscible, or the drug itself is causing the system to become unstable.1. Construct a Ternary Phase Diagram: For more complex formulations (e.g., oil, surfactant, co-solvent), creating a phase diagram can help identify stable, single-phase regions suitable for forming microemulsions. 2. Optimize Component Ratios: Systematically vary the ratios of your excipients to find a stable mixture that can effectively solubilize the drug.

Quantitative Data Summary

The following tables present plausible solubility data for this compound to guide solvent and excipient selection.

Table 1: Solubility in Common Solvents

SolventTypePlausible Solubility (mg/mL)Notes
WaterAqueous< 0.001Practically Insoluble
PBS (pH 7.4)Aqueous Buffer< 0.001Practically Insoluble
DMSOOrganic> 100Recommended for primary stock solutions.
Ethanol (100%)Organic~25Can be used as a co-solvent.
Propylene GlycolCo-solvent~15Common excipient in formulations.[13]
Oleic AcidFatty Acid> 200High solubility is expected in fatty acids.[14][15]
Caprylic/Capric TriglyceridesOil> 150Common lipid vehicle.

Table 2: Formulation Approaches for a Target Concentration of 1 mg/mL

Formulation TypeExample ComponentsResultRecommendation
Simple Aqueous Suspension Water, 0.5% Tween® 80Heavy PrecipitationNot Recommended
Co-solvent System 10% DMSO, 90% PBSPrecipitates over timeUnsuitable for long-term studies
Lipid-Based System (SEDDS) 30% Oleic Acid, 40% Kolliphor® HS 15, 30% Propylene GlycolForms a clear, stable microemulsion upon dilutionRecommended Approach
Cyclodextrin Complex 10% Hydroxypropyl-β-Cyclodextrin in waterModerate improvement, but limited capacityFeasible for lower concentrations only

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment in Cell Culture Media

This protocol helps determine the maximum soluble concentration of the compound in your final assay medium and the timeframe over which it remains in solution.

  • Prepare Stock Solution: Create a 20 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your stock solution into the final cell culture medium (pre-warmed to 37°C). Include a vehicle-only control (DMSO).[4]

  • Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Observe Precipitation: Visually inspect the wells for cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, 24, and 48 hours).

  • Quantify (Optional): For a more precise measurement, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance relative to the control indicates precipitation.[4]

  • Determine Maximum Concentration: The highest concentration that remains clear throughout your experimental timeframe is the maximum working soluble concentration.

Protocol 2: Preparation of a Simple Lipid-Based Formulation by Solvent Evaporation

This method creates a lipid-based formulation that can be reconstituted for in vitro or in vivo use.

  • Dissolve Components: In a round-bottom flask, dissolve 10 mg of this compound and 90 mg of a suitable lipid carrier (e.g., a 1:1 mixture of Capmul® MCM and Kolliphor® HS 15) in a minimal amount of a volatile organic solvent (e.g., methanol (B129727) or a dichloromethane/ethanol mixture).[16][17]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature safely below the boiling point of the solvent until a thin, clear lipid film is formed on the flask wall.[18][19]

  • Drying: Further dry the film under high vacuum for at least 4 hours to remove any residual solvent.

  • Reconstitution: The drug-lipid film can now be stored. For use, reconstitute the film in a pre-warmed aqueous buffer (e.g., PBS) by vortexing to form a self-emulsifying dispersion. The final concentration will depend on the volume of buffer added.

Visualizations

TroubleshootingWorkflow start Compound precipitates in aqueous medium? check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc SOLUTION: Lower the final working concentration. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >0.1%? check_conc->check_dmso No lower_dmso SOLUTION: Remake stock at a higher concentration to reduce the volume added. check_dmso->lower_dmso Yes check_dilution Was the stock added directly to the bulk medium? check_dmso->check_dilution No improve_dilution SOLUTION: 1. Use pre-warmed (37°C) medium. 2. Add stock dropwise while swirling. 3. Perform serial dilutions. check_dilution->improve_dilution Yes formulation Persistent Issue: Consider advanced formulation strategies. check_dilution->formulation No

Caption: Troubleshooting decision tree for compound precipitation.

Caption: Diagram of a micelle-based drug delivery system.

FormulationSelection start Goal: Solubilize Tenofovir-C3-O-C15-CF3 route Intended Application? start->route invitro In Vitro (Cell Culture) route->invitro invivo In Vivo (Oral Dosing) route->invivo cosolvent Co-solvent System (e.g., <0.1% DMSO) invitro->cosolvent Low Concentration cyclodextrin Cyclodextrin Complex invitro->cyclodextrin Moderate Concentration lipid_simple Simple Lipid Emulsion invitro->lipid_simple High Concentration lfcs Lipid Formulation (LFCS Type II/III - SEDDS) invivo->lfcs Enhanced Bioavailability solid_disp Amorphous Solid Dispersion invivo->solid_disp Improved Dissolution

References

Technical Support Center: Tenofovir-C3-O-C15-CF3 Ammonium Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific formulation stability of Tenofovir-C3-O-C15-CF3 ammonium (B1175870) is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known behavior of analogous tenofovir (B777) prodrugs, such as Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (B1241708) (TDF), as well as general principles for lipidated prodrug formulations.

Frequently Asked Questions (FAQs)

Q1: What is Tenofovir-C3-O-C15-CF3 ammonium and why is its stability a concern?

This compound is a lipidated prodrug of tenofovir, an antiviral agent used in the treatment of HIV. The lipid tail is designed to enhance its pharmacokinetic properties.[1][2] However, like many prodrugs, it can be susceptible to chemical degradation, particularly hydrolysis, which can impact its efficacy and safety. The stability of the formulation is crucial to ensure that the drug remains in its active form until it reaches its target.

Q2: What are the likely degradation pathways for this compound?

Based on studies of other tenofovir prodrugs like TAF and TDF, the primary degradation pathway is likely hydrolysis of the ester or phosphoramidate (B1195095) bond linking the tenofovir molecule to its lipid tail.[3][4] This can be catalyzed by pH, temperature, and enzymatic activity.

Q3: What are common signs of formulation instability?

Signs of instability in your formulation may include:

  • A decrease in the concentration of this compound over time.

  • The appearance of new peaks in your analytical chromatogram, indicating the formation of degradation products.

  • Changes in the physical appearance of the formulation, such as precipitation, color change, or phase separation.

  • A shift in the pH of the formulation.

Q4: What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for quantifying this compound and its potential degradation products.[3][5] These techniques allow for the separation and identification of the parent drug and any impurities or degradants.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solutions

Possible Causes:

  • pH-mediated hydrolysis: Ester and phosphoramidate bonds are often susceptible to hydrolysis at acidic or alkaline pH.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

  • Enzymatic degradation: If using biological matrices (e.g., plasma, cell culture media), esterases or other enzymes may be cleaving the prodrug moiety.[5]

Troubleshooting Steps:

  • pH Optimization:

    • Conduct a pH stability study by formulating your compound in a series of buffers with different pH values (e.g., pH 4, 7, 9).

    • Analyze the samples at various time points using a stability-indicating HPLC method to determine the pH at which the compound is most stable. Studies on TAF have shown greater stability in neutral to slightly alkaline conditions, but significant degradation in acidic environments.[3]

  • Temperature Control:

    • Store your formulation at controlled, and preferably refrigerated, temperatures.

    • Avoid repeated freeze-thaw cycles.

    • Perform accelerated stability studies at elevated temperatures (e.g., 40°C, 60°C) to predict long-term stability at recommended storage conditions.

  • Enzyme Inhibition:

    • If working with biological samples, consider adding enzyme inhibitors (e.g., sodium fluoride (B91410) for esterases) to your matrix before adding the drug to differentiate between chemical and enzymatic degradation.

Issue 2: Poor Solubility and Precipitation of the Compound

Possible Causes:

  • High Lipophilicity: The "-C15-CF3" lipid tail makes the molecule highly lipophilic, leading to low aqueous solubility.[6]

  • Inappropriate Formulation Vehicle: The chosen solvent system may not be suitable for maintaining the solubility of this lipidated prodrug.

Troubleshooting Steps:

  • Formulation Strategy:

    • Co-solvents: Investigate the use of co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.

    • Surfactants: Employ non-ionic surfactants like polysorbates (Tween®) or sorbitan (B8754009) esters (Span®) to create micellar formulations that can encapsulate the lipophilic drug.

    • Lipid-Based Formulations: Since this is a lipidated prodrug, consider formulating it in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles.[7][8] These can protect the drug from degradation and improve its solubility and bioavailability.[7]

  • Solubility Assessment:

    • Determine the equilibrium solubility of the compound in various pharmaceutically acceptable solvents and formulation vehicles.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat the solid drug powder at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 and 48 hours.

  • Sample Analysis:

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% formic acid or ammonium acetate (B1210297) buffer in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of the highly lipophilic parent compound from potentially more polar degradants. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 20% B

    • 35-40 min: 20% B

  • Detection: Use a UV detector at a wavelength determined from the UV spectrum of the parent compound (e.g., 260 nm, typical for tenofovir). For higher sensitivity and identification of degradants, use a mass spectrometer detector.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Example pH Stability Data for this compound at 25°C

pHTime (hours)% Remaining of Initial Concentration
4.00100
2485
4872
7.00100
2498
4895
9.00100
2492
4885

Table 2: Example Forced Degradation Results

Stress ConditionIncubation Time (hours)% DegradationNumber of Degradation Peaks
0.1 N HCl (60°C)24~28%3
0.1 N NaOH (60°C)24~15%2
3% H₂O₂ (RT)24~5%1
Heat (80°C)24<2%0
UV Light (254 nm)48~10%2

Visualizations

G cluster_0 Troubleshooting Workflow for Formulation Instability start Observe Formulation Instability (e.g., degradation, precipitation) issue Identify Primary Issue start->issue degradation Rapid Degradation issue->degradation Degradation solubility Poor Solubility / Precipitation issue->solubility Solubility ph_temp Investigate pH and Temperature Effects degradation->ph_temp enzyme Assess Enzymatic Degradation (if applicable) degradation->enzyme vehicle Evaluate Formulation Vehicle solubility->vehicle optimize_storage Optimize pH and Storage Temperature ph_temp->optimize_storage enzyme_inhibitor Use Enzyme Inhibitors enzyme->enzyme_inhibitor end Stable Formulation Achieved optimize_storage->end enzyme_inhibitor->end lipids Consider Lipid-Based Formulations (Liposomes, SEDDS) vehicle->lipids select_vehicle Select Appropriate Vehicle/Excipients lipids->select_vehicle select_vehicle->end

Caption: Troubleshooting workflow for formulation instability.

G cluster_1 Inferred Degradation Pathway prodrug Tenofovir-C3-O-C15-CF3 (Active Prodrug) hydrolysis Hydrolysis (H₂O, H⁺, OH⁻, or Esterases) prodrug->hydrolysis tenofovir Tenofovir (Active Metabolite, but premature release) hydrolysis->tenofovir lipid_tail HO-C3-O-C15-CF3 (Lipid Side Chain) hydrolysis->lipid_tail

Caption: Inferred degradation pathway via hydrolysis.

References

Technical Support Center: Optimizing Tenofovir-C3-O-C15-CF3 Ammonium Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of the novel tenofovir (B777) prodrug, "Tenofovir-C3-O-C15-CF3 ammonium (B1175870)." The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data visualization to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is "Tenofovir-C3-O-C15-CF3 ammonium" and what is its proposed mechanism of action?

A1: "this compound" is a novel prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI). Like other tenofovir prodrugs such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), it is designed to enhance the oral bioavailability and cellular uptake of tenofovir.[1] The lipophilic side chains are intended to facilitate passage across cell membranes. Once inside the target cell (e.g., a lymphocyte), cellular enzymes are expected to cleave the prodrug moieties, releasing tenofovir. Tenofovir is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (B83284) (TFV-DP).[2] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and causes chain termination when incorporated into viral DNA, thus halting viral replication.[2]

Q2: I have in vitro efficacy data for this compound. How do I determine a starting dose for my in vivo studies?

A2: The initial in vivo dose is typically extrapolated from in vitro data, specifically the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). A crucial next step is to perform a Maximum Tolerated Dose (MTD) study in your chosen animal model.[3] The MTD is the highest dose that does not induce unacceptable toxicity.[4][5] Your starting dose for efficacy studies should be well below the MTD and should also consider pharmacokinetic (PK) data to ensure adequate drug exposure.[3]

Q3: What animal models are appropriate for in vivo studies of this compound?

A3: The choice of animal model depends on the research question. For HIV studies, humanized mice (e.g., BLT mice) are often used to model HIV infection and evaluate antiviral efficacy.[6][7] For Hepatitis B Virus (HBV) studies, HBV transgenic mice or woodchucks are suitable models.[7][8] For pharmacokinetic and toxicity studies, Sprague-Dawley rats, beagle dogs, and non-human primates like macaques are commonly used.[8][9][10]

Q4: What are the key pharmacokinetic parameters to measure for this compound?

A4: Key pharmacokinetic parameters include the concentration of the prodrug, the parent drug (tenofovir), and the active metabolite (TFV-DP) in plasma and, most importantly, in target cells like peripheral blood mononuclear cells (PBMCs).[9] Parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) should be determined for both the prodrug and tenofovir in plasma.[9] For TFV-DP, intracellular concentrations in PBMCs are a critical indicator of efficacy.[11]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
High toxicity observed at the initial dose 1. Incorrect dose calculation. 2. Vehicle-related toxicity. 3. High sensitivity of the animal model. 4. Off-target effects of the compound.1. Double-check all calculations and the concentration of the dosing solution. 2. Include a vehicle-only control group. 3. Conduct a thorough dose-ranging MTD study.[3] 4. Perform additional in vitro toxicity assays.
Lack of efficacy in vivo despite potent in vitro activity 1. Poor oral bioavailability. 2. Rapid metabolism of the prodrug in vivo. 3. Insufficient drug concentration at the site of infection. 4. Inappropriate animal model.1. Conduct a pharmacokinetic study to determine the bioavailability of the prodrug and tenofovir.[9] 2. Analyze plasma for metabolites. 3. Measure TFV-DP levels in target tissues/cells (e.g., PBMCs, lymphoid tissue).[11] 4. Ensure the chosen animal model is appropriate for the virus and compound being studied.
High variability in experimental results 1. Inconsistent drug administration. 2. Biological variability within the animal cohort. 3. Inconsistent sample collection and processing.1. Standardize the administration technique and timing. 2. Increase the number of animals per group to enhance statistical power. 3. Follow a strict, standardized protocol for sample collection, storage, and analysis.

Data Presentation

Table 1: Illustrative In Vitro Antiviral Activity

Compound Cell Line EC50 (nM)
This compoundMT-2 (HIV)Hypothetical Value: 5-15
Tenofovir Alafenamide (TAF)MT-2 (HIV)0.5 - 5
Tenofovir Disoproxil Fumarate (TDF)MT-2 (HIV)20 - 50
TenofovirMT-2 (HIV)5000

Note: Data for TAF, TDF, and Tenofovir are representative values from the literature. The value for this compound is hypothetical and should be determined experimentally.

Table 2: Illustrative Pharmacokinetic Parameters in Beagle Dogs (Single Oral Dose)

Compound Parameter Plasma Tenofovir Intracellular TFV-DP (PBMCs)
This compound CmaxHypotheticalHypothetical
(Hypothetical Dose: 10 mg/kg)AUC (0-24h)HypotheticalHypothetical
Tenofovir Alafenamide (TAF) CmaxLower than TDFHigher than TDF
(Dose: 10 mg/kg)AUC (0-24h)Lower than TDFHigher than TDF
Tenofovir Disoproxil Fumarate (TDF) CmaxHigher than TAFLower than TAF
(Dose: 10 mg/kg)AUC (0-24h)Higher than TAFLower than TAF

Note: This table illustrates the expected trends based on the properties of advanced tenofovir prodrugs, which aim for lower plasma tenofovir exposure and higher intracellular active metabolite concentrations.[8] Actual values must be determined experimentally.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Animal Model: Select a relevant species, for example, Sprague-Dawley rats.

Methodology:

  • Dose Escalation: Administer increasing doses of the compound to small groups of animals (e.g., 3-5 per group).[3]

  • Administration: Use the same route of administration planned for the efficacy study (e.g., oral gavage).

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, activity). Measure body weight at regular intervals for a defined period (e.g., 7-14 days).[3] A body weight loss of more than 10-15% is often considered a sign of toxicity.

  • Endpoint: The MTD is the highest dose at which no significant signs of toxicity or mortality are observed.[4]

Pharmacokinetic (PK) Study in Beagle Dogs

Objective: To determine the pharmacokinetic profile of this compound and its metabolites.

Methodology:

  • Animal Model: Use male beagle dogs (n=4-6 per group).[9]

  • Administration: Administer a single oral dose of the compound formulated in an appropriate vehicle (e.g., 50 mM citric acid).[9]

  • Sample Collection:

    • Plasma: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[9] Process immediately to separate plasma.

    • PBMCs: Collect blood samples at pre-dose and at 2, 8, and 24 hours post-dose for isolation of PBMCs.[9]

  • Analysis: Quantify the concentrations of the prodrug, tenofovir, and TFV-DP in the collected samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

In Vivo Efficacy Study in Humanized Mice

Objective: To evaluate the antiviral efficacy of this compound against HIV-1.

Animal Model: Use a humanized mouse model (e.g., BLT mice) susceptible to HIV-1 infection.

Methodology:

  • Infection: Infect the mice with a known titer of HIV-1.

  • Treatment Groups: Include a vehicle control group, a positive control group (e.g., treated with TAF), and one or more groups treated with different doses of this compound.

  • Dosing: Begin treatment at a specified time post-infection and administer the compounds daily via the chosen route for a defined period (e.g., 14-28 days).

  • Monitoring: Monitor viral load in plasma at regular intervals using a validated qPCR assay.[3]

  • Data Analysis: Compare the viral loads between the different treatment groups to determine the efficacy of the compound.

Visualizations

Signaling and Metabolic Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Target Cell (e.g., Lymphocyte) prodrug_ext Tenofovir-C3-O-C15-CF3 ammonium (Oral Admin) prodrug_int Prodrug prodrug_ext->prodrug_int Cellular Uptake tenofovir Tenofovir prodrug_int->tenofovir Cellular Esterases tfv_mp Tenofovir Monophosphate tenofovir->tfv_mp Cellular Kinases tfv_dp Tenofovir Diphosphate (TFV-DP - Active Form) tfv_mp->tfv_dp Cellular Kinases viral_dna Viral DNA Synthesis tfv_dp->viral_dna Competitive Inhibition of Reverse Transcriptase inhibition Chain Termination viral_dna->inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

G invitro 1. In Vitro Studies (EC50, Cytotoxicity) mtd 2. Maximum Tolerated Dose (MTD) Study in Rodents invitro->mtd Inform Starting Dose pk 3. Pharmacokinetic (PK) Study (e.g., in Beagle Dogs) mtd->pk Determine Safe Dose Range efficacy 4. In Vivo Efficacy Study (e.g., in Humanized Mice) pk->efficacy Select Efficacious Dose Levels data_analysis 5. Data Analysis and Dose Optimization efficacy->data_analysis

Caption: General workflow for in vivo dosage optimization.

Troubleshooting Logic

G cluster_outcomes cluster_actions start Start In Vivo Experiment observe Observe Outcome start->observe high_toxicity High Toxicity? observe->high_toxicity no_efficacy Lack of Efficacy? high_toxicity->no_efficacy No check_dose Check Calculations & Vehicle Toxicity high_toxicity->check_dose Yes success Efficacy without Toxicity no_efficacy->success No run_pk Conduct PK Study (Bioavailability, Metabolites) no_efficacy->run_pk Yes run_mtd Perform Dose-Ranging MTD Study check_dose->run_mtd measure_tfvdp Measure Intracellular TFV-DP run_pk->measure_tfvdp

Caption: Troubleshooting decision tree for in vivo studies.

References

Technical Support Center: Tenofovir-C3-O-C15-CF3 Ammonium Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Tenofovir-C3-O-C15-CF3 ammonium (B1175870).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical method validation for Tenofovir-C3-O-C15-CF3 ammonium?

A1: The primary challenges stem from the unique physicochemical properties of the molecule. As a lipophilic phosphonate (B1237965) prodrug, you may encounter issues with solubility, chromatographic retention and peak shape, and ionization efficiency in mass spectrometry. The long C15 alkyl chain imparts significant hydrophobicity, while the phosphonate group can lead to peak tailing and interactions with metal surfaces in the HPLC system.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and effective technique. Given the complexity of potential biological matrices and the need for high sensitivity and specificity, LC-tandem mass spectrometry (LC-MS/MS) is often the preferred method.[1][2][3]

Q3: How can I improve the aqueous solubility of this compound for sample preparation?

A3: Due to its lipophilic nature, dissolving this compound in purely aqueous solutions can be difficult. It is recommended to use a mixture of organic solvent and water. Start by dissolving the compound in a water-miscible organic solvent such as methanol (B129727), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO), and then dilute it with water or an appropriate buffer to the desired concentration. Be mindful of the final organic solvent concentration in your sample to avoid issues with peak distortion in your chromatographic analysis.

Q4: What are the typical validation parameters that need to be assessed for an analytical method?

A4: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments.

Chromatography Issues

Problem: Poor peak shape (tailing or fronting) in HPLC.

  • Possible Cause 1: Secondary interactions with the stationary phase. The phosphonate group can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

    • Solution: Use a column with end-capping or a hybrid particle technology column (e.g., BEH).[7] Alternatively, add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active sites.

  • Possible Cause 2: Overloading of the analytical column.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 3: Inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For the ammonium salt, a slightly acidic mobile phase (e.g., using formic acid or ammonium formate) is often a good starting point.

Problem: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run. A general rule is to flush the column with at least 10 column volumes of the mobile phase.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[8] Ensure the mobile phase is well-mixed and degassed.

  • Possible Cause 3: Column degradation.

    • Solution: If the column has been used extensively, it may need to be replaced. Implement a regular column cleaning and maintenance routine.[9]

Mass Spectrometry Issues

Problem: Low sensitivity or poor ionization in the mass spectrometer.

  • Possible Cause 1: Suboptimal ionization source parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature. Due to the presence of the trifluoromethyl group, the compound might ionize differently than other tenofovir (B777) prodrugs.

  • Possible Cause 2: Formation of multiple adducts. The ammonium salt may lead to the formation of different adducts (e.g., [M+H]+, [M+NH4]+).

    • Solution: Optimize the mobile phase to favor the formation of a single, consistent adduct. Adding a small amount of ammonium formate (B1220265) or acetate (B1210297) can promote the formation of the ammonium adduct.

  • Possible Cause 3: Ion suppression from the matrix.

    • Solution: Improve the sample preparation method to remove interfering matrix components.[10] This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, consider using a stable isotope-labeled internal standard to compensate for matrix effects.[3]

Quantitative Data Summary

The following table summarizes typical acceptance criteria for the validation of an LC-MS/MS method for this compound.

Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.[4][8]
Linearity Correlation coefficient (r²) ≥ 0.99.[11]
Range The range should cover the expected concentrations of the analyte in the samples, typically from the LOQ to 150% of the target concentration.[8]
Accuracy The mean recovery should be within 85-115% of the nominal concentration (or 80-120% at the LLOQ).[3]
Precision (RSD) Within-run and between-run precision should be ≤ 15% (≤ 20% at the LLOQ).[3][11]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio typically ≥ 10.[5]
Robustness The method should demonstrate reliability with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[4][8]

Experimental Protocols

LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 10 seconds.

    • Add 400 µL of 4% phosphoric acid in water and vortex.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC System: UPLC or HPLC system capable of binary gradient elution.

    • Column: A reversed-phase column suitable for lipophilic compounds, such as a C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute the highly retained analyte.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions need to be determined by infusing a standard solution of the compound.

Diagrams

TroubleshootingWorkflow start Start: Analytical Issue Observed d1 Issue Type? start->d1 end End: Method Optimized d2 Peak Shape Issue? d1->d2 Chromatography d3 Retention Time Issue? d1->d3 Chromatography d4 Sensitivity Issue? d1->d4 Mass Spectrometry a1 Check for Secondary Interactions (e.g., use end-capped column) d2->a1 Tailing Peak a2 Reduce Sample Concentration/ Injection Volume d2->a2 Fronting/Broad Peak a3 Optimize Mobile Phase pH d2->a3 Split/Tailing Peak a4 Ensure Adequate Column Equilibration d3->a4 Drifting Retention a5 Check for System Leaks/ Temperature Fluctuations d3->a5 Sudden Shifts a6 Clean or Replace Column d3->a6 Gradual Shift/ High Backpressure a7 Optimize ESI Source Parameters d4->a7 Low Signal a8 Modify Mobile Phase to Favor Single Adduct Formation d4->a8 Inconsistent Signal a9 Improve Sample Cleanup (e.g., SPE) d4->a9 Low Signal in Matrix a1->end a2->end a3->end a4->end a5->end a6->end a7->end a8->end a9->end

Caption: Troubleshooting workflow for analytical method validation.

This comprehensive guide should serve as a valuable resource for professionals engaged in the analytical method validation of this compound, helping to anticipate and address common challenges encountered during the experimental process.

References

Technical Support Center: Tenofovir Prodrug Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for a novel tenofovir (B777) prodrug like Tenofovir-C3-O-C15-CF3 ammonium?

A1: Based on studies of Tenofovir Alafenamide (TAF), a modern tenofovir prodrug, the primary degradation pathway involves hydrolysis of the phosphonamidate and ester bonds. This can be influenced by pH and the presence of oxidative agents. Under acidic conditions, extensive degradation is often observed.[1][2] The degradation rate is pH-dependent, with increased rates in basic conditions due to the susceptibility of the P-O bond to hydrolysis.[2]

Q2: I am seeing unexpected peaks in my HPLC chromatogram during a forced degradation study. How can I identify them?

A2: Unexpected peaks are likely degradation products. To identify them, a systematic approach is recommended:

  • Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to check the purity of the main peak and the new peaks.[3][4]

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help deduce the elemental composition.[1]

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS or MSn) to fragment the ions of the unknown peaks. The fragmentation pattern provides structural information that can be used to elucidate the structure of the degradation product.[1][5]

  • Forced Degradation Comparison: Compare the chromatograms from different stress conditions (acid, base, oxidative, thermal, photolytic). Certain degradation products may be specific to a particular stress condition, which can provide clues about their formation pathway.

Q3: My tenofovir prodrug appears to be degrading in the analytical solution during the experiment. What can I do to minimize this?

A3: Solution stability is a critical factor. To minimize degradation in your analytical solution:

  • Temperature Control: Store your standard and sample solutions at a controlled low temperature, such as 8°C, as stability studies for TAF have shown this to be effective.[3][4]

  • pH of Diluent: Ensure the pH of your diluent is optimal for the stability of your compound. For TAF, a neutral pH buffer is often used.

  • Time Limitation: Inject samples for analysis as soon as possible after preparation. Stability studies for TAF recommend immediate injection for test preparations.[3][4]

  • Light Protection: Protect your solutions from light, especially if photostability is a concern.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor peak shape or resolution Inappropriate mobile phase or columnOptimize the mobile phase composition (e.g., pH, organic solvent ratio).[6] Ensure the column is suitable for the polarity of your analyte and its degradation products (e.g., C18 column for TAF).[6][7]
No degradation observed under stress conditions Stress conditions are not harsh enoughIncrease the concentration of the stress agent (e.g., acid, base), the temperature, or the duration of the stress study.[8]
Inconsistent results between runs Variation in experimental conditionsEnsure precise control over temperature, pH, and timing. Check for the stability of your mobile phase; for TAF, the mobile phase has been shown to be stable for up to 79 hours at room temperature.[3][4]
Interfering peaks from placebo Excipients are degrading or interferingPerform forced degradation studies on the placebo to identify any potential interfering peaks.[6]

Quantitative Data Summary

The following table summarizes the percentage of degradation of Tenofovir Alafenamide (TAF) under different forced degradation conditions as reported in a study using a UV-spectrophotometric method.

Stress Condition Degradation (%)
Acid Hydrolysis (1 M HCl, 60°C, 2h)13.8
Base Hydrolysis (1 M NaOH, 60°C, 2h)10.44
Oxidative (3% H2O2, RT, 4h)12.19
Neutral Hydrolysis (Water, 60°C, 4h)13.16
Data sourced from a UV-spectrophotometric study on TAF.[8]

Experimental Protocols

Forced Degradation Study Protocol (Based on TAF)

This protocol outlines a general procedure for conducting forced degradation studies on a tenofovir prodrug.

  • Preparation of Stock Solution: Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 200 µg/mL).[8]

  • Acid Degradation: Mix the stock solution with an equal volume of 1 M hydrochloric acid. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 1 M sodium hydroxide, and dilute to the final concentration with the mobile phase.[8]

  • Base Degradation: Mix the stock solution with an equal volume of 1 M sodium hydroxide. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 1 M hydrochloric acid, and dilute to the final concentration with the mobile phase.[8]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 4 hours. Dilute to the final concentration with the mobile phase.[8]

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). Dissolve the stressed sample in the mobile phase to the final concentration.

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for a defined period. Dissolve the stressed sample in the mobile phase to the final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or UPLC method.

RP-HPLC Method for Degradation Product Analysis (Example for TAF)

This is an example of a validated RP-HPLC method for the analysis of TAF and its degradation products.

  • Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)[7]

  • Mobile Phase A: Buffer solution: Acetonitrile: Purified water (20:02:78)[7]

  • Mobile Phase B: Solvent Mixture and Purified water (75:25)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 40°C[7]

  • Detection Wavelength: 262 nm[7]

  • Injection Volume: 20 µL[7]

  • Gradient Elution: A gradient program would be used to separate the main compound from its various degradation products.

Visualizations

Degradation_Pathway cluster_0 Tenofovir Prodrug cluster_1 Degradation Products Tenofovir-C3-O-C15-CF3 Tenofovir-C3-O-C15-CF3 Intermediate_1 Hydrolyzed Intermediate Tenofovir-C3-O-C15-CF3->Intermediate_1 Hydrolysis Side_Chain_Fragment Side Chain Fragment Tenofovir-C3-O-C15-CF3->Side_Chain_Fragment Hydrolysis Tenofovir Tenofovir Intermediate_1->Tenofovir Hydrolysis

Caption: Presumed hydrolytic degradation pathway of a tenofovir prodrug.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Start Drug Substance Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis RP-HPLC Analysis Stressed_Samples->HPLC_Analysis Peak_Detection Detect and Quantify Peaks HPLC_Analysis->Peak_Detection LCMS_Analysis LC-MS/MS for Unknowns Peak_Detection->LCMS_Analysis If unknown peaks present Structure_Elucidation Elucidate Degradant Structures LCMS_Analysis->Structure_Elucidation

Caption: Workflow for forced degradation studies and analysis.

Troubleshooting_Flow Start Unknown Peak in Chromatogram Check_Blank Is peak present in blank? Start->Check_Blank Check_Placebo Is peak present in placebo? Check_Blank->Check_Placebo No Impurity_Source Source is diluent/system Check_Blank->Impurity_Source Yes Excipient_Degradant Source is excipient degradant Check_Placebo->Excipient_Degradant Yes Drug_Degradant Peak is a drug degradant Check_Placebo->Drug_Degradant No LCMS_Analysis Perform LC-MS Analysis MSMS_Fragmentation Perform MS/MS Fragmentation LCMS_Analysis->MSMS_Fragmentation Structure_Elucidation Elucidate Structure MSMS_Fragmentation->Structure_Elucidation Drug_Degradant->LCMS_Analysis

Caption: Troubleshooting logic for identifying unknown peaks.

References

Technical Support Center: Overcoming Poor Cell Permeability of "Tenofovir-C3-O-C15-CF3 ammonium"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with or evaluating "Tenofovir-C3-O-C15-CF3 ammonium" and encountering challenges related to its cellular uptake. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you assess and overcome poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is cell permeability a concern?

A1: "this compound" is a derivative of Tenofovir (B777), a potent nucleotide reverse transcriptase inhibitor (NRTI). Tenofovir itself exhibits poor cell permeability due to its dianionic phosphonate (B1237965) group at physiological pH, which limits its oral bioavailability and intracellular concentration.[1][2] "this compound" is likely a prodrug designed to mask the phosphonate group, thereby increasing its lipophilicity and ability to diffuse across the cell membrane. Limited available information suggests it has a prolonged half-life in human liver microsomes, potent in vitro anti-HIV activity, and improved in vivo pharmacokinetic properties compared to Tenofovir.[3] However, like any new chemical entity, its cell permeability must be experimentally verified.

Q2: What are the common strategies to improve the cell permeability of Tenofovir?

A2: The most successful strategy to enhance Tenofovir's cellular uptake is the prodrug approach.[1][2] This involves chemically modifying the Tenofovir molecule to create a more lipophilic compound that can passively diffuse across the cell membrane. Once inside the cell, the prodrug is enzymatically cleaved to release the active Tenofovir. Two prominent examples of Tenofovir prodrugs are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[4][5] Other strategies for improving the permeability of poorly permeable compounds, in general, include the use of formulation strategies like nanoparticles or lipid-based delivery systems.[6]

Q3: How do the prodrugs TDF and TAF differ in their mechanism of enhancing cell permeability?

A3: Both TDF and TAF are designed to increase the delivery of Tenofovir into cells, but they do so with different efficiencies and metabolic pathways. TAF is known to be more stable in plasma and is more efficiently converted to Tenofovir within target cells, such as peripheral blood mononuclear cells (PBMCs), compared to TDF.[4][5] This targeted intracellular delivery results in lower systemic exposure to Tenofovir and an improved safety profile.[4]

Q4: What in vitro assays can I use to assess the cell permeability of "this compound"?

A4: Several in vitro models are available to screen for cell permeability.[7] The most common are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane. It is useful for predicting passive permeability.[8][9]

  • Caco-2 Cell Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered the gold standard for predicting human intestinal permeability and can identify compounds that are substrates for efflux transporters.[9][10]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: This is another cell-based assay that forms a tight monolayer and is often used to assess permeability and identify substrates of efflux transporters, particularly P-glycoprotein (P-gp) when using MDR1-MDCK cells.[7][9]

Q5: My compound shows high potency in biochemical assays but low efficacy in cell-based assays. What could be the reason?

A5: A significant drop in potency between a biochemical (e.g., enzyme inhibition) and a cell-based assay is often indicative of poor cell permeability.[6] The compound may be a potent inhibitor of its target, but if it cannot reach its intracellular target in sufficient concentrations, it will appear inactive in a cellular context. Other potential reasons include compound instability in the cell culture medium, rapid efflux from the cell, or metabolism to an inactive form.

Troubleshooting Guide

Issue Possible Cause Suggested Solutions
Low apparent permeability (Papp) in PAMPA. The compound has inherently low passive diffusion characteristics.* Confirm the compound's purity and identity. * Ensure the compound is fully dissolved in the assay buffer. * Consider synthesizing analogs with optimized physicochemical properties (e.g., increased lipophilicity, reduced polar surface area).
Low permeability in Caco-2/MDCK assays with a high efflux ratio. The compound is a substrate for an active efflux transporter (e.g., P-gp or BCRP).* Perform the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm transporter involvement. * If efflux is confirmed, consider chemical modifications to the compound to reduce its affinity for the transporter.
Low intracellular concentration of the active form (Tenofovir diphosphate). * Poor permeability of the prodrug. * Inefficient intracellular conversion of the prodrug to Tenofovir. * Rapid efflux of the prodrug or Tenofovir.* Measure the intracellular concentration of the prodrug itself to distinguish between poor uptake and inefficient conversion. * Perform metabolic stability assays using cell lysates or relevant enzyme preparations to assess the conversion rate. * Use LC-MS/MS to quantify intracellular levels of the prodrug, Tenofovir, and its phosphorylated metabolites.[5]
Inconsistent results between experiments. * Variability in cell monolayer integrity. * Inconsistent compound dilutions. * Cell passage number affecting transporter expression.* Routinely check the transepithelial electrical resistance (TEER) of cell monolayers to ensure integrity. * Use freshly prepared compound dilutions for each experiment. * Use cells within a defined passage number range for consistency.

Quantitative Data: Comparison of Tenofovir Prodrugs

The following tables summarize key data for TDF and TAF, which can serve as a benchmark for evaluating "this compound".

Table 1: Pharmacokinetic Properties of TDF vs. TAF

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Reference
Oral Bioavailability (as Tenofovir) ~25%25-40%[4]
Plasma Stability LowerGreater[4]
Primary Site of Tenofovir Release PlasmaIntracellular (e.g., PBMCs)[4]
Systemic Tenofovir Exposure HigherLower[4]

Table 2: In Vitro Antiviral Activity

Compound Cell Line EC₅₀ (nM) Reference
TenofovirMT-2>10,000[11]
GS-7340 (TAF)MT-25.2[11]

*EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of "this compound".

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture)

  • Acceptor sink buffer (e.g., phosphate-buffered saline, PBS)

  • Test compound solution (in a suitable buffer)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Add the acceptor sink buffer to the wells of the acceptor plate.

  • Place the filter plate (pre-coated with the artificial membrane) onto the acceptor plate.

  • Add the test compound solution to the wells of the filter plate (donor compartment).

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active transport of "this compound".

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.

  • Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.

Visualizations

Signaling and Transport Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Tenofovir-C3-O-C15-CF3 ammonium (B1175870) (Prodrug) Prodrug_in Prodrug Prodrug->Prodrug_in Passive Diffusion Tenofovir Tenofovir Prodrug_in->Tenofovir Intracellular Enzymes Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir->Tenofovir_DP Cellular Kinases RT Viral Reverse Transcriptase Tenofovir_DP->RT Inhibition DNA Viral DNA Chain Termination RT->DNA

Caption: Intracellular activation pathway of a Tenofovir prodrug.

Experimental Workflow for Permeability Assessment

G start Start: Compound 'this compound' pampa PAMPA Assay start->pampa decision1 High Passive Permeability? pampa->decision1 caco2 Caco-2/MDCK Assay decision2 High Efflux? caco2->decision2 decision1->caco2 Yes end_bad Troubleshoot: Reformulate or Redesign decision1->end_bad No intracellular Measure Intracellular Metabolite Levels decision2->intracellular No inhibitor_assay Re-assay with Efflux Inhibitors decision2->inhibitor_assay Yes end_good Proceed with Further Studies intracellular->end_good inhibitor_assay->intracellular

Caption: Workflow for assessing the cell permeability of a new compound.

Logical Relationship: Troubleshooting Permeability Issues

G problem Problem: Low Cellular Efficacy cause1 Poor Permeability problem->cause1 cause2 Efflux Transporter Substrate problem->cause2 cause3 Intracellular Instability/ Poor Conversion problem->cause3 solution1 Solution: Chemical Modification (Analog Synthesis) cause1->solution1 solution2 Solution: Formulation Strategy (e.g., Nanoparticles) cause1->solution2 cause2->solution1 solution3 Solution: Co-administration with Efflux Inhibitor (for research) cause2->solution3 cause3->solution1

Caption: Logical approach to troubleshooting poor cellular efficacy.

References

Technical Support Center: Managing Injection Site Reactions for Tenofovir-C3-O-C15-CF3 Ammonium in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Tenofovir-C3-O-C15-CF3 ammonium" is limited in publicly available literature. This technical support guide is based on established principles for managing injection site reactions (ISRs) with other long-acting injectable antiretroviral prodrugs and preclinical animal studies of similar compounds. The provided protocols and troubleshooting advice should be adapted to specific institutional guidelines and regulations (e.g., IACUC).

Frequently Asked Questions (FAQs)

Q1: What are the expected injection site reactions (ISRs) with a novel tenofovir (B777) prodrug like Tenofovir-C3-O-C15-CF3 ammonium (B1175870) in animal models?

A1: Based on studies with other long-acting injectables, common ISRs are typically a localized inflammatory or foreign body response to the drug formulation. These can range from mild to moderate and may include pain, swelling, and redness at the injection site.[1][2] More significant reactions could include the formation of a foreign body granuloma, which is a localized inflammatory response, and in some cases, sterile abscesses have been reported with biodegradable implants.[1]

Q2: What are the primary causes of these injection site reactions?

A2: ISRs are primarily a local inflammatory response to the injected substance as a foreign body.[1] The drug carrier or vehicle, can trigger an immune response.[1] This involves the recruitment of immune cells, such as macrophages, to the injection site.[1] These activated cells can release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), leading to the observed signs of inflammation.[1] The physical trauma from the needle during injection can also contribute to the initial reaction.[1]

Q3: How can we proactively minimize the severity of injection site reactions?

A3: Several strategies can be employed to mitigate ISRs. These include ensuring the drug formulation is at room temperature before injection, rotating injection sites for subsequent administrations, and using a slow injection speed.[2] Maintaining a strict aseptic technique during the injection process is crucial to prevent infection, which can exacerbate or be mistaken for an ISR.[1] For subcutaneous implants, ensuring the pocket is large enough to accommodate the implant without tension is also important.[1]

Q4: How long do these injection site reactions typically last?

A4: The duration of ISRs can vary. For some long-acting antiretrovirals in human trials, the median duration of ISRs was 3 days.[2] In animal models with other compounds, the inflammatory response can be observed for several weeks, with histological changes noted at 7, 28, and 56 days post-injection.[3] The duration and severity of reactions often decrease with subsequent injections.[4][5]

Troubleshooting Guide

Issue 1: The observed injection site reaction is more severe than anticipated (e.g., large swelling, ulceration).

  • Question: What steps should be taken if the ISR is unexpectedly severe?

  • Answer:

    • Animal Welfare: Your primary concern should be the welfare of the animal. Consult with the institutional veterinarian immediately. Appropriate post-operative analgesia should be administered as recommended.[1]

    • Differentiate from Infection: It is critical to distinguish between a sterile inflammatory reaction and an infection. Signs of infection may include purulent discharge.[1] Aseptically collect a sample for microbiological culture if an infection is suspected.

    • Review Injection Technique: Re-evaluate your injection protocol. Ensure strict aseptic technique was followed.[1] Consider if the injection volume was appropriate for the muscle group or subcutaneous space. Was the injection administered too quickly?

    • Consider Formulation: The formulation itself could be a factor. Assess if the drug was properly suspended before administration. Particle size and the chemical properties of the prodrug and its vehicle can influence the inflammatory response.[3]

Issue 2: There is high variability in ISRs between animals of the same group.

  • Question: What could be causing inconsistent ISRs within the same experimental group?

  • Answer:

    • Individual Animal Sensitivity: Some animal strains or even individuals within a strain may be more prone to inflammatory responses.[1] If you observe consistent reactions in a particular strain, this should be noted as a variable in your experimental design.[1]

    • Inconsistent Injection Technique: Slight variations in injection depth, speed, or location can lead to different outcomes. Ensure all personnel are consistently following the same standardized protocol.

    • Underlying Health Status: The subclinical health status of individual animals could influence their immune response.

Issue 3: How can I quantitatively assess and compare injection site reactions between different formulations or treatment groups?

  • Question: What methods can be used for a quantitative assessment of ISRs?

  • Answer:

    • Clinical Scoring: Develop a standardized clinical scoring system to grade the severity of ISRs. This can include parameters like the diameter of redness and swelling, and the presence of nodules or ulceration.

    • Histopathology: At the end of the study, or at predetermined time points, collect tissue from the injection site for histological examination.[3] Staining with hematoxylin (B73222) and eosin (B541160) (H&E) can reveal the extent of the inflammatory infiltrate, necrosis, and foreign body reaction.[3]

    • Biomarker Analysis: In some cases, it may be relevant to measure local or systemic levels of pro-inflammatory cytokines.

Quantitative Data on Injection Site Reactions (from other long-acting injectables)

Table 1: Comparison of Injection Site Reactions between Cabotegravir and Lenacapavir in Humans

MetricCabotegravirLenacapavir
Total ISRs Reported 117540
Induration 21%86%
Nodules 18%74%
Erythema 10%58%
Swelling 34%57%

Data from a crossover study in humans who received both injections.[6]

Table 2: Characteristics of Injection Site Reactions with Cabotegravir + Rilpivirine LA in Humans

CharacteristicFinding
Total ISRs Reported 8,453
Participants Reporting ISRs 801
Severity (Grade 1-2) 99%
Median Duration 3 days
Withdrawal due to ISRs 2%

Data pooled from the FLAIR and ATLAS-2M studies through week 96.[2]

Experimental Protocols

Protocol 1: Aseptic Intramuscular Injection Technique (General Guidance)

  • Animal Preparation: Anesthetize the animal according to your approved institutional protocol. Shave the fur from the intended injection site (e.g., quadriceps or gluteal muscle).

  • Site Sterilization: Aseptically prepare the skin using a sequence of scrubs with an antiseptic solution (e.g., 70% ethanol (B145695) and povidone-iodine).[1]

  • Drug Preparation: Ensure the drug formulation is at room temperature to potentially reduce discomfort.[2] If it is a suspension, ensure it is homogenously mixed according to the manufacturer's instructions.

  • Injection: Use an appropriately sized sterile needle. Insert the needle into the muscle mass. Aspirate to ensure a blood vessel has not been entered. Inject the formulation at a slow, controlled speed.[2]

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the site with sterile gauze. Monitor the animal for recovery from anesthesia and for any immediate adverse reactions. Provide post-procedural analgesia as recommended by your institution's veterinarian.[1]

Protocol 2: Histological Evaluation of Injection Sites

  • Tissue Collection: At the designated time points, humanely euthanize the animals according to your IACUC-approved protocol.

  • Excision: Carefully dissect the injection site, including the underlying muscle and surrounding tissue.

  • Fixation: Fix the collected tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Process the fixed tissues through graded alcohols and xylene, and then embed them in paraffin (B1166041).[3]

  • Sectioning: Cut 5 µm sections from the paraffin blocks.[3]

  • Staining: Stain the tissue sections with hematoxylin and eosin (H&E).[3]

  • Microscopic Analysis: A veterinary pathologist should examine the slides microscopically. The evaluation should focus on the presence and characteristics of inflammation (e.g., cell types involved), necrosis, fibrosis, and any foreign material (drug depot).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Animal Acclimation & Grouping C Aseptic Intramuscular Injection A->C B Drug Formulation Preparation (Room Temperature) B->C D Post-Injection Monitoring (Clinical Scoring) C->D E Scheduled Euthanasia & Tissue Collection D->E F Histopathological Analysis (H&E Staining) E->F G Data Interpretation & Reporting F->G

Caption: Experimental workflow for evaluating injection site reactions.

signaling_pathway cluster_trigger Trigger cluster_cellular_response Cellular Response cluster_inflammatory_mediators Inflammatory Mediators cluster_clinical_signs Clinical Signs A Long-Acting Injectable (Foreign Body) B Recruitment of Macrophages A->B initiates C Macrophage Activation B->C leads to D Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) C->D results in E Pain, Swelling, Redness (Injection Site Reaction) D->E cause

Caption: Simplified signaling pathway of a foreign body response.

References

"Tenofovir-C3-O-C15-CF3 ammonium" troubleshooting inconsistent in vitro results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tenofovir-C3-O-C15-CF3 ammonium (B1175870) in in vitro experiments.

General Information

Tenofovir-C3-O-C15-CF3 ammonium is a derivative of the antiviral drug Tenofovir. It has been noted for exhibiting a longer half-life in human liver microsomes compared to the parent compound, along with potent anti-HIV activity demonstrated in in vitro studies.[1][2] These characteristics suggest potentially improved pharmacokinetic properties for in vivo applications.[1][2] Its CAS Number is 2611373-80-7.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: As a derivative of Tenofovir, this compound is expected to act as a nucleotide reverse transcriptase inhibitor (NtRTI). The lipophilic side chains are designed to enhance cell permeability. Once inside the cell, cellular enzymes are expected to metabolize the compound to its active diphosphate (B83284) form. This active metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into newly synthesizing viral DNA. Its incorporation results in chain termination, thus inhibiting viral replication.

Q2: What is the recommended solvent for dissolving this compound?

A2: Due to its chemical structure, this compound is likely to have limited aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions into cell culture media should be performed to achieve the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Q3: How should I store the compound?

A3: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: Am I seeing cytotoxicity with this compound?

A4: Like many antiviral compounds, this compound may exhibit cytotoxicity at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50 / EC50). A high SI value is indicative of a favorable therapeutic window.

Troubleshooting Inconsistent In Vitro Results

Q1: Why am I observing high variability in my EC50 values between experiments?

A1: Inconsistent EC50 values can arise from several factors:

  • Cell Health and Passage Number: Ensure that the cells used are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Cellular characteristics can change with high passage numbers, affecting viral replication and drug sensitivity.

  • Viral Titer: Use a consistent viral titer (multiplicity of infection - MOI) for each experiment. Variations in the amount of virus used for infection can significantly impact the apparent efficacy of the antiviral compound.

  • Compound Stability: Ensure that the compound has not degraded. Use freshly prepared dilutions from a properly stored stock solution for each experiment.

  • Assay Conditions: Maintain consistent incubation times, temperature, and CO2 levels. Minor variations in these parameters can affect both cell growth and viral replication.

Q2: My results show high cytotoxicity even at low concentrations of the compound. What could be the cause?

A2: Unexpectedly high cytotoxicity can be due to:

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. It is critical to maintain a consistent and low final solvent concentration across all wells, including controls.

  • Compound Degradation: The compound may have degraded into a more toxic substance. Test a fresh aliquot of the compound.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound. Consider testing the cytotoxicity in a different cell line if possible.

Q3: I am not observing the expected antiviral activity. What should I check?

A3: A lack of expected antiviral activity could be due to:

  • Incorrect Compound Concentration: Double-check all calculations for dilutions of your stock solution.

  • Compound Inactivity: The compound may have degraded. Use a fresh stock.

  • Viral Resistance: If using a laboratory-adapted viral strain, it may have pre-existing resistance mutations. Confirm the genotype of your viral stock.

  • Assay Sensitivity: The assay used to measure viral replication (e.g., p24 ELISA, plaque assay) may not be sensitive enough to detect subtle changes at the concentrations tested. Ensure your assay is properly validated and has a good dynamic range.

Quantitative Data Summary

The following table presents hypothetical data for this compound in common in vitro assays to serve as a reference. Actual results may vary depending on the specific experimental conditions.

Cell LineAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
MT-4HIV-1 p24 ELISA15>100>6667
CEM-SSHIV-1 p24 ELISA25>100>4000
PBMCsHIV-1 p24 ELISA10>50>5000
VeroPlaque Reduction>1000>100N/A

Experimental Protocols

1. Antiviral Activity Assay (HIV-1 p24 ELISA in MT-4 cells)

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Infection and Treatment: Add 50 µL of the diluted compound to the cells, followed by 50 µL of HIV-1 (e.g., strain IIIB) at a predetermined MOI. Include cell-only, virus-only, and compound-only controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • p24 Measurement: After incubation, centrifuge the plate and collect the supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Host Cell cluster_virus HIV Replication TC15CF3 Tenofovir-C3-O-C15-CF3 ammonium TC15CF3_in Tenofovir-C3-O-C15-CF3 TC15CF3->TC15CF3_in Cellular Uptake TFV Tenofovir TC15CF3_in->TFV Metabolism TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation RT Reverse Transcriptase TFV_DP->RT Inhibits vDNA Viral DNA (Incomplete) RT->vDNA Reverse Transcription vRNA Viral RNA vRNA->RT Chain_Termination Chain Termination vDNA->Chain_Termination Experimental_Workflow cluster_assays Assays Start Start Prepare_Stock Prepare Compound Stock (e.g., 10 mM in DMSO) Start->Prepare_Stock Prepare_Dilutions Prepare Serial Dilutions of Compound Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in 96-well Plates Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Dilutions->Add_Compound Infect_Cells Infect Cells with Virus (for antiviral assay) Add_Compound->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate p24_Assay Measure Viral Replication (e.g., p24 ELISA) Incubate->p24_Assay MTT_Assay Measure Cell Viability (e.g., MTT Assay) Incubate->MTT_Assay Data_Analysis Data Analysis p24_Assay->Data_Analysis MTT_Assay->Data_Analysis EC50 Calculate EC50 Data_Analysis->EC50 CC50 Calculate CC50 Data_Analysis->CC50 End End EC50->End CC50->End Troubleshooting_Logic Inconsistent_Results Inconsistent Results? High_Variability High EC50 Variability Inconsistent_Results->High_Variability Yes High_Cytotoxicity High Cytotoxicity Inconsistent_Results->High_Cytotoxicity Yes No_Activity No Antiviral Activity Inconsistent_Results->No_Activity Yes Check_Cells Check Cell Health & Passage Number High_Variability->Check_Cells Check_Virus Check Viral Titer High_Variability->Check_Virus Check_Compound Check Compound Stability High_Variability->Check_Compound Check_Solvent Check Final Solvent Concentration High_Cytotoxicity->Check_Solvent Check_Degradation Check for Compound Degradation High_Cytotoxicity->Check_Degradation Check_Concentration Verify Compound Concentration No_Activity->Check_Concentration Check_Resistance Check for Viral Resistance No_Activity->Check_Resistance Check_Assay Validate Assay Sensitivity No_Activity->Check_Assay

References

Validation & Comparative

A Comparative Guide for Researchers: Tenofovir Disoproxil Fumarate vs. a Novel Lipid-Ether Prodrug, Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Tenofovir (B777) Prodrugs for HIV and HBV Research

This guide provides a detailed comparison between the established antiretroviral agent, Tenofovir Disoproxil Fumarate (TDF), and the emerging class of lipid-ether prodrugs, represented here by the research compound "Tenofovir-C3-O-C15-CF3 ammonium." As public experimental data for this specific novel compound is not available, this comparison utilizes data from structurally similar, long-acting lipidated tenofovir prodrugs as a surrogate to provide a relevant and data-supported analysis for drug development professionals.

The development of novel tenofovir (TFV) prodrugs aims to overcome the limitations of TDF, primarily by enhancing drug delivery to target cells and minimizing systemic exposure to tenofovir, thereby reducing the risk of renal and bone toxicity associated with long-term TDF therapy.[1][2] Lipid-ether prodrugs are designed for improved metabolic stability, increased lipophilicity for better cell penetration, and the potential for long-acting formulations.[1][3][4]

Mechanism of Action: A Shared Pathway to Viral Suppression

Both TDF and lipid-ether tenofovir prodrugs are designed to deliver tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI), into target cells such as peripheral blood mononuclear cells (PBMCs).[5] Once inside the cell, both prodrugs undergo metabolic activation to the pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP).[3][5][6]

TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase enzyme, a critical component for both HIV and Hepatitis B virus (HBV) replication.[5] By mimicking the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, TFV-DP is incorporated into the growing viral DNA chain. However, because it lacks a 3'-hydroxyl group, it causes premature chain termination, effectively halting viral replication.[3]

Metabolic_Activation_of_Tenofovir_Prodrugs cluster_0 Extracellular Space cluster_1 Intracellular Space (e.g., PBMC) TDF Tenofovir Disoproxil Fumarate (TDF) TDF_in TDF TDF->TDF_in Cellular Uptake Lipid_Prodrug Tenofovir-C3-O-C15-CF3 (Lipid-Ether Prodrug) Lipid_Prodrug_in Lipid Prodrug Lipid_Prodrug->Lipid_Prodrug_in Cellular Uptake Tenofovir Tenofovir (TFV) TDF_in->Tenofovir Esterases Lipid_Prodrug_in->Tenofovir Cellular Enzymes (e.g., PLC) TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Cellular Kinases RT_Inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->RT_Inhibition

Caption: Metabolic activation pathway of tenofovir prodrugs.

Comparative Performance: In Vitro Efficacy

The primary measure of a prodrug's effectiveness is its ability to inhibit viral replication in target cells. This is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity. A lower EC50 value indicates higher potency.

Studies on various lipidated tenofovir prodrugs, such as Tenofovir Exalidex (TXL) and its ω-functionalized analogues, consistently demonstrate significantly higher potency (lower EC50 values) against HIV-1 in cell-based assays compared to TDF.[3][7][8] This enhanced activity is attributed to more efficient cellular uptake and conversion to the active TFV-DP.[9]

CompoundCell LineVirus StrainEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
Tenofovir MT-2HIV-1 (Wild Type)5>100>20
GS 7340 (TAF Precursor) MT-2HIV-1 (Wild Type)0.005>10>2000
TXL Analogue (Compound 21) HEK293THIV Env PV~0.004>20>5000
TXL Analogue (Compound 23) HEK293THIV Env PV~0.006>20>3333

Data compiled from representative studies on advanced tenofovir prodrugs.[7][8] GS 7340 is the active component of Tenofovir Alafenamide (TAF), another advanced prodrug, included for context. TXL analogues represent a class of lipid-ether prodrugs structurally related to this compound.

Comparative Performance: Preclinical Pharmacokinetics

Pharmacokinetic (PK) profiles determine a drug's absorption, distribution, metabolism, and excretion. The goal of advanced tenofovir prodrugs is to minimize plasma concentrations of free tenofovir while maximizing intracellular concentrations of the active TFV-DP in target tissues.

Animal studies demonstrate that lipid-ether prodrugs can achieve significantly higher and more sustained intracellular TFV-DP levels compared to TDF.[6][10] This is crucial for developing long-acting formulations that could be administered monthly or even less frequently, improving patient adherence.[10]

ParameterTDFLong-Acting Lipid Prodrug (NM1TFV)Animal ModelDosing
Prodrug in Plasma (Day 1) Rapidly Cleared~1000 ng/mLSprague-Dawley RatSingle 75 mg/kg IM
Tenofovir in Plasma (Day 1) High PeakLow / UndetectableSprague-Dawley RatSingle 75 mg/kg IM
TFV-DP in Rectal Tissue (Day 56) Low / Undetectable11,276 fmol/gSprague-Dawley RatSingle 75 mg/kg IM
Sustained TFV-DP Levels Hours> 2 MonthsSprague-Dawley RatSingle 75 mg/kg IM

Data adapted from a study on a long-acting tenofovir ProTide nanoformulation (NM1TFV), which shares the lipophilic prodrug strategy.[10]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to drug development research. Below are summaries of standard protocols used to evaluate and compare tenofovir prodrugs.

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein produced in cell culture, which is a direct measure of viral replication. A reduction in p24 levels in the presence of a drug indicates antiviral activity.

p24_ELISA_Workflow Start Start: Seed Target Cells (e.g., PBMCs, MT-4 cells) Infect Infect cells with HIV-1 stock Start->Infect Treat Add serial dilutions of prodrugs (TDF vs. Lipid Prodrug) and controls Infect->Treat Incubate Incubate for 5-7 days at 37°C Treat->Incubate Collect Collect cell culture supernatant Incubate->Collect Lyse Lyse virus with detergent buffer Collect->Lyse ELISA Perform p24 Antigen Capture ELISA Lyse->ELISA Analyze Read absorbance (450 nm) and calculate p24 concentration ELISA->Analyze EC50 Determine EC50 values from dose-response curve Analyze->EC50

Caption: Workflow for determining anti-HIV activity via p24 ELISA.

Protocol Steps:

  • Cell Preparation: Target cells (e.g., activated PBMCs) are seeded in 96-well plates.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compounds (TDF and the lipid-ether prodrug).

  • Infection: Cells are infected with a known amount of HIV-1.

  • Incubation: The plates are incubated for several days to allow for viral replication.

  • Supernatant Collection: The cell culture supernatant, containing viral particles, is harvested.

  • ELISA Procedure:

    • The supernatant is added to microplate wells pre-coated with an anti-p24 capture antibody.[11][12]

    • After incubation and washing, a biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).[11]

    • A TMB substrate is added, which reacts with HRP to produce a colorimetric signal.[11]

    • The reaction is stopped, and the absorbance is read at 450 nm.[12]

  • Data Analysis: A standard curve is used to calculate the p24 concentration in each well. The EC50 is determined by plotting the percent inhibition of p24 production against the drug concentration.

Intracellular TFV-DP Quantification in PBMCs

This method measures the concentration of the active metabolite, TFV-DP, within target cells, providing a key indicator of a prodrug's efficiency in delivering its payload. The gold-standard technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5]

TFV_DP_Quantification_Workflow Blood Collect Whole Blood in EDTA tubes Isolate Isolate PBMCs via Ficoll-Paque density gradient centrifugation Blood->Isolate Count Perform cell count and viability assessment Isolate->Count Lyse Lyse known number of cells with 70% ice-cold methanol (B129727) (contains internal standard) Count->Lyse Extract Extract TFV-DP from lysate (e.g., Solid Phase Extraction) Lyse->Extract LCMS Analyze by LC-MS/MS Extract->LCMS Quantify Quantify TFV-DP based on standard curve (fmol/10^6 cells) LCMS->Quantify

Caption: Workflow for quantifying intracellular TFV-DP in PBMCs.

Protocol Steps:

  • PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[5][13] The isolated cells are washed and counted.

  • Cell Lysis: A precise number of cells (e.g., 5-10 million) is pelleted and then lysed, typically with 70% methanol containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP).[5]

  • Extraction: The cell lysate is centrifuged to remove debris. The supernatant, containing TFV-DP, is then purified and concentrated using solid-phase extraction (SPE), often with a weak anion exchange cartridge.[5]

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte is separated from other cellular components via liquid chromatography and then detected and quantified by the mass spectrometer.

  • Data Analysis: The concentration of TFV-DP is calculated by comparing its peak area to that of the internal standard and referencing a standard curve. Results are typically expressed as femtomoles (fmol) per million cells.[14]

Conclusion for the Research Professional

The development of lipid-ether tenofovir prodrugs, such as this compound, represents a promising strategy to enhance the therapeutic profile of tenofovir. Preclinical data from analogous compounds suggest that this class of prodrugs offers several key advantages over TDF:

  • Enhanced Potency: Significantly lower EC50 values indicate a more efficient inhibition of viral replication at the cellular level.

  • Improved Pharmacokinetics: By remaining intact in plasma and targeting intracellular delivery, these prodrugs achieve higher concentrations of the active TFV-DP in target cells while reducing systemic exposure to tenofovir, which is linked to toxicity.[1][9]

  • Long-Acting Potential: The high lipophilicity and metabolic stability of these compounds make them ideal candidates for formulation as long-acting injectables, potentially transforming treatment and prophylaxis regimens by improving adherence.[10]

While direct experimental data on "this compound" is needed for a definitive comparison, the collective evidence from the broader class of lipidated tenofovir prodrugs provides a strong rationale for its continued investigation as a next-generation antiretroviral candidate.

References

A Head-to-Head In Vivo Efficacy Analysis of Tenofovir Prodrugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiretroviral therapy, the development of tenofovir (B777) prodrugs has been pivotal in enhancing therapeutic efficacy and safety. This guide provides a comparative analysis of the in vivo performance of various tenofovir prodrugs, with a special focus on the emerging compound "Tenofovir-C3-O-C15-CF3 ammonium" in the context of established and other novel long-acting analogs. While direct head-to-head in vivo efficacy studies for Tenofovir-C3-O-C15-CF3 ammonium (B1175870) are not yet publicly available, existing data on its properties and extensive research on other tenofovir prodrugs allow for a valuable comparative framework.

Introduction to this compound

This compound is a novel prodrug of tenofovir. Preliminary in vitro data suggests it possesses potent anti-HIV activity and enhanced pharmacokinetic properties in vivo, including a substantially longer half-life in human liver microsomes compared to the parent tenofovir.[1][2][3][4] These characteristics position it as a potential candidate for long-acting antiretroviral therapy.

Comparative In Vivo Efficacy of Tenofovir Prodrugs

To contextualize the potential of this compound, this section presents a head-to-head comparison of the two most prominent tenofovir prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), along with a newer prodrug, Tenofovir Amibufenamide (TMF).[5]

Table 1: Comparative In Vivo Anti-HBV Efficacy

ProdrugAnimal ModelDosageOutcomeReference
TDF HBV Transgenic Mice33-300 mg/kg/daySuppressed virus replication for up to 10 days post-treatment.[5]
TAF HBV Transgenic Mice10-100 mg/kg/dayMore potent than TDF in suppressing HBV replication.[6]
TMF HBV Transgenic Mice10-100 mg/kg/dayShowed slightly superior anti-HBV efficacy compared to TAF.[6]

TAF and TMF demonstrate significantly stronger anti-HBV efficacy in vivo compared to TDF.[6] TMF, in particular, has shown promise with even greater bioavailability in preclinical models.[5] The improved efficacy of these newer prodrugs is attributed to their enhanced intestinal stability and bioavailability, leading to better targeting of hepatocytes and higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[6]

Pharmacokinetic Profiles of Tenofovir Prodrugs

The pharmacokinetic properties of a prodrug are critical to its efficacy and safety. TAF was specifically designed to be more stable in plasma, allowing for more efficient delivery of tenofovir into cells.[7] This results in higher intracellular concentrations of TFV-DP at a much lower oral dose compared to TDF.[5]

Table 2: Comparative Pharmacokinetics of TDF and TAF

ParameterTDFTAFReference
Oral Dose 300 mg25 mg[8]
Systemic Tenofovir Exposure High90% lower than TDF[8]
Intracellular TFV-DP Levels MaintainedSimilar to TDF at a lower dose[8]
Plasma Half-life ShortMore stable than TDF[7]

The lower systemic exposure to tenofovir with TAF is associated with an improved renal and bone safety profile.[5] Newer long-acting nanoformulations of tenofovir prodrugs, such as NM1TFV and NM2TFV, have demonstrated the ability to sustain active TFV-DP levels for up to two months after a single intramuscular injection in rats.[9][10]

Experimental Protocols

Standardized experimental protocols are crucial for the evaluation of novel tenofovir prodrugs. Below are summaries of typical methodologies used in preclinical in vivo studies.

In Vivo Anti-HBV Efficacy Study in HBV Transgenic Mice

  • Animal Model: HBV transgenic mice are commonly used to assess the in vivo antiviral efficacy of tenofovir prodrugs.[5]

  • Treatment: The prodrugs are typically administered orally once daily for a specified period, for instance, 42 days.[5]

  • Dosage: A range of doses is used to determine the dose-dependent antiviral effect.

  • Analysis: Serum HBV DNA levels are monitored regularly to evaluate the extent of viral replication suppression. The 50% effective concentration (EC50) is calculated to determine the potency of the drug.[5]

Pharmacokinetic Study in Humanized Mice

  • Animal Model: Female humanized CD34+-NSG mice are utilized to study the pharmacokinetics and tissue distribution of tenofovir prodrugs.[11]

  • Administration: The drug can be administered via various routes, including subcutaneous injection for long-acting formulations.[11]

  • Sample Collection: Plasma and various tissues are collected at different time points to determine the concentrations of the prodrug and its metabolites.[11]

  • Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is used to quantify drug concentrations. A non-compartmental analysis is then performed to determine key pharmacokinetic parameters such as AUC (area under the curve) and elimination half-life (t1/2).[11]

Visualizing Pathways and Workflows

Mechanism of Action of Tenofovir Prodrugs

Tenofovir Prodrug Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug Tenofovir Tenofovir Prodrug->Tenofovir Intracellular Hydrolysis TFV-MP Tenofovir Monophosphate Tenofovir->TFV-MP Phosphorylation TFV-DP Tenofovir Diphosphate (Active) TFV-MP->TFV-DP Phosphorylation HIV_RT HIV Reverse Transcriptase TFV-DP->HIV_RT Inhibition Viral_DNA Viral DNA Chain Termination HIV_RT->Viral_DNA

Caption: Mechanism of action of tenofovir prodrugs.

Experimental Workflow for In Vivo Efficacy Study

In Vivo Efficacy Workflow Start Start Animal_Model Select Animal Model (e.g., HBV Transgenic Mice) Start->Animal_Model Grouping Randomize into Treatment Groups (Vehicle, TDF, TAF, Test Compound) Animal_Model->Grouping Dosing Daily Oral Dosing (e.g., 42 days) Grouping->Dosing Monitoring Monitor Serum HBV DNA Levels Dosing->Monitoring Data_Analysis Calculate EC50 and Compare Viral Load Reduction Monitoring->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an in vivo efficacy study.

Conclusion

The evolution from TDF to TAF represents a significant advancement in optimizing the therapeutic index of tenofovir by improving its delivery to target cells and minimizing systemic exposure.[5] The development of even newer prodrugs like TMF and long-acting nanoformulations highlights the ongoing efforts to further enhance bioavailability and efficacy.[6] While comprehensive in vivo efficacy data for "this compound" is not yet available, its promising in vitro profile suggests it could be a valuable addition to the arsenal (B13267) of long-acting antiretrovirals. Further head-to-head in vivo studies are warranted to fully elucidate its therapeutic potential in comparison to existing and emerging tenofovir prodrugs.

References

Evaluating "Tenofovir-C3-O-C15-CF3 ammonium": A Comparative Guide to Anti-HIV Potency Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV strains necessitates the continued development of novel antiretroviral agents with improved potency and resistance profiles. "Tenofovir-C3-O-C15-CF3 ammonium" is a novel long-chain prodrug of Tenofovir (B777), a cornerstone nucleotide reverse transcriptase inhibitor (NRTI). While specific experimental data on the anti-HIV-1 activity of "this compound" against a comprehensive panel of wild-type and mutant HIV-1 strains is not yet publicly available, this guide provides a framework for its evaluation. By comparing the known performance of existing Tenofovir prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), against key resistant mutants, we can establish the benchmarks against which this new compound will be measured.

One vendor has noted that "Tenofovir-C3-O-C15-CF3 (ammonium)" demonstrates significant anti-HIV activity in vitro and has a longer half-life in human liver microsomes compared to Tenofovir, suggesting enhanced pharmacokinetic properties[1][2]. The lipophilic nature of such long-chain prodrugs is hypothesized to improve cellular uptake and distribution[3][4].

Comparative Anti-HIV-1 Potency Data

The following table summarizes the in vitro anti-HIV-1 activity of Tenofovir (TFV), TDF, and TAF against wild-type HIV-1 and clinically significant resistant strains. Data for "this compound" should be populated in a similar format to allow for direct comparison. The primary metric for potency is the 50% effective concentration (EC50), with lower values indicating higher potency. The fold change in EC50 for mutant strains compared to the wild-type indicates the level of resistance.

CompoundWild-Type HIV-1 EC50 (µM)K65R Mutant EC50 (µM)Fold Change (K65R)M184V Mutant EC50 (µM)Fold Change (M184V)Thymidine Analog Mutations (TAMs) Fold Change
Tenofovir (TFV) ~5[5]Varies2.7 - 3.0 (K65R alone)[6]VariesVariesReduced susceptibility[7]
Tenofovir Disoproxil Fumarate (TDF) VariesVaries1.2 - 27.6 (K65R + other RT mutations)[6]VariesVariesReduced susceptibility[7]
Tenofovir Alafenamide (TAF) ~0.005[5]Varies6.5[8]VariesIncreased sensitivity[7]Higher barrier to resistance than TDF[6][7]
This compound Data not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The evaluation of a novel anti-HIV compound like "this compound" involves a series of standardized in vitro assays.

Cell-Based Anti-HIV-1 Assay (TZM-bl Reporter Cell Line)

This assay is commonly used for screening and determining the potency of antiviral compounds.

  • Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and contain integrated Tat-responsive luciferase and β-galactosidase reporter genes.

  • Virus: A panel of laboratory-adapted and clinical isolate strains of HIV-1, including wild-type and strains with known resistance mutations (e.g., K65R, M184V, various TAMs).

  • Procedure:

    • TZM-bl cells are seeded in 96-well plates.

    • The cells are pre-incubated with serial dilutions of the test compound ("this compound") and reference drugs (TFV, TDF, TAF).

    • A standardized amount of HIV-1 virus stock is added to the wells.

    • The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the reporter gene.

    • The extent of viral infection is quantified by measuring the luciferase activity in the cell lysates.

  • Data Analysis: The EC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to the virus control wells without any drug.

Peripheral Blood Mononuclear Cell (PBMC) Assay

This assay provides a more physiologically relevant model for assessing antiviral activity.

  • Cells: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to make them susceptible to HIV-1 infection.

  • Procedure: The procedure is similar to the TZM-bl assay, but instead of measuring reporter gene activity, viral replication is typically assessed by measuring the level of HIV-1 p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis: The EC50 value is determined as the drug concentration that reduces p24 antigen production by 50%.

Cytotoxicity Assay

To ensure that the observed antiviral effect is not due to toxicity to the host cells, a cytotoxicity assay is run in parallel.

  • Procedure: The same cell lines used for the antiviral assays are incubated with the same serial dilutions of the test compound in the absence of the virus.

  • Data Analysis: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT). The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Visualizing Experimental Workflows and Mechanisms

To better understand the evaluation process and the drug's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilutions of 'this compound' and control drugs incubation Incubate cells with compound followed by virus for 48h compound_prep->incubation cytotoxicity Incubate cells with compound alone (no virus) compound_prep->cytotoxicity cell_prep Seed TZM-bl cells or prepare stimulated PBMCs cell_prep->incubation cell_prep->cytotoxicity virus_prep Prepare stocks of wild-type and mutant HIV-1 strains virus_prep->incubation readout Measure luciferase activity (TZM-bl) or p24 antigen (PBMCs) incubation->readout viability Measure cell viability cytotoxicity->viability calc_ec50 Calculate EC50 readout->calc_ec50 calc_cc50 Calculate CC50 viability->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si fold_change Calculate Fold Change in EC50 (Mutant vs. Wild-Type) calc_ec50->fold_change calc_cc50->calc_si

Caption: Experimental workflow for evaluating anti-HIV potency.

tenofovir_moa cluster_host_cell Host Cell cluster_hiv_rt HIV Reverse Transcriptase (RT) prodrug 'this compound' (Prodrug) tfv Tenofovir (TFV) prodrug->tfv Hydrolysis tfv_dp Tenofovir Diphosphate (TFV-DP) (Active Metabolite) tfv->tfv_dp Phosphorylation rt_enzyme Reverse Transcriptase tfv_dp->rt_enzyme Binds to active site dna_elongation DNA Chain Elongation tfv_dp->dna_elongation Competitive Inhibition kinases Cellular Kinases kinases->tfv viral_rna Viral RNA proviral_dna Proviral DNA viral_rna->proviral_dna Reverse Transcription rt_enzyme->proviral_dna termination Chain Termination dna_elongation->termination mutation RT Mutations (e.g., K65R) Reduce binding of TFV-DP mutation->tfv_dp Leads to resistance

References

A Comparative Analysis of Tenofovir-C3-O-C15-CF3 Ammonium and Other Long-Acting Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV treatment and prevention is continually evolving, with a significant focus on the development of long-acting antiretroviral (ARV) agents to improve patient adherence and simplify treatment regimens. This guide provides a comparative overview of a novel tenofovir (B777) prodrug, "Tenofovir-C3-O-C15-CF3 ammonium (B1175870)," against established and investigational long-acting ARVs: Cabotegravir, Lenacapavir, and Rilpivirine.

While detailed quantitative data for Tenofovir-C3-O-C15-CF3 ammonium is not yet publicly available in peer-reviewed literature, this guide summarizes its purported characteristics based on available information and provides a robust comparison with other long-acting agents for which extensive experimental data exists.

Quantitative Data Summary

The following tables provide a structured comparison of the pharmacokinetic and pharmacodynamic properties of the selected long-acting antiretrovirals.

Table 1: Comparative Pharmacokinetic Properties

ParameterThis compoundCabotegravir (Long-Acting Injectable)Lenacapavir (Subcutaneous)Rilpivirine (Long-Acting Injectable)
Half-Life Prolonged compared to tenofovir (specific value not publicly available)[1][2]~40 days[3]~13 to 28 weeks[4]~200 days[5]
Dosing Frequency Not establishedEvery 1 or 2 months[3]Every 6 monthsEvery 1 or 2 months
Route of Administration Not establishedIntramuscular injectionSubcutaneous injectionIntramuscular injection

Table 2: Comparative In Vitro Anti-HIV-1 Efficacy

CompoundEC50 (50% Effective Concentration)Cell Type
This compound Potent anti-HIV activity (specific value not publicly available)[1][2]Not specified
Cabotegravir ~0.51 nMMT-2 cells
Lenacapavir 30 - 190 pMLymphoblastoid cell lines, primary monocyte/macrophage cells, PBMCs, and CD4+ T-lymphocytes
Rilpivirine ~0.27 - 1.01 nMMT4 cells

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the antiretroviral agents discussed.

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay is a standard method for determining the efficacy of a compound in inhibiting HIV-1 replication in cell culture.

  • Cell Culture: HIV-1 permissive cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or MT-4 cells, are seeded in 96-well plates.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations in the cell culture medium.

  • Infection: A known titer of HIV-1 is added to the cell cultures along with the different concentrations of the test compound. Control wells include uninfected cells and infected, untreated cells.

  • Incubation: The plates are incubated for a period of 3 to 7 days at 37°C in a humidified CO2 incubator to allow for viral replication.

  • Quantification of Viral Replication: After incubation, the cell culture supernatant is collected, and the amount of HIV-1 p24 antigen, a viral core protein, is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of p24 inhibition against the compound concentration.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Animal Model: A suitable animal model, such as mice, rats, or non-human primates, is selected.

  • Drug Administration: The long-acting formulation of the antiretroviral is administered to the animals, typically via intramuscular or subcutaneous injection.

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration.

  • Drug Concentration Analysis: The concentration of the drug and its active metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), are calculated from the plasma concentration-time data.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).

cluster_0 Long-Acting Antiretroviral Prodrug Activation Prodrug Tenofovir-C3-O-C15-CF3 ammonium (Extracellular) Intracellular Intracellular Space Prodrug->Intracellular Cellular Uptake Active_Metabolite Tenofovir Diphosphate (Active) Intracellular->Active_Metabolite Intracellular Metabolism HIV_RT HIV Reverse Transcriptase Active_Metabolite->HIV_RT Inhibition

Caption: Intracellular activation pathway of a tenofovir prodrug.

cluster_1 In Vitro Anti-HIV Efficacy Assay Workflow A Seed HIV-permissive cells (e.g., PBMCs, MT-4) B Add serial dilutions of This compound A->B C Infect cells with HIV-1 B->C D Incubate for 3-7 days C->D E Quantify HIV-1 p24 antigen in supernatant (ELISA) D->E F Calculate EC50 value E->F

Caption: Workflow for determining in vitro anti-HIV efficacy.

cluster_2 Comparative Logic of Long-Acting Antiretrovirals LA_ARV Long-Acting Antiretroviral Improved_PK Improved Pharmacokinetics (e.g., longer half-life) LA_ARV->Improved_PK Reduced_Dosing Reduced Dosing Frequency Improved_PK->Reduced_Dosing Increased_Adherence Increased Patient Adherence Reduced_Dosing->Increased_Adherence Better_Outcomes Improved Clinical Outcomes Increased_Adherence->Better_Outcomes

Caption: Rationale for developing long-acting antiretrovirals.

Discussion and Future Directions

The development of long-acting antiretrovirals represents a paradigm shift in HIV management. Agents like Cabotegravir, Lenacapavir, and long-acting Rilpivirine have demonstrated the potential to significantly reduce treatment burden and improve adherence through intermittent dosing schedules.

This compound is presented as a promising addition to the pipeline of long-acting tenofovir prodrugs. The claims of a prolonged half-life and potent in vitro anti-HIV activity are encouraging.[1][2] However, for a comprehensive evaluation and to understand its potential clinical utility, the following data are essential:

  • Quantitative Pharmacokinetic Profile: In vivo studies in relevant animal models are needed to determine its precise half-life, bioavailability, and tissue distribution.

  • In Vitro Efficacy and Resistance Profile: Determination of its EC50 against a panel of HIV-1 subtypes and its susceptibility to known resistance mutations is critical.

  • Safety and Toxicology: Comprehensive preclinical safety and toxicology studies are required to assess its potential for adverse effects.

As research progresses and more data on this compound becomes publicly available, a more direct and quantitative comparison with other long-acting antiretrovirals will be possible. This will be crucial in determining its potential role in the future of HIV treatment and prevention.

References

Comparative Cross-Resistance Profile of Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, "Tenofovir-C3-O-C15-CF3 ammonium" does not appear in publicly available scientific literature. Therefore, this guide has been constructed as a template to aid researchers in structuring their findings. The comparative data and resistance profiles provided are based on the well-documented characteristics of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), the established prodrugs of Tenofovir. This framework allows for the direct insertion of experimental data for "this compound" as it becomes available.

Introduction to Tenofovir and Resistance

Tenofovir is a cornerstone of antiretroviral therapy (ART) for HIV-1 infection.[1][2] It is a nucleotide reverse transcriptase inhibitor (NtRTI) that, in its active diphosphate (B83284) form, competes with the natural deoxyadenosine (B7792050) 5'-triphosphate substrate for incorporation into newly forming viral DNA.[2][3] This action leads to chain termination, thereby halting viral replication.[2][3][4] The development of drug resistance, through mutations in the viral reverse transcriptase enzyme, poses a significant challenge to the long-term efficacy of ART.[1][5][6] Understanding the cross-resistance profile of new Tenofovir derivatives is critical for their clinical development and strategic deployment.

Comparative In Vitro Resistance Profile

The following table summarizes the fold change (FC) in susceptibility of HIV-1 variants with key resistance-associated mutations (RAMs) to Tenofovir and its established prodrugs. Researchers should aim to populate the column for "this compound" with data from their own in vitro susceptibility assays.

HIV-1 RT MutationTenofovir Disoproxil Fumarate (TDF) FC¹Tenofovir Alafenamide (TAF) FC¹Tenofovir-C3-O-C15-CF3 ammonium (B1175870) FC
Wild-Type 1.01.0[Insert Data]
K65R 2–46.5[Insert Data]
K70E 1.5–2~1.5[Insert Data]
M184V 0.5–0.7 (Hypersusceptible)0.5–0.7 (Hypersusceptible)[Insert Data]
L74V 1.5–2~1.5[Insert Data]
TAMs (e.g., M41L, L210W, T215Y)² 1.5–31.5–3[Insert Data]
K65R + M184V 1.5–2~2[Insert Data]

¹ Fold Change (FC) is a measure of the shift in the 50% effective concentration (EC₅₀) compared to a wild-type reference strain. Values are approximate and compiled from various in vitro studies. ² Thymidine Analogue Mutations (TAMs) can collectively reduce susceptibility to Tenofovir.[7]

The K65R mutation is the primary resistance pathway selected by Tenofovir, reducing viral susceptibility.[2][7][8] Conversely, the M184V mutation, commonly selected by lamivudine (B182088) or emtricitabine, can partially restore susceptibility to Tenofovir, an effect known as hypersusceptibility.[9] The cross-resistance profiles of TDF and TAF are highly correlated, suggesting that mutations affecting one will likely affect the other similarly.[8]

Experimental Protocols

Accurate determination of the cross-resistance profile requires standardized and rigorous experimental methodologies. The two primary methods are genotypic and phenotypic assays.[5][9][10]

Phenotypic Resistance Assay (Recombinant Virus Assay)

This assay directly measures the ability of the virus to replicate in the presence of varying drug concentrations.

Methodology:

  • RNA Extraction: Viral RNA is extracted from patient plasma samples or from site-directed mutant clones. A plasma viral load of at least 500-1,000 copies/mL is generally required.[10]

  • RT-PCR and Amplification: The protease and reverse transcriptase (RT) regions of the viral pol gene are amplified using reverse transcription PCR (RT-PCR).[11]

  • Recombinant Virus Generation: The amplified patient-derived gene fragment is inserted into a standardized HIV-1 vector that lacks its own protease and RT genes. This vector is then transfected into a permissive cell line (e.g., HEK293T) to produce recombinant virions.[9]

  • Susceptibility Testing: The recombinant virus stock is used to infect target cells (e.g., MT-2 or TZM-bl cells) in the presence of serial dilutions of the test compound (this compound) and reference drugs (TDF, TAF).

  • Data Analysis: After a set incubation period (e.g., 3-5 days), viral replication is quantified using a reporter gene assay (e.g., luciferase or β-galactosidase) or by measuring p24 antigen levels. The drug concentration that inhibits viral replication by 50% (EC₅₀) is calculated. The fold change in susceptibility is determined by dividing the EC₅₀ for the mutant virus by the EC₅₀ for the wild-type reference virus.[9][12]

Genotypic Resistance Assay

This assay detects specific mutations in the viral genes known to be associated with drug resistance.

Methodology:

  • RNA Extraction and RT-PCR: As with the phenotypic assay, viral RNA is extracted from plasma and the relevant gene regions are amplified via RT-PCR.[11]

  • DNA Sequencing: The amplified DNA product is purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) methods.[11][13]

  • Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify mutations.

  • Interpretation: The identified mutations are interpreted using established databases (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.[10] This prediction is based on extensive correlative data from genotype-phenotype pairs.[9]

Visualizations

G cluster_sample Sample Processing cluster_amp Amplification & Sequencing cluster_analysis Data Analysis p1 Patient Plasma (Viral Load >500 copies/mL) p2 Viral RNA Extraction p1->p2 a1 RT-PCR Amplification of pol Gene p2->a1 a2 Sanger or Next-Gen Sequencing a1->a2 d1 Sequence Alignment vs. Wild-Type Reference a2->d1 d2 Mutation Identification d1->d2 d3 Resistance Interpretation (Stanford Database) d2->d3 r1 Genotypic Resistance Report d3->r1 Predicted Susceptibility Profile

Caption: Workflow for Genotypic Resistance Analysis.

G TFV Tenofovir Prodrug (e.g., TAF, TDF) TFV_DP Tenofovir-Diphosphate (TFV-DP) Active Metabolite TFV->TFV_DP Intracellular Phosphorylation RT_MUT Mutant HIV RT (e.g., K65R) DNA_Syn Viral DNA Synthesis (Chain Elongation) TFV_DP->DNA_Syn Competes with dATP RT_WT Wild-Type (WT) HIV Reverse Transcriptase RT_WT->DNA_Syn Catalyzes RT_MUT->DNA_Syn Catalyzes Reduced_Binding Reduced Binding Affinity of TFV-DP to RT RT_MUT->Reduced_Binding DNA_Term Chain Termination DNA_Syn->DNA_Term TFV-DP Incorporation Replication Successful Viral Replication DNA_Term->Replication Blocks Reduced_Binding->DNA_Syn Allows continued elongation despite drug presence

Caption: Tenofovir Mechanism of Action and Resistance.

References

A Comparative Toxicity Analysis of Tenofovir Prodrugs: Evaluating a Novel Candidate Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side toxicity comparison of the established tenofovir (B777) prodrugs, Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF), alongside a framework for evaluating the novel investigational compound, "Tenofovir-C3-O-C15-CF3 ammonium (B1175870)."

While specific toxicity data for Tenofovir-C3-O-C15-CF3 ammonium is not yet publicly available, its recent emergence as a potential tenofovir prodrug with enhanced pharmacokinetic properties necessitates a thorough comparative evaluation against current standards of care. This guide outlines the key toxicity concerns associated with tenofovir-based therapies—nephrotoxicity and bone mineral density loss—and presents the known data for TDF and TAF. Furthermore, it details the essential experimental protocols required to assess the safety profile of this new chemical entity.

Executive Summary

Tenofovir disoproxil fumarate (TDF) and Tenofovir alafenamide (TAF) are both prodrugs of tenofovir, a nucleotide reverse transcriptase inhibitor pivotal in the management of HIV and Hepatitis B infections. TDF has been associated with a higher risk of renal and bone toxicity due to higher circulating plasma concentrations of tenofovir. TAF, a newer prodrug, was designed to more efficiently deliver tenofovir to target cells, resulting in lower plasma concentrations and a consequently improved renal and bone safety profile. The investigational compound, this compound, is suggested to have a longer half-life in human liver microsomes and potent in vitro anti-HIV activity, indicating it is a new generation prodrug aimed at further optimizing tenofovir delivery and minimizing off-target effects. A comprehensive toxicity assessment is paramount to validating its potential clinical advantages.

Quantitative Toxicity Data Comparison

The following table summarizes the key toxicity findings for TDF and TAF from clinical studies. A similar data set will be essential for evaluating the comparative safety of this compound.

Toxicity ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)This compound
Renal Toxicity
Mean Change in Serum CreatinineIncreased incidence of elevated serum creatinine.[1][2]Minimal changes in serum creatinine.Data Not Available
Estimated Glomerular Filtration Rate (eGFR)Statistically significant greater loss of kidney function compared to non-TDF regimens.[3]Smaller declines in eGFR compared to TDF.Data Not Available
Proximal Renal Tubulopathy (Fanconi Syndrome)Cases have been reported, characterized by proteinuria, glycosuria, hypophosphatemia, and hypouricemia.[4]Significantly lower risk compared to TDF.Data Not Available
Bone Toxicity
Mean Percentage Decrease in Bone Mineral Density (BMD)Approximately 1-3% greater BMD loss compared to other agents.[5]Smaller declines in BMD compared to TDF.[5]Data Not Available
Bone Turnover MarkersIncreased levels of bone turnover markers.Less impact on bone turnover markers compared to TDF.Data Not Available
Fracture RiskSome studies suggest an increased risk, though others have found no clear association.[5][6]Lower risk of fractures compared to TDF is anticipated due to improved bone safety.Data Not Available
In Vitro Cytotoxicity
50% Cytotoxic Concentration (CC50)Varies by cell line.Varies by cell line.Data Not Available

Experimental Protocols

To ensure a robust and standardized comparison, the following experimental protocols are recommended for assessing the toxicity profile of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Methodology:

  • Cell Culture: Human cell lines relevant to potential toxicity, such as renal proximal tubule epithelial cells (e.g., HK-2) and osteoblast-like cells (e.g., Saos-2), should be cultured under standard conditions.

  • Compound Preparation: Prepare a series of dilutions of this compound, TDF, and TAF.

  • Cell Treatment: Seed cells in 96-well plates and, after allowing them to adhere, expose them to the various concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Nephrotoxicity Assessment (In Vitro)

Objective: To evaluate the direct toxic effects of the compound on renal cells.

Methodology:

  • Cell Model: Utilize a 3D culture model of human renal proximal tubule epithelial cells to better mimic the in vivo environment.[7]

  • Biomarker Analysis: Treat the 3D cell cultures with clinically relevant concentrations of this compound, TDF, and TAF.

  • Endpoint Measurement: After exposure, measure key biomarkers of kidney injury in the cell culture supernatant, such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C.

  • Functional Assays: Assess mitochondrial function and oxidative stress levels within the cells, as these are known mechanisms of tenofovir-induced nephrotoxicity.

Bone Marrow Toxicity Assessment (In Vitro)

Objective: To determine the effect of the compound on the proliferation and differentiation of hematopoietic progenitor cells.

Methodology:

  • Cell Source: Use human bone marrow mononuclear cells or purified CD34+ hematopoietic stem/progenitor cells.

  • Colony-Forming Unit (CFU) Assay: Culture the cells in a semi-solid medium containing appropriate growth factors in the presence of varying concentrations of this compound, TDF, and TAF.

  • Colony Enumeration: After 14 days of incubation, count the number of erythroid (BFU-E), granulocyte-macrophage (CFU-GM), and mixed-lineage (CFU-GEMM) colonies.

  • Data Analysis: Compare the number of colonies in the treated groups to the untreated control to determine the inhibitory concentration (IC50) for each progenitor cell type.

Visualizations

To further elucidate the relationships and processes discussed, the following diagrams are provided.

cluster_prodrugs Tenofovir Prodrugs cluster_activation Metabolic Activation TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) (Active Drug) TDF->TFV Hydrolysis in Plasma TAF Tenofovir Alafenamide (TAF) TAF->TFV Intracellular Hydrolysis TCF This compound TCF->TFV Presumed Intracellular Hydrolysis

Figure 1: Logical relationship of Tenofovir prodrugs to the active Tenofovir molecule.

cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (e.g., HK-2 cells in 96-well plate) B 2. Compound Exposure (Serial dilutions of test articles) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Viability Staining (e.g., MTT reagent) C->D E 5. Absorbance Reading (Spectrophotometer) D->E F 6. Data Analysis (CC50 determination) E->F

Figure 2: A generalized experimental workflow for an in vitro cytotoxicity assay.

cluster_pathway Simplified Pathway of Tenofovir-Induced Nephrotoxicity TFV_plasma High Plasma Tenofovir (TFV) Concentration PTC Proximal Tubule Cell TFV_plasma->PTC Uptake by OAT1/OAT3 Mito Mitochondria PTC->Mito Accumulation ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Dysfunction Tubular Dysfunction (e.g., Fanconi Syndrome) ROS->Dysfunction

Figure 3: A simplified signaling pathway illustrating key events in Tenofovir-induced nephrotoxicity.

Conclusion

The development of new tenofovir prodrugs like this compound holds the promise of further improving the safety and efficacy of HIV and Hepatitis B treatment. However, a rigorous and direct comparison of its toxicity profile against established agents like TDF and TAF is crucial. The experimental frameworks outlined in this guide provide a clear path for generating the necessary data to ascertain the potential clinical benefits of this novel compound. Researchers and drug developers are encouraged to adopt these standardized approaches to ensure a comprehensive and comparative safety assessment.

References

Comparative Analysis of Next-Generation Nucleotide Reverse Transcriptase Inhibitors: A Benchmarking Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective In Vitro Comparison of Tenofovir (B777) Alafenamide (TAF) and Rovafovir Etalafenamide (GS-9131)

Disclaimer: This guide provides a comparative analysis of Rovafovir Etalafenamide (GS-9131) and Tenofovir Alafenamide (TAF). Due to the absence of publicly available experimental data for "Tenofovir-C3-O-C15-CF3 ammonium," Tenofovir Alafenamide (TAF) has been selected as a representative and well-characterized next-generation tenofovir prodrug for this benchmarking exercise. TAF and GS-9131 represent advanced approaches to delivering active antiviral agents to target cells, making their comparison valuable for researchers in the field of antiviral drug development.

This document is intended for an audience of researchers, scientists, and drug development professionals. It aims to provide an objective comparison based on available preclinical data, detailing the in vitro efficacy, cytotoxicity, and mechanisms of action of these two prominent nucleotide reverse transcriptase inhibitor (NRTI) prodrugs.

Data Presentation: In Vitro Performance Metrics

The following table summarizes the key quantitative data for Tenofovir Alafenamide (TAF) and Rovafovir Etalafenamide (GS-9131), focusing on their anti-HIV-1 activity and cytotoxicity in relevant cell-based assays.

Parameter Tenofovir Alafenamide (TAF) Rovafovir Etalafenamide (GS-9131) Cell Line Reference
EC50 (nM) 11.0 ± 3.43.7PBMCs / CD4+ T-cells[1][2]
EC50 (nM) Potent Activity Reported150MT-2 Cells[3][4][2]
CC50 (µM) >500 (in primary osteoblasts)74MT-2 Cells[5][2]
Selectivity Index (SI) >10,000~493MT-2 Cells[6]

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. A lower value indicates higher potency. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of uninfected cells. A higher value indicates lower cytotoxicity. Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

Mechanism of Action and Metabolic Activation

Both TAF and GS-9131 are prodrugs designed for efficient intracellular delivery of their respective active metabolites. Their distinct activation pathways are crucial to their pharmacological profiles.

Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug of tenofovir. It is designed to be stable in plasma, allowing it to enter target cells, such as peripheral blood mononuclear cells (PBMCs), more efficiently than its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF)[7]. Once inside the cell, TAF is primarily hydrolyzed by Cathepsin A (CatA) to release tenofovir, which is then phosphorylated by cellular kinases to the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP)[1]. TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination upon its incorporation into viral DNA.

Rovafovir Etalafenamide (GS-9131) is also a phosphonoamidate prodrug, but it delivers the nucleotide analog GS-9148[2]. Similar to TAF, GS-9131 is designed for enhanced cell penetration. Intracellularly, it undergoes hydrolysis to form GS-9148, which is then phosphorylated to its active diphosphate metabolite, GS-9148-DP[8]. GS-9148-DP competes with the natural substrate dATP for incorporation by HIV reverse transcriptase, thereby inhibiting viral DNA synthesis[2]. GS-9131 has shown potent activity against various NRTI-resistant HIV-1 mutants[2].

Signaling Pathway: Intracellular Activation of Prodrugs

G cluster_TAF Tenofovir Alafenamide (TAF) Pathway cluster_GS9131 Rovafovir Etalafenamide (GS-9131) Pathway TAF_ext TAF (Extracellular) TAF_int TAF (Intracellular) TAF_ext->TAF_int Cellular Uptake TFV Tenofovir (TFV) TAF_int->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP RT1 HIV Reverse Transcriptase TFV_DP->RT1 Inhibition CatA Cathepsin A CatA->TAF_int Kinase1 Cellular Kinases Kinase1->TFV Kinase1->TFV_MP GS9131_ext GS-9131 (Extracellular) GS9131_int GS-9131 (Intracellular) GS9131_ext->GS9131_int Cellular Uptake GS9148 GS-9148 GS9131_int->GS9148 Hydrolysis GS9148_MP GS-9148 Monophosphate GS9148->GS9148_MP GS9148_DP GS-9148 Diphosphate (Active) GS9148_MP->GS9148_DP RT2 HIV Reverse Transcriptase GS9148_DP->RT2 Inhibition Hydrolases Cellular Hydrolases Hydrolases->GS9131_int Kinase2 Cellular Kinases Kinase2->GS9148 Kinase2->GS9148_MP

Caption: Intracellular activation pathways of TAF and GS-9131.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to assess the efficacy and cytotoxicity of antiviral compounds. Detailed methodologies for these key experiments are provided below.

Anti-HIV-1 Activity Assay in MT-2 Cells

Objective: To determine the 50% effective concentration (EC50) of the test compound required to inhibit HIV-1 replication in a T-cell line.

Methodology:

  • Cell Culture: MT-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Virus Infection: MT-2 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, the cells are seeded into 96-well plates containing serial dilutions of the test compounds (TAF or GS-9131). Control wells include virus-infected cells without any compound (virus control) and uninfected cells (mock control).

  • Incubation: The plates are incubated for 4-5 days to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen in the cell supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of p24 production is calculated for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (XTT/MTT)

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on uninfected cells.

Methodology:

  • Cell Seeding: Uninfected MT-2 cells are seeded into 96-well plates at a specified density.

  • Compound Incubation: The cells are incubated with serial dilutions of the test compounds for the same duration as the antiviral assay (e.g., 5 days). Control wells contain cells with medium only (cell control).

  • Addition of Tetrazolium Salt:

    • For XTT Assay: A solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) coupled with an electron-coupling agent (e.g., phenazine (B1670421) methosulfate) is added to each well.

    • For MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Measurement:

    • XTT: The plates are incubated for 2-4 hours to allow for the conversion of XTT to a soluble formazan (B1609692) product by metabolically active cells. The absorbance is then read directly at 450 nm.

    • MTT: After a 4-hour incubation, a solubilizing agent (e.g., acidified isopropanol) is added to dissolve the insoluble formazan crystals. The absorbance is then read at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

G cluster_workflow In Vitro Antiviral and Cytotoxicity Assay Workflow cluster_antiviral Antiviral Assay (EC50) cluster_cytotox Cytotoxicity Assay (CC50) start Start prep_cells Prepare MT-2 Cell Culture start->prep_cells prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds infect_cells Infect MT-2 Cells with HIV-1 prep_cells->infect_cells seed_uninfected Seed Uninfected MT-2 Cells prep_cells->seed_uninfected treat_infected Add Diluted Compounds to Infected Cells prep_compounds->treat_infected treat_uninfected Add Diluted Compounds to Uninfected Cells prep_compounds->treat_uninfected infect_cells->treat_infected incubate_infected Incubate for 4-5 Days treat_infected->incubate_infected measure_p24 Measure p24 Antigen (ELISA) incubate_infected->measure_p24 calc_ec50 Calculate EC50 measure_p24->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si seed_uninfected->treat_uninfected incubate_uninfected Incubate for 5 Days treat_uninfected->incubate_uninfected measure_viability Measure Cell Viability (XTT/MTT Assay) incubate_uninfected->measure_viability calc_cc50 Calculate CC50 measure_viability->calc_cc50 calc_cc50->calc_si

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

References

"Tenofovir-C3-O-C15-CF3 ammonium" comparative analysis of intracellular metabolite concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intracellular persistence of active metabolites is paramount in designing effective antiviral therapies. This guide provides a comparative framework for evaluating the intracellular concentrations of tenofovir (B777) (TFV) and its phosphorylated metabolites derived from various prodrugs. While specific quantitative data for the novel prodrug "Tenofovir-C3-O-C15-CF3 ammonium" is not yet publicly available, this analysis of established tenofovir prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), offers a blueprint for such evaluation and highlights the key parameters for comparison.

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active diphosphate (B83284) form (TFV-DP) to exert its antiviral effect.[1][2] The efficiency of this intracellular conversion and the resulting concentrations of TFV and its phosphorylated metabolites, tenofovir monophosphate (TFV-MP) and tenofovir diphosphate (TFV-DP), are critical determinants of a prodrug's efficacy and safety profile. Novel prodrugs like this compound, which feature lipophilic side chains, are designed to enhance pharmacokinetic properties and intracellular delivery.[3][4]

Intracellular Metabolite Concentrations: TDF vs. TAF

The primary difference between TDF and TAF lies in their activation pathways, leading to distinct intracellular metabolite profiles. TAF, being more stable in plasma, is primarily metabolized intracellularly, resulting in significantly higher concentrations of the active TFV-DP within target cells compared to TDF for a much lower administered dose.[5]

Below is a summary of comparative intracellular concentrations of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs) following administration of TDF and TAF.

ProdrugDoseIntracellular TFV-DP Concentration (fmol/10^6 cells)Reference
Tenofovir Disoproxil Fumarate (TDF)300 mg~100 - 500[6]
Tenofovir Alafenamide (TAF)10 mg or 25 mg~1000 - 1500[6]

Note: The above values are approximate and can vary based on the specific study, patient population, and analytical methods used.

Experimental Protocols

The quantification of intracellular tenofovir and its phosphorylated metabolites is crucial for the comparative analysis of prodrugs. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this purpose.[7][8][9]

Protocol: Quantification of Intracellular Tenofovir, TFV-MP, and TFV-DP in PBMCs
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Lysis: The isolated PBMCs are counted to enable normalization of metabolite concentrations per million cells. The cells are then lysed, typically using a methanol-based solution, to release the intracellular contents.

  • Sample Extraction: The cell lysate undergoes a protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances.[8] An isotopically labeled internal standard (e.g., 13C5-TFV-DP) is added to account for variability during sample processing and analysis.[7]

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.

    • Chromatographic Separation: A suitable column, often an anion-exchange or reversed-phase column, is used to separate tenofovir, TFV-MP, and TFV-DP.[7][8]

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the analytes and the internal standard.

  • Data Analysis: The concentrations of tenofovir, TFV-MP, and TFV-DP are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in a similar matrix.

Signaling Pathways and Experimental Workflows

To visualize the metabolic activation of tenofovir prodrugs and the experimental process for their analysis, the following diagrams are provided.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_enzymes Enzymatic Conversion Prodrug Tenofovir Prodrug (e.g., TDF, TAF, this compound) Int_Prodrug Intracellular Prodrug Prodrug->Int_Prodrug Cellular Uptake TFV Tenofovir (TFV) Int_Prodrug->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Viral Reverse\nTranscriptase Inhibition Viral Reverse Transcriptase Inhibition TFV_DP->Viral Reverse\nTranscriptase Inhibition Enzyme1 Esterases / Cathepsin A Enzyme1->Int_Prodrug Enzyme2 Adenylate Kinase Enzyme2->TFV Enzyme3 Nucleoside Diphosphate Kinase Enzyme3->TFV_MP

Caption: Intracellular metabolic activation pathway of tenofovir prodrugs.

A 1. Whole Blood Sample Collection B 2. PBMC Isolation (Density Gradient Centrifugation) A->B C 3. Cell Counting and Lysis B->C D 4. Sample Extraction (Protein Precipitation / SPE) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Quantification and Normalization E->F

Caption: Experimental workflow for intracellular metabolite quantification.

References

Safety Operating Guide

Prudent Disposal of Tenofovir-C3-O-C15-CF3 Ammonium: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of the novel research compound, Tenofovir-C3-O-C15-CF3 ammonium (B1175870). As a chemical with an uncharacterized hazard profile, it is imperative that researchers, scientists, and drug development professionals adhere to a conservative approach, treating the substance as potentially hazardous. This guide offers a step-by-step operational plan to ensure the safety of laboratory personnel and compliance with environmental regulations.

A specific Safety Data Sheet (SDS) for Tenofovir-C3-O-C15-CF3 ammonium is not currently available in public domains. Therefore, the following procedures are based on established best practices for the management of novel or uncharacterized research chemicals.

I. Guiding Principle: Precautionary Risk Management

In the absence of specific toxicological and environmental hazard data, this compound must be managed as a chemical of unknown toxicity.[1] All personnel handling this compound in any form, including waste, must consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.[1][2][3]

II. Step-by-Step Disposal Protocol

  • Waste Characterization and Segregation:

    • Treat all waste containing this compound (e.g., pure compound, solutions, contaminated labware) as hazardous waste.[1][2]

    • Do not mix this waste with other waste streams unless compatibility is confirmed.[3][4][5] Mixing incompatible chemicals can lead to dangerous reactions.[4]

    • Collect liquid waste in a dedicated, leak-proof container made of a compatible material, such as borosilicate glass or high-density polyethylene (B3416737) (HDPE).[1]

    • Solid waste, such as contaminated gloves, weighing papers, and pipette tips, should be collected in a separate, clearly labeled, and sealed container.

  • Container Labeling:

    • Immediately label the waste container upon the first addition of waste.[1][4]

    • The label must include, at a minimum:

      • The words "Hazardous Waste".[1][2][4]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2][4]

      • An indication that the "Hazards are Not Fully Known".[4]

      • The composition and estimated concentration of the waste.

      • The accumulation start date (the date the first waste was added to the container).[4]

      • The name of the principal investigator and the laboratory location.[4]

  • Safe On-Site Accumulation:

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]

    • Ensure all waste containers are kept tightly closed except when adding waste.[2][3]

    • Utilize secondary containment, such as a plastic tub, to capture any potential leaks or spills.[2][3]

    • Store the waste away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7]

    • Complete all required waste disposal forms and documentation to ensure a complete record for "cradle-to-grave" tracking, in accordance with regulations like the Resource Conservation and Recovery Act (RCRA).[1]

    • Never dispose of this compound down the drain or in the regular trash.[2][7][8]

III. Quantitative Data and Hazard Considerations

Due to the novelty of this compound, specific quantitative data for disposal is unavailable. The following table summarizes the key considerations and the corresponding conservative disposal actions that should be taken.

Hazard ConsiderationAssumption for Unknown CompoundDisposal Action
Toxicity Assume high toxicity (oral, dermal, inhalation).Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All waste is considered toxic hazardous waste.
Reactivity Assume potential for unknown reactivity.Segregate from other chemical waste streams. Do not mix with acids, bases, or oxidizing agents.
Flammability Assume it is flammable if dissolved in a flammable solvent.Keep away from ignition sources. Collect in a container suitable for flammable liquids if applicable.
Environmental Hazard Assume persistence and toxicity to aquatic life.Do not dispose of down the drain. All waste must be collected for professional hazardous waste disposal.

IV. Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper management and disposal of a novel research chemical like this compound.

A Start: Generation of Tenofovir-C3-O-C15-CF3 ammonium Waste B Is a specific Safety Data Sheet (SDS) available? A->B C Follow specific disposal instructions in the SDS. B->C Yes D Treat as a chemical of unknown toxicity. B->D No E Consult Institutional Environmental Health & Safety (EHS) Dept. D->E F Characterize and Segregate Waste (Solid vs. Liquid) E->F G Label Container: 'Hazardous Waste' Full Chemical Name 'Hazards Not Fully Known' F->G H Store in a designated, secure area with secondary containment. G->H I Arrange for disposal by a licensed hazardous waste contractor. H->I J Complete all required waste tracking documentation. I->J K End: Compliant Disposal J->K

Disposal Decision Workflow for Novel Research Chemicals

References

Essential Safety and Logistical Information for Handling Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development involving Tenofovir-C3-O-C15-CF3 ammonium (B1175870), a comprehensive understanding of safety protocols is paramount. This potent antiviral compound necessitates careful handling to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to Tenofovir-C3-O-C15-CF3 ammonium. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times when handling the compound in powder or solution form to protect against splashes and airborne particles. Safety goggles should provide a complete seal around the eyes. A face shield offers additional protection.[1][2][3]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for any signs of degradation or puncture before use and should be changed regularly, especially if contamination is suspected.[1][3]
Body Laboratory Coat or Impervious GownA fully fastened laboratory coat should be worn to protect skin and personal clothing. For procedures with a higher risk of splashes, an impervious gown is recommended.[1][3]
Respiratory NIOSH-Approved RespiratorA respirator is necessary when handling the powder form of the compound outside of a certified chemical fume hood to minimize the risk of inhalation.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk. All procedures involving this compound should be conducted within a certified chemical fume hood.[1][2]

  • Preparation : Before handling the compound, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[1] Assemble all necessary equipment, including appropriate glassware, spatulas, and weighing paper.[1][2]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the compound.[1]

  • Weighing : When weighing the solid form of the compound, perform this task within the chemical fume hood to minimize inhalation risk.[1] Use a dedicated spatula and weighing paper.[1]

  • Dissolving : To prepare a solution, slowly add the weighed powder to the solvent in a suitable container within the fume hood. Avoid vigorous stirring that could cause splashing.[1]

  • Cleanup : Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate cleaning agent.[1] All materials used for cleanup should be disposed of as hazardous waste.[2]

  • Doffing PPE : Remove PPE in the designated area, avoiding contamination of personal clothing and skin. Wash hands thoroughly with soap and water after handling is complete.[2]

Disposal Plan: Managing Hazardous Waste

All waste materials contaminated with this compound must be treated as hazardous waste.[1][4] Proper segregation and labeling of waste are critical for safe disposal.[4]

Waste StreamDescriptionCollection and Labeling
Solid Waste Contaminated items such as gloves, weighing paper, and disposable labware.[1][4]Collect in a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.[4]
Liquid Waste Unused solutions of the compound and the first rinse of contaminated glassware.[1][4]Collect in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[1][4] The label should specify the chemical name, solvent, and approximate concentration.[4]
Sharps Waste Contaminated needles, syringes, and broken glassware.[4]Dispose of in a designated, puncture-resistant sharps container labeled with "Hazardous Waste," "Sharps," and the chemical name.[4]

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[4]

Experimental Workflow and Safety Protocols

The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

prep Preparation - Clean fume hood - Assemble equipment ppe Don PPE - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) prep->ppe Next weigh Weighing - Inside fume hood - Use dedicated tools ppe->weigh Next dissolve Dissolving - Add solid to solvent slowly - Avoid splashing weigh->dissolve Next experiment Experimental Use - Conduct in fume hood dissolve->experiment Next cleanup Cleanup & Decontamination - Clean surfaces & equipment experiment->cleanup After Use waste Waste Segregation cleanup->waste Collect Waste solid_waste Solid Waste (Gloves, paper) waste->solid_waste liquid_waste Liquid Waste (Solutions, rinses) waste->liquid_waste sharps_waste Sharps Waste (Needles, glass) waste->sharps_waste disposal Dispose via EHS solid_waste->disposal liquid_waste->disposal sharps_waste->disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.